(R)-3-Benzylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCLMMIDIVSFG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426873 | |
| Record name | (R)-3-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481038-59-9 | |
| Record name | (R)-3-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Benzylmorpholine chemical properties and structure
An In-depth Technical Guide to (R)-3-Benzylmorpholine: Chemical Properties, Structure, and Applications
Introduction
This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the third position. As a versatile chiral building block, it holds significant value in the fields of organic synthesis and medicinal chemistry. The specific stereochemistry at the C3 position, designated as (R), is crucial for its application in asymmetric synthesis and for imparting specific pharmacological activities to more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a saturated six-membered morpholine heterocycle, which contains both an ether and a secondary amine functional group. The benzyl substituent at the C3 position introduces a chiral center, leading to two possible enantiomers: this compound and (S)-3-Benzylmorpholine. The "R" configuration, as determined by the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around the chiral carbon.
Key Identifiers:
-
IUPAC Name: (3R)-3-(Phenylmethyl)morpholine[1]
-
CAS Number: 481038-59-9[1]
-
InChI: InChI=1/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1[1]
-
SMILES: C1COCC([C@H]1NCc2ccccc2)[3]
Caption: 2D structure of this compound indicating the chiral center.
Physicochemical Properties
This compound is typically a colorless to slightly yellow liquid under standard conditions.[1] It is soluble in many common organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 280 °C | [1] |
| 162-164 °C | [2] | |
| 122-127 °C at 8 Torr | [2] | |
| Melting Point | -23 to -18 °C (for racemate) | [2] |
| Density | 1.031 g/cm³ | [1] |
| Refractive Index | 1.523 | [1] |
| Flash Point | 111 °C | [1] |
| Vapor Pressure | 0.00388 mmHg at 25 °C | [1] |
| Solubility | Soluble in ethanol, ether, chloroform, and benzene; slightly soluble in water. | [1][2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common approach involves the benzylation of a suitable morpholine precursor. One method involves the reaction of morpholine with benzyl alcohol in the presence of an acidic catalyst.[1] Another general method is the benzylation of morpholine using a benzylating agent like benzyl magnesium bromide or benzyl sodium bromide.[2]
Illustrative Synthetic Protocol: Reductive Amination
A conceptually straightforward synthesis can be envisioned through the reductive amination of a suitable precursor derived from a chiral starting material.
Step 1: Synthesis of the Aldehyde Precursor This would involve the oxidation of a commercially available chiral alcohol.
Step 2: Reductive Amination The resulting aldehyde can then undergo reductive amination with a suitable amine to form the morpholine ring.
Caption: Generalized synthetic workflow for this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by its functional groups: the secondary amine, the ether linkage, and the benzyl group.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including N-alkylation, N-acylation, and sulfonylation to introduce a wide range of substituents.
-
Basicity: As an amine, it is basic and can form salts with acids. For instance, it reacts with hydrochloric acid to form this compound hydrochloride, a white crystalline solid.[4]
-
Ether Linkage: The ether group is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions.
-
Benzyl Group: The benzyl group can be removed through hydrogenolysis, typically using a palladium catalyst and a hydrogen source.[5] This debenzylation is a useful synthetic strategy for installing other functional groups on the nitrogen atom.
Applications in Research and Drug Development
The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[6] this compound, as a chiral building block, is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
-
Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various therapeutic agents.[1][2] The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
-
CNS Drug Discovery: Morpholine derivatives are known to interact with targets in the central nervous system (CNS).[6] The structural features of this compound make it an attractive starting point for the development of new CNS-active compounds.
-
Anticancer Agents: Benzomorpholine derivatives have been investigated as potential anticancer agents. For example, a series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, showing promising activity against non-small cell lung cancer cell lines.[7]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons, the proton on the chiral carbon, and the protons of the morpholine ring. The diastereotopic protons of the morpholine ring would likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring, the benzylic carbon, the chiral carbon, and the carbons of the morpholine ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O-C stretching of the ether linkage, and N-H stretching of the secondary amine.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ). Common fragmentation patterns would include the loss of the benzyl group.
Safety and Handling
This compound is considered to be irritating to the eyes and skin.[1][2] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[1][2]
-
First Aid: In case of contact with skin or eyes, flush the affected area with plenty of water and seek medical attention.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and seek immediate medical advice.[8]
Conclusion
This compound is a valuable chiral building block with a well-defined stereocenter, making it a crucial component in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Its versatile reactivity, combined with the favorable properties often imparted by the morpholine scaffold, ensures its continued importance in medicinal chemistry and organic synthesis. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. (3R)-3-benzyl-4-(5-nitro-2-pyridinyl)morpholine | C16H17N3O3 | CID 129506015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Benzylmorpholine
Abstract: (R)-3-Benzylmorpholine is a valuable chiral building block in medicinal chemistry, frequently incorporated into scaffolds targeting the central nervous system (CNS).[1] Its stereochemically defined structure allows for precise interactions with biological targets, making enantioselective synthesis a critical aspect of its utility. This guide provides a comprehensive overview of a field-proven, enantioselective synthetic route starting from a chiral pool precursor. It further details the rigorous analytical characterization required to confirm the structure, purity, and enantiomeric integrity of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular entities.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with a chiral center, as in this compound, it provides a three-dimensional vector for molecular recognition, crucial for optimizing potency and selectivity. The synthesis of enantiomerically pure morpholine derivatives is therefore not merely an academic exercise but a foundational requirement for the development of novel therapeutics.[1][2] This guide focuses on a robust and reproducible approach to synthesize the (R)-enantiomer, a key intermediate for various downstream applications.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer like this compound can be approached via several strategic pathways. The choice of strategy is often dictated by the availability of starting materials, scalability, and the desired level of enantiomeric purity.
Caption: Overview of primary strategies for synthesizing enantiopure this compound.
This guide will focus on the Chiral Pool Synthesis approach, which leverages a naturally occurring, enantiopure starting material to transfer chirality to the target molecule. This method is often advantageous for its reliability and predictable stereochemical outcome. Specifically, we will detail a synthesis commencing from D-phenylalanine.
Chiral Pool Synthesis from D-Phenylalanine: A Validated Protocol
This pathway utilizes the inherent chirality of the amino acid D-phenylalanine. The key transformations involve the reduction of the carboxylic acid, protection of the amine, introduction of the second heteroatom precursor, and subsequent cyclization. A related synthesis starting from L-phenylalanine is known to produce the corresponding (S)-enantiomer.[3]
Rationale and Workflow
The causality behind this multi-step synthesis is straightforward:
-
Reduction: The carboxylic acid of D-phenylalanine is reduced to a primary alcohol. This is a crucial step to form one of the C-O bonds of the future morpholine ring. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.
-
N-Alkylation/Protection: The primary amine is then reacted with a two-carbon unit bearing a leaving group and a protected hydroxyl group (e.g., 2-(benzyloxy)acetyl chloride). This step introduces the remaining atoms required for the morpholine ring. The benzyl group on the nitrogen also serves as a protecting group.
-
Deprotection & Cyclization: The hydroxyl protecting group is removed, and the molecule is induced to cyclize, typically under basic conditions, to form the morpholine ring.
-
Final Reduction: The amide carbonyl within the morpholinone intermediate is reduced to a methylene group to yield the final 3-benzylmorpholine product.
Caption: Step-wise workflow for the synthesis of this compound from D-Phenylalanine.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-2-Amino-3-phenylpropan-1-ol
-
Carefully add lithium aluminum hydride (LAH) (1.5 eq.) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add D-phenylalanine (1.0 eq.) portion-wise to the stirred LAH suspension. Causality: This exothermic reaction must be controlled to prevent side reactions. The LAH reduces the carboxylic acid to the corresponding primary alcohol.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.
Step 2: Synthesis of (R)-2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide
-
Dissolve the crude (R)-2-amino-3-phenylpropan-1-ol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or THF with a non-nucleophilic base such as triethylamine (TEA) (1.1 eq.).
-
Cool the solution to 0 °C.
-
Add chloroacetyl chloride (1.05 eq.) dropwise via a syringe. Rationale: This acylates the primary amine to form an amide. The chloro- group provides the electrophilic center for the subsequent cyclization.[4]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the chloroacetamide intermediate.
Step 3: Synthesis of (R)-5-Benzylmorpholin-3-one
-
Dissolve the chloroacetamide intermediate (1.0 eq.) in anhydrous THF.
-
To a separate flask, prepare a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in THF.
-
Slowly add the solution of the chloroacetamide to the NaH suspension at 0 °C. Mechanism: The NaH acts as a strong base to deprotonate the hydroxyl group, forming an alkoxide. This nucleophile then displaces the chloride in an intramolecular SN2 reaction (Williamson ether synthesis) to form the morpholinone ring.[4]
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting lactam by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Carefully add lithium aluminum hydride (LAH) (2.0 eq.) to a flame-dried flask with anhydrous THF under an inert atmosphere.
-
Add the purified (R)-5-benzylmorpholin-3-one (1.0 eq.) dissolved in THF dropwise to the LAH suspension at 0 °C.
-
Heat the mixture to reflux for 4-8 hours. Rationale: LAH is a potent reducing agent capable of reducing the amide (lactam) carbonyl to a methylene (CH2) group, yielding the final morpholine product.[4]
-
Perform a standard quenching and workup procedure as described in Step 1.
-
Purify the final product by column chromatography or distillation under reduced pressure to obtain pure this compound.
Characterization and Quality Control
Confirming the identity, purity, and enantiomeric integrity of the synthesized this compound is paramount. A multi-technique approach is required for a self-validating system.
Caption: A logical workflow for the complete characterization of synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the covalent structure of the molecule.[5]
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include:
-
A multiplet between 7.20-7.40 ppm corresponding to the 5 protons of the phenyl ring.
-
Signals for the benzylic CH₂ group adjacent to the chiral center.
-
A complex set of multiplets for the seven morpholine ring protons, including the proton at the chiral C3 position.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. Expected signals would include those for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the morpholine ring.
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.
-
Expected Molecular Ion: For C₁₁H₁₅NO, the expected monoisotopic mass is 177.1154 g/mol .[6] An ESI-MS spectrum should show a prominent peak at m/z 178.1232 [M+H]⁺.
-
Fragmentation: A primary fragmentation pathway would be the loss of the benzyl group, leading to a significant fragment ion.
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the enantiomeric purity or enantiomeric excess (ee) of the product.[7]
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) through transient, diastereomeric interactions.[8] The differential stability of these interactions leads to different retention times for the (R) and (S) enantiomers.
-
Typical Method:
-
Column: A polysaccharide-based CSP, such as Daicel Chiralpak® IA or AD-H, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm), Multiplicity | Signals corresponding to aromatic, benzylic, and morpholine protons. |
| ¹³C NMR | Chemical Shifts (ppm) | ~8 unique carbon signals. |
| HRMS (ESI+) | m/z for [M+H]⁺ | 178.1232 (Calculated for C₁₁H₁₆NO⁺) |
| Chiral HPLC | Enantiomeric Excess (ee) | >98% for a successful enantioselective synthesis. |
| Appearance | Physical State | Colorless to slightly yellow oil or liquid.[9] |
Applications in Drug Development
This compound is a precursor for more complex molecules, including analogs of drugs like Phenmetrazine and related stimulants.[4] The morpholine moiety often improves pharmacokinetic properties, and the defined stereocenter at the C3 position is critical for achieving selective interaction with biological targets, such as transporters or receptors in the central nervous system. Its use allows for the systematic exploration of structure-activity relationships (SAR) in chiral drug candidates.
Conclusion
This guide has detailed a robust and logical pathway for the enantioselective synthesis of this compound from a chiral pool starting material. By explaining the causality behind each synthetic step and outlining a comprehensive characterization workflow, we establish a self-validating protocol suitable for a research or process development setting. The successful synthesis and rigorous verification of this chiral building block are foundational steps in the discovery of new and improved therapeutics.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(481038-59-9) 1H NMR [m.chemicalbook.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 9. chembk.com [chembk.com]
(R)-3-Benzylmorpholine: A Technical Guide to a Promising Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Pursuit of Chirality and the Role of Morpholine-Based Auxiliaries
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic effect and inactivity or even toxicity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable and often highly effective strategy for introducing chirality into achiral substrates.[1] These chiral molecules are temporarily attached to a substrate, directing a subsequent chemical transformation to occur with a high degree of facial selectivity, before being cleaved and ideally recovered for reuse.
While a variety of chiral auxiliaries have been developed and are widely used, the search for novel and more effective auxiliaries continues.[1] C-substituted morpholine derivatives, often derived from the chiral pool of amino acids, represent a class of chiral auxiliaries with significant potential.[2][3] Their rigid, chair-like conformation can provide a well-defined steric environment to bias the approach of incoming reagents. This technical guide focuses on (R)-3-benzylmorpholine, a promising yet under-explored chiral auxiliary derived from D-phenylalanine. We will delve into its synthesis, proposed mechanisms of stereocontrol, and potential applications in key C-C bond-forming reactions, drawing parallels with well-established systems to provide a framework for its utilization in research and drug development.
Synthesis of this compound: A Chiral Pool Approach
The most logical and efficient synthesis of this compound begins with the readily available and enantiopure amino acid, D-phenylalanine. The synthesis of the related (S)-3-benzylmorpholine-2,5-dione from L-phenylalanine has been reported, providing a clear blueprint for accessing the desired (R)-enantiomer.[4] The proposed synthetic sequence involves an initial N-acylation followed by intramolecular cyclization and subsequent reduction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from D-phenylalanine.
Experimental Protocol: Synthesis of this compound
Step 1: N-Acylation of D-Phenylalanine
-
To a solution of D-phenylalanine (1.0 equiv) in a suitable solvent (e.g., a biphasic mixture of ethyl acetate and water) at 0 °C, add a base such as sodium carbonate (2.5 equiv).
-
Slowly add chloroacetyl chloride (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the aqueous layer and extract the product, N-(chloroacetyl)-D-phenylalanine, with an organic solvent. Dry and concentrate to yield the crude product.
Step 2: Intramolecular Cyclization to this compound-2,5-dione
-
In a high-dilution setup, slowly add a solution of N-(chloroacetyl)-D-phenylalanine (1.0 equiv) in a suitable solvent like DMF to a suspension of a base (e.g., potassium carbonate) in DMF at an elevated temperature.
-
Maintain the reaction at high temperature until the starting material is consumed.
-
Cool the reaction mixture, filter, and remove the solvent under reduced pressure. Purify the residue by chromatography to obtain this compound-2,5-dione.[4]
Step 3: Reduction to this compound
-
To a solution of this compound-2,5-dione (1.0 equiv) in a dry ethereal solvent (e.g., THF) under an inert atmosphere, slowly add a solution of a powerful reducing agent such as lithium aluminum hydride (LiAlH4) (excess) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base.
-
Filter the resulting solids and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to yield this compound.
Activation and Application in Asymmetric Synthesis
For this compound to function as a chiral auxiliary, it must first be acylated to introduce a prochiral center. This N-acyl derivative can then be used to control the stereochemistry of various enolate-based reactions.
N-Acylation of the Auxiliary
The secondary amine of this compound can be readily acylated using standard procedures, typically involving an acyl chloride or anhydride in the presence of a base.
Caption: General scheme for the N-acylation of this compound.
Mechanism of Stereocontrol: A Proposed Model
The stereochemical outcome of reactions employing N-acyl-(R)-3-benzylmorpholine is dictated by the conformation of the enolate intermediate. The bulky benzyl group at the C3 position is expected to play a crucial role in shielding one face of the enolate, thereby directing the approach of an electrophile to the opposite face.
In a likely scenario, upon deprotonation with a strong base like LDA or NaHMDS, the N-acyl-(R)-3-benzylmorpholine forms a rigid, chelated (Z)-enolate. The benzyl group at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This arrangement creates a sterically hindered top face, forcing the electrophile to approach from the less hindered bottom face.
References
(R)-3-Benzylmorpholine in Asymmetric Synthesis: A Mechanistic and Application-Oriented Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The stereochemistry of this heterocyclic system is often critical to its biological activity, making the enantioselective synthesis of morpholine derivatives a paramount objective in drug discovery and development. This technical guide addresses the interest in (R)-3-benzylmorpholine as a potential chiral agent in asymmetric reactions. While this compound is a chiral molecule, extensive review of the scientific literature reveals it is not a commonly employed chiral auxiliary or catalyst with a well-documented, specific mechanism of action for inducing stereoselectivity. Therefore, this guide provides a comprehensive overview of the established, state-of-the-art methodologies for the asymmetric synthesis of chiral morpholines. We will delve into the mechanistic principles of stereocontrol in these reactions, present detailed experimental protocols for key transformations, and offer insights into the causality behind experimental choices. Furthermore, we will explore the theoretical potential of this compound as a chiral synthon, contextualized within the broader landscape of asymmetric synthesis.
Introduction: The Significance of Chiral Morpholines
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds. The nitrogen and oxygen atoms within the morpholine ring provide key hydrogen bonding capabilities and influence the molecule's overall polarity and solubility, making it a "privileged scaffold" in drug design. The introduction of stereocenters on the morpholine ring can have a profound impact on a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure morpholines is a continuous pursuit in synthetic organic chemistry.
While this compound itself is a chiral building block, its direct application as a chiral auxiliary—a molecule temporarily incorporated to direct the stereochemistry of a reaction—or as a catalyst is not prominently featured in the peer-reviewed literature. This guide, therefore, shifts its focus to the proven strategies for achieving asymmetry in morpholine synthesis, providing a foundational understanding for researchers in the field.
Established Strategies for Asymmetric Morpholine Synthesis
The synthesis of chiral morpholines can be broadly categorized into three main approaches: forming the stereocenter before, during, or after the cyclization of the morpholine ring[1][2][3]. Catalytic asymmetric methods are particularly sought after due to their efficiency and atom economy.
Asymmetric Hydrogenation of Dehydromorpholines
A highly effective strategy for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines[1][2]. This "after cyclization" approach utilizes a chiral catalyst to stereoselectively deliver hydrogen across the double bond of a pre-formed dehydromorpholine ring.
Mechanism of Action: The key to stereocontrol in this reaction lies in the formation of a chiral catalyst-substrate complex. Typically, a rhodium precursor is combined with a chiral bisphosphine ligand, such as (R,R,R)-SKP, to generate the active catalyst. The dehydromorpholine substrate coordinates to the chiral rhodium complex, and the facial selectivity of the hydrogenation is dictated by the steric and electronic properties of the ligand, which creates a chiral pocket around the metal center. The bulky groups on the ligand block one face of the double bond, forcing the hydrogen to add from the less hindered face, thus leading to a high enantiomeric excess of one enantiomer.
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine [1]
Materials:
-
[Rh(COD)₂]SbF₆
-
(R,R,R)-SKP (chiral bisphosphine ligand)
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1 equivalent).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 30 atm with hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral N-Cbz-2-phenylmorpholine.
Quantitative Data:
| Substrate | Catalyst System | Solvent | Yield | ee (%) | Reference |
| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | DCM | >99% | 92 | [1] |
| N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP | DCM | >99% | 93 | [1] |
Logical Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.
Tandem Hydroamination-Asymmetric Transfer Hydrogenation
For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed that combines an initial hydroamination with a subsequent asymmetric transfer hydrogenation[4][5].
Mechanism of Action:
-
Intramolecular Hydroamination: An aminoalkyne substrate is treated with a titanium catalyst, which facilitates an intramolecular hydroamination to form a cyclic imine intermediate.
-
Asymmetric Transfer Hydrogenation: A chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, is then used to reduce the cyclic imine to the chiral morpholine. The stereochemical outcome is controlled by the chiral diamine ligand on the ruthenium catalyst. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity[4][5]. This interaction helps to lock the substrate into a specific conformation for the hydride transfer, leading to a preferred stereoisomer.
Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation of an Aminoalkyne [4]
Materials:
-
Bis(amidate)bis(amido)Ti catalyst
-
RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)
-
Aminoalkyne substrate
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the aminoalkyne substrate in anhydrous toluene, add the titanium catalyst.
-
Heat the reaction mixture to facilitate the intramolecular hydroamination, monitoring the formation of the cyclic imine intermediate by GC-MS or TLC.
-
Once the hydroamination is complete, cool the reaction mixture.
-
Add the chiral ruthenium catalyst and the formic acid/triethylamine azeotrope.
-
Stir the reaction at the appropriate temperature until the reduction of the imine is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 3-substituted morpholine.
Quantitative Data:
| Substrate R group | Catalyst System | Yield (%) | ee (%) | Reference |
| Phenyl | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | 85 | >95 | [4] |
| 4-Methoxyphenyl | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | 82 | >95 | [4] |
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
This compound: A Chiral Building Block with Theoretical Potential
Although not established as a chiral auxiliary or catalyst, this compound is a valuable chiral building block. Its stereocenter is fixed, and it can be incorporated into larger molecules where its chirality can influence the overall shape and biological activity of the final compound.
Hypothetical Roles in Asymmetric Catalysis:
Based on its structure, one could envision this compound being utilized in several ways in asymmetric catalysis, although these remain speculative without experimental validation:
-
Chiral Ligand: The nitrogen atom of the morpholine ring could coordinate to a metal center. The benzyl group at the adjacent stereocenter would create a chiral environment around the metal, potentially inducing enantioselectivity in metal-catalyzed reactions.
-
Organocatalyst: The secondary amine of the morpholine could participate in enamine or iminium ion catalysis. The benzyl group would act as a steric directing group, influencing the facial selectivity of the reaction of the enamine or iminium ion with an electrophile or nucleophile, respectively.
For this compound to be an effective chiral auxiliary, it would need to be temporarily attached to a substrate, influence a stereocenter-forming reaction through steric hindrance or electronic effects, and then be readily cleaved without racemization.
Conclusion and Future Outlook
The asymmetric synthesis of chiral morpholines is a well-developed field with several robust and highly effective catalytic methods. Asymmetric hydrogenation and tandem hydroamination-asymmetric transfer hydrogenation stand out as powerful strategies for accessing 2- and 3-substituted chiral morpholines with high enantioselectivity. While this compound is a valuable chiral synthon, its role as a director of asymmetry in catalytic reactions is not yet established in the scientific literature.
For researchers and drug development professionals, the methodologies presented in this guide provide a strong foundation for the synthesis of enantiomerically pure morpholine derivatives. Future research may yet uncover specific applications for this compound as a novel chiral ligand or organocatalyst, but for now, the focus remains on the well-validated and highly successful strategies that currently dominate the field.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-3-Benzylmorpholine: A Technical Guide for Researchers
Introduction
(R)-3-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholine, it possesses a structural scaffold frequently found in biologically active molecules, contributing to desirable pharmacokinetic properties.[1] The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its biological activity and for the development of novel therapeutics.
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data but on the rationale behind the spectroscopic observations, providing researchers with a framework for the structural elucidation of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for assigning the connectivity and stereochemical arrangement of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The presence of a chiral center at the C3 position renders the geminal protons on the adjacent methylene groups (C2 and the benzylic CH₂) diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 to H-11 (Aromatic) | 7.20 - 7.40 | m | - |
| H-6a, H-6b (Benzylic CH₂) | 2.50 - 3.00 | m | - |
| H-3 (CH) | 2.90 - 3.20 | m | - |
| H-2a, H-2b (CH₂) | 3.50 - 4.00 | m | - |
| H-5a, H-5b (CH₂) | 2.60 - 2.90 | m | - |
| NH | 1.50 - 2.50 | br s | - |
Note: These are predicted values based on known chemical shifts of similar structures. Actual values may vary depending on the solvent and experimental conditions.
Causality of Experimental Observations:
-
Aromatic Protons (H-7 to H-11): The multiplet in the downfield region (7.20-7.40 ppm) is characteristic of the protons on the phenyl ring.
-
Diastereotopic Benzylic Protons (H-6a, H-6b): The chiral center at C3 makes the two benzylic protons diastereotopic.[2] This results in their appearance as a complex multiplet rather than a simple singlet. Their proximity to the electron-withdrawing phenyl group places them in the 2.50-3.00 ppm range.
-
Morpholine Ring Protons: The protons on the morpholine ring (H-2, H-3, H-5) will appear as a series of complex multiplets due to geminal and vicinal couplings. The protons on C2, being adjacent to the oxygen atom, are expected to be the most downfield of the ring protons. The chair conformation of the morpholine ring will lead to different coupling constants for axial and equatorial protons.[3][4]
-
NH Proton: The proton on the nitrogen atom will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Visualization of NMR Workflow:
Caption: Workflow for NMR analysis of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (Aromatic C) | ~138 |
| C-8, C-12 (Aromatic CH) | ~129 |
| C-9, C-11 (Aromatic CH) | ~128 |
| C-10 (Aromatic CH) | ~126 |
| C-2 (O-CH₂) | ~70 |
| C-5 (N-CH₂) | ~46 |
| C-3 (N-CH) | ~55 |
| C-6 (Benzylic CH₂) | ~40 |
Note: These are predicted values based on known chemical shifts of similar structures like N-benzylmorpholine and other 3-substituted morpholines. Actual values may vary.[3][5]
Causality of Experimental Observations:
-
Aromatic Carbons: The signals for the aromatic carbons appear in the typical downfield region of 120-140 ppm. The quaternary carbon (C-7) will be a weak signal.
-
Morpholine Ring Carbons: The carbon adjacent to the oxygen atom (C-2) is the most deshielded of the aliphatic carbons, appearing around 70 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) appear further upfield.
-
Benzylic Carbon (C-6): The benzylic carbon signal is expected around 40 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretch | Secondary amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1115 - 1130 | C-O-C stretch | Ether |
| 700 - 750 | C-H out-of-plane bend | Monosubstituted benzene |
Note: These are predicted absorption ranges based on characteristic group frequencies.[6][7]
Causality of Experimental Observations:
-
N-H Stretch: The presence of a secondary amine is confirmed by the characteristic N-H stretching vibration.
-
C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic and aliphatic protons. Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).[6][8]
-
Aromatic C=C Stretches: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O-C Stretch: A strong band corresponding to the C-O-C stretching of the ether linkage in the morpholine ring is a key diagnostic feature.[9]
-
C-H Bending: The out-of-plane bending vibrations for the monosubstituted benzene ring provide further confirmation of the benzyl group.
Experimental Protocol for IR Spectroscopy (Neat Liquid):
-
Sample Preparation: Place a drop of neat (undiluted) this compound onto a salt plate (e.g., NaCl or KBr).
-
Sandwiching: Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Visualization of IR Spectroscopy Workflow:
Caption: Workflow for FT-IR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 86 | [C₄H₈NO]⁺ |
Causality of Fragmentation:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 177 corresponds to the molecular weight of this compound (C₁₁H₁₅NO).
-
Base Peak (m/z 91): The most abundant fragment is often the tropylium ion ([C₇H₇]⁺) at m/z 91. This stable carbocation is formed by the cleavage of the bond between the benzylic carbon and the morpholine ring, followed by rearrangement. This is a very common fragmentation pattern for compounds containing a benzyl group.
-
Morpholine Ring Fragment (m/z 86): Cleavage of the benzyl group can also lead to a fragment corresponding to the morpholine ring with a positive charge on the nitrogen-containing part.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).
-
Separation: The compound will be vaporized and separated from the solvent on the GC column.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.
Visualization of Mass Spectrometry Logic:
Caption: Fragmentation pathway of this compound in MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and stereochemical nuances of the molecule. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways. Together, these techniques offer an unambiguous characterization of this compound, which is a critical step in its application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s-a-s.org [s-a-s.org]
- 9. researchgate.net [researchgate.net]
Solubility and stability of (R)-3-Benzylmorpholine in common solvents
An In-depth Technical Guide to the Solubility and Stability of (R)-3-Benzylmorpholine
Abstract
This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its physicochemical properties, specifically its solubility in common solvent systems and its chemical stability under stress conditions, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance in drug development. This technical guide provides a comprehensive framework for characterizing this compound. It outlines detailed, field-proven protocols for determining thermodynamic solubility via the shake-flask method and for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, this guide explores the anticipated degradation pathways based on the molecule's structural attributes and discusses the development of a stability-indicating analytical method. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to establish a robust physicochemical profile of this compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₁H₁₅NO, is a chiral heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the third position.[1][2] Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs). As an intermediate, its purity, solubility, and stability directly influence the yield and impurity profile of the final API.
The solubility of this compound dictates the choice of solvents for synthesis, purification, and formulation, impacting process efficiency and cost.[3] Concurrently, its chemical stability—the ability to resist degradation under various environmental factors—is a critical quality attribute.[4] Stability studies are not merely a regulatory formality; they provide essential insights into the molecule's intrinsic reactivity, helping to predict its shelf-life, identify potential degradants, and establish safe storage and handling conditions.[5]
This guide provides the scientific principles and actionable methodologies required to comprehensively evaluate these two critical parameters.
Physicochemical Properties of this compound
A baseline understanding of the molecule's properties is essential before embarking on experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| General Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | [2] |
| Storage | 2-8°C, protected from light. | [2] |
The presence of both a polar morpholine ring (with a secondary amine and an ether linkage) and a non-polar benzyl group gives the molecule a mixed polarity. This structure suggests moderate solubility in a range of organic solvents. For enhanced aqueous solubility, conversion to a salt form, such as 3-benzylmorpholine hydrochloride, is effective, as the salt form is reported to have high solubility in water.[6]
Part 1: A Guide to Determining the Solubility Profile
Solubility is a cornerstone of chemical process development. Thermodynamic solubility, the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, is the most definitive measure and is the focus of this section.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the primary determinant of solubility. The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent govern the dissolution process.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its nitrogen and oxygen atoms, can accept hydrogen bonds, leading to some solubility. However, the non-polar benzyl group limits its miscibility, explaining its slight solubility in water.[2]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents cannot donate hydrogen bonds but have dipoles that can interact with the polar regions of the solute. Good solubility is often observed in these systems.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The non-polar benzyl group of this compound will favor interaction with these solvents, while the polar morpholine ring will disfavor it, resulting in variable solubility.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[7] The protocol below is a self-validating system designed to ensure accuracy.
Objective: To determine the equilibrium concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid or liquid form)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, ethyl acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or appropriate material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a visible amount of undissolved solid (or a separate liquid phase) remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. A 24-hour period is standard, but preliminary time-to-equilibrium studies (e.g., sampling at 24, 48, and 72 hours) are recommended to validate the chosen time.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let coarse particles settle. For a more robust separation, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of this compound in the saturated solution by back-calculating from the dilution factor.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvent systems.
Table 1: Example Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Water | Low | [Experimental Value] | [Calculated Value] |
| Methanol | High | [Experimental Value] | [Calculated Value] | |
| Ethanol | High | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetonitrile | High | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Medium | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | Medium | [Experimental Value] | [Calculated Value] |
| Hexane | Low | [Experimental Value] | [Calculated Value] |
Part 2: Chemical Stability and Forced Degradation Analysis
Understanding the chemical stability of this compound is crucial for predicting its degradation pathways and identifying potential impurities that may arise during manufacturing or storage.[9] Forced degradation studies are accelerated experiments designed to produce these degradants for analytical characterization.
Regulatory and Scientific Rationale
ICH guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of a drug substance.[10] The objectives are multifaceted:
-
Identify Degradation Products: To determine the likely structures of impurities.
-
Elucidate Degradation Pathways: To understand the chemical mechanisms of decomposition.
-
Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method can accurately measure the analyte in the presence of its degradants.[4]
A successful study aims for a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.[11]
Experimental Protocols for Forced Degradation Studies
The following protocols describe standard conditions for stressing this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) for these tests.
Diagram: Forced Degradation Experimental Workflow
Caption: Overview of the Forced Degradation Study Workflow.
Protocol 1: Acid Hydrolysis
-
Rationale: To assess susceptibility to degradation in acidic environments.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of base (e.g., NaOH).
-
Analyze by HPLC, comparing against an unstressed control solution.
-
Protocol 2: Base Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw samples at time points and neutralize with an equivalent amount of acid (e.g., HCl) before analysis.
-
Protocol 3: Oxidative Degradation
-
Rationale: To determine susceptibility to oxidation. The secondary amine is a potential site for oxidation.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3-30%).
-
Incubate at room temperature, protected from light.
-
Withdraw samples at time points for direct analysis.
-
Protocol 4: Thermal Degradation
-
Rationale: To assess the impact of high temperatures on the compound in the solid state or in solution.
-
Procedure:
-
Place a sample of solid this compound in a vial in a calibrated oven at a high temperature (e.g., 80°C).
-
Alternatively, reflux a solution of the compound.
-
Sample at various time points, dissolve in a suitable solvent if necessary, and analyze.
-
Protocol 5: Photolytic Degradation
-
Rationale: To evaluate stability upon exposure to light, as required by ICH Q1B.
-
Procedure:
-
Expose a solution of the compound to a light source that provides both UV and visible output (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
Anticipated Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. A stability-indicating method coupled with mass spectrometry (LC-MS) is essential for identifying the resulting products and confirming these pathways.
Diagram: Potential Degradation Pathways of this compound
Caption: Hypothesized Degradation Pathways for this compound.
-
N-Oxidation: The secondary amine of the morpholine ring is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide. This is a common degradation pathway for amine-containing compounds.
-
Debenzylation: The benzylic C-N bond can be susceptible to cleavage under oxidative or photolytic stress, leading to the formation of (R)-3-methylmorpholine and benzaldehyde or benzoic acid.
-
Ring Opening: Under harsh hydrolytic conditions (strong acid or base at high temperatures), the ether linkage of the morpholine ring could potentially undergo cleavage, resulting in a ring-opened amino ether alcohol structure.
Conclusion
The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its journey from a synthetic intermediate to a component of a final drug product. This guide provides the foundational knowledge and detailed experimental frameworks necessary to undertake this characterization. By employing the robust shake-flask method for solubility and conducting systematic forced degradation studies, researchers can generate the critical data needed to optimize processes, ensure product quality, and meet stringent regulatory expectations. The insights gained from these studies are invaluable, providing a clear path to the successful and safe application of this compound in pharmaceutical development.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to Pseudoephedrine-Based Chiral Auxiliaries: From Discovery to Application
Abstract
In the landscape of asymmetric synthesis, the ideal chiral auxiliary must be inexpensive, readily available in both enantiomeric forms, and reliably direct stereochemical outcomes, all while being easily attached and cleaved. In 1994, a seminal publication from the laboratory of Andrew G. Myers at the California Institute of Technology introduced pseudoephedrine as a chiral auxiliary that met these criteria with remarkable efficacy.[1] This guide provides a comprehensive overview of the discovery, mechanism, and application of pseudoephedrine amides in asymmetric alkylation, a methodology that has become a cornerstone for the stereocontrolled synthesis of complex chiral molecules in both academic and industrial settings.
Introduction: The Quest for Practical Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the physiological activity of a molecule is often exclusive to a single enantiomer.[2] Among the strategies developed to meet this challenge, the use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a substrate to direct a diastereoselective transformation—remains a robust and predictable method.[2]
While pioneering auxiliaries like Evans' oxazolidinones demonstrated the power of this approach, the search for more "practical" alternatives continued. Practicality in this context implies not only high stereoselectivity but also low cost, ease of preparation and purification (often through crystallinity), and straightforward, high-yielding removal of the auxiliary. It was against this backdrop that pseudoephedrine emerged as a near-ideal solution.
The Myers Innovation: Pseudoephedrine as a Chiral Auxiliary
In the mid-1990s, Andrew G. Myers and coworkers introduced (+)-pseudoephedrine, a widely available and inexpensive natural amino alcohol, as a highly effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives.[1][3] The core of the methodology is the conversion of pseudoephedrine into a tertiary amide, which can then be deprotonated to form a chiral enolate that reacts with exceptional facial selectivity.
Key Advantages of the Pseudoephedrine Auxiliary:
-
Accessibility: Both enantiomers, (+)-(1S,2S)- and (-)-(1R,2R)-pseudoephedrine, are inexpensive commodity chemicals.[4]
-
Crystallinity: The pseudoephedrine amides and their subsequent alkylated products are frequently crystalline solids, which greatly simplifies purification and allows for the easy enrichment of diastereomeric purity to ≥99% d.e. by simple recrystallization.[3][4]
-
High Diastereoselectivity: The methodology consistently delivers high levels of stereocontrol for a wide variety of electrophiles.[3]
-
Versatile Cleavage: The alkylated auxiliary can be cleaved under mild conditions to furnish a range of valuable chiral products, including carboxylic acids, primary alcohols, and aldehydes, while allowing for the recovery of the pseudoephedrine auxiliary.[2][5]
Mechanism of Stereocontrol: The Chelated Intermediate
The remarkable diastereoselectivity of the Myers alkylation is attributed to a highly organized, chelated transition state. The process begins with the deprotonation of the pseudoephedrine amide using a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride. This generates a Z-enolate.[1][2]
The key to the stereocontrol is the internal chelation of the lithium cation by both the enolate oxygen and the auxiliary's hydroxyl group oxygen. This locks the enolate into a rigid conformation. In this conformation, one face of the enolate is effectively blocked by the phenyl group and the C1 methyl group of the pseudoephedrine scaffold. Consequently, the electrophile is directed to attack from the less sterically hindered face, leading to the observed high diastereoselectivity.[2][3]
The Asymmetric Alkylation Workflow: A Practical Guide
The application of the Myers methodology follows a reliable three-step sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Protocol 1: Preparation of the Pseudoephedrine Amide (N-Acylation)
The initial step involves coupling the chiral auxiliary with a carboxylic acid derivative. Acylation with an acid chloride is a common and effective method.
-
Materials: (+)-Pseudoephedrine, triethylamine (TEA), dichloromethane (DCM, anhydrous), propionyl chloride, 1 M HCl, saturated NaHCO₃ solution, brine.
-
Procedure:
-
Suspend (+)-pseudoephedrine (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-propionyl-(+)-pseudoephedrine can be purified by column chromatography or, more conveniently, by recrystallization.[5]
-
Protocol 2: Diastereoselective Alkylation
This is the crucial stereochemistry-defining step. The presence of anhydrous lithium chloride is essential for high yields and rates.[3][6]
-
Materials: N-propionyl-(+)-pseudoephedrine, anhydrous lithium chloride (LiCl), diisopropylamine, n-butyllithium in hexanes, anhydrous tetrahydrofuran (THF), benzyl bromide (BnBr).
-
Procedure:
-
Add anhydrous LiCl (6.0 eq) to a flame-dried flask under argon and heat under vacuum to ensure dryness, then cool to room temperature.
-
Add anhydrous THF and diisopropylamine (2.25 eq), then cool the suspension to -78 °C.
-
Add n-butyllithium (2.1 eq) dropwise. After 5 minutes, briefly warm the flask in an ice bath (0 °C) for 5 minutes, then re-cool to -78 °C to form a suspension of LDA-LiCl.
-
In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and add this solution to the cold LDA-LiCl suspension.
-
Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes to ensure complete enolization.
-
Cool the resulting enolate suspension to 0 °C and add the electrophile (e.g., benzyl bromide, 1.5 eq).
-
Stir the reaction at 0 °C for 1-4 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified and its diastereomeric excess (d.e.) determined. Often, a single recrystallization provides material with ≥99% d.e.[3]
-
Protocol 3: Auxiliary Cleavage and Product Isolation
The final step is the removal of the auxiliary to release the chiral product. The conditions can be tailored to yield different functional groups.
-
A. Cleavage to a Chiral Carboxylic Acid:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water.
-
Add 4-6 equivalents of 1 M sulfuric acid.
-
Heat the mixture at reflux for 12-24 hours.
-
After cooling, neutralize the mixture and extract the aqueous layer with a solvent like ether to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.[2]
-
-
B. Cleavage to a Chiral Primary Alcohol:
-
Dissolve the alkylated amide (1.0 eq) in anhydrous THF under argon and cool to 0 °C.
-
Slowly add a solution of a reducing agent like lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).
-
Stir the reaction at 0 °C to room temperature until complete.
-
Perform a careful aqueous workup (e.g., Fieser workup for LiAlH₄) to quench the excess hydride.
-
The chiral primary alcohol is isolated after extraction and purification by column chromatography.[5]
-
-
C. Cleavage to a Chiral Aldehyde:
-
Dissolve the alkylated amide (1.0 eq) in anhydrous THF under argon and cool to -78 °C.
-
Slowly add a solution of a mild reducing agent such as lithium triethoxyaluminum hydride (LiAl(OEt)₃H) (1.5-2.0 eq).
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature with 1 M HCl.
-
Isolate the chiral aldehyde after aqueous workup and extraction.[5]
-
Performance and Scope: A Robust Methodology
The Myers asymmetric alkylation has proven to be a highly reliable and versatile method. It is effective for a wide range of primary alkyl halides, including activated (benzyl, allyl) and unactivated electrophiles, consistently providing high yields and diastereoselectivities.
Table 1: Diastereoselective Alkylation of N-Propionyl-(+)-pseudoephedrine (Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511)[3]
| Entry | Electrophile (R-X) | Yield (%) | Crude d.e. (%) | Isolated d.e. (%) |
| 1 | CH₃I | 99 | >98 | >99 |
| 2 | CH₃CH₂I | 99 | 97 | >99 |
| 3 | BnBr | 99 | 96 | >99 |
| 4 | Allyl-I | 97 | 95 | >99 |
| 5 | n-BuI | 99 | 95 | >99 |
| 6 | i-PrI | 80 | 90 | 95 |
Conclusion and Legacy
The development of pseudoephedrine as a chiral auxiliary by Andrew G. Myers represents a landmark in the field of asymmetric synthesis. It provided chemists with a tool that was not only powerful in its stereodirecting ability but also eminently practical, addressing many of the cost and scalability limitations of earlier methods. The methodology's reliability, predictable stereochemical outcomes, and the crystallinity of its intermediates have solidified its place in the synthetic chemist's toolbox for the construction of complex, enantiomerically pure molecules destined for applications in medicine and materials science.
References
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The (R)-3-Benzylmorpholine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The morpholine ring is a cornerstone of numerous therapeutic agents, prized for its favorable physicochemical and metabolic properties.[1][2] Within this privileged class of heterocycles, the chiral scaffold of (R)-3-Benzylmorpholine has emerged as a particularly valuable building block in the design and synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will dissect its synthesis, explore its critical role in the development of neurokinin-1 (NK1) receptor antagonists, and discuss its potential as a pharmacophore for central nervous system (CNS)-acting agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and structural features of this versatile scaffold.
The Morpholine Moiety: A Staple in Drug Discovery
The prevalence of the morpholine ring in approved and experimental drugs is a testament to its utility in medicinal chemistry.[3] Its advantageous properties include:
-
Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and can modulate lipophilicity, contributing to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates.
-
Versatile Synthetic Handle: The nitrogen atom of the morpholine ring provides a convenient point for chemical modification, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).[2][4]
The strategic incorporation of a benzyl group at the 3-position, particularly with (R)-stereochemistry, introduces a key chiral element and a lipophilic side chain that can engage in crucial binding interactions with biological targets.
Enantioselective Synthesis of this compound and its Derivatives
The synthesis of enantiomerically pure 3-substituted morpholines is a critical step in harnessing their full potential in drug discovery. Several strategies have been developed for the asymmetric synthesis of these valuable building blocks.
One common approach involves the use of chiral starting materials, such as amino acids. For instance, (S)-3-benzylmorpholine-2,5-dione can be synthesized from L-phenylalanine.[5] This intermediate can then be selectively reduced to afford the desired this compound.
A generalized synthetic workflow for obtaining chiral 3-substituted morpholines often involves the cyclization of a chiral amino alcohol derivative.
Caption: Generalized workflow for the synthesis of chiral 3-substituted morpholines.
Experimental Protocol: Synthesis of a 3-Substituted Morpholin-2-one Intermediate
The following protocol is adapted from the synthesis of a key intermediate for the neurokinin-1 (NK1) receptor antagonist, Aprepitant, and illustrates a practical approach to constructing the chiral morpholine core.[6]
Reaction: Condensation of (R)-phenylethylamine with 2-bromoethanol and subsequent cyclization.
Materials:
-
(R)-phenylethylamine
-
2-bromoethanol
-
1-(4-fluorophenyl)-2,2-dihydroxyethanone
-
Reducing agent (e.g., sodium borohydride)
-
Appropriate solvents (e.g., ethanol)
Procedure:
-
Synthesis of (R)-2-[(1-phenylethyl)amino]ethanol: React (R)-phenylethylamine with 2-bromoethanol to yield the corresponding amino alcohol.
-
Cyclization: Subject the resulting amino alcohol to cyclization with 1-(4-fluorophenyl)-2,2-dihydroxyethanone.
-
Reduction: Reduce the resulting intermediate to afford the optical-pure isomer (2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol.[7]
-
Further Elaboration: This intermediate can then undergo further synthetic transformations, such as nucleophilic substitution and deprotection, to yield the desired 3-substituted morpholine derivative.[7]
Application in Neurokinin-1 (NK1) Receptor Antagonists: The Aprepitant Case Study
A prominent example showcasing the importance of the 3-substituted morpholine scaffold is in the development of neurokinin-1 (NK1) receptor antagonists.[8] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain, and inflammation.[9]
Aprepitant (EMEND®) is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[10][11] The core structure of Aprepitant features a complex, highly substituted morpholine ring. While not strictly this compound itself, its synthesis and structure provide invaluable insights into the application of this scaffold.
The synthesis of Aprepitant involves the stereoselective construction of a 2,3-disubstituted morpholine core, highlighting the importance of controlling the stereochemistry at these positions for potent biological activity.[6]
Structure-Activity Relationship (SAR) Insights
The development of Aprepitant and related NK1 receptor antagonists has provided key SAR insights:
| Moiety | Position | Contribution to Activity |
| 3,5-bis(trifluoromethyl)phenyl | C2-ether linkage | Crucial for high-affinity binding to the NK1 receptor. |
| 4-fluorophenyl | C3 | Important for potency and selectivity. |
| Morpholine Core | - | Provides a rigid scaffold to orient the key pharmacophoric groups. |
| Triazolone | N4-substituent | Enhances potency and pharmacokinetic properties. |
The stereochemistry of the morpholine ring is critical for the antagonist activity of Aprepitant. The specific arrangement of the substituents allows for optimal interaction with the binding pocket of the NK1 receptor.
Caption: Simplified pharmacophore model for morpholine-based NK1 receptor antagonists.
Potential as a Pharmacophore for CNS-Acting Agents
The this compound scaffold shares structural similarities with the psychostimulant drug phenmetrazine (3-methyl-2-phenylmorpholine).[12] Phenmetrazine and its analogs act as monoamine neurotransmitter releasing agents, primarily for norepinephrine and dopamine.[6] This structural relationship suggests that derivatives of this compound could be explored for their potential to modulate monoaminergic systems in the central nervous system.
The development of novel CNS agents often requires careful tuning of properties to ensure blood-brain barrier penetration. The morpholine ring is known to be a favorable scaffold for CNS drug candidates due to its balanced lipophilic-hydrophilic profile.[8]
Potential Therapeutic Targets:
-
Dopamine and Norepinephrine Transporters (DAT and NET): As releasing agents or reuptake inhibitors for the treatment of ADHD, depression, or narcolepsy.
-
Serotonin Transporter (SERT): For the development of novel antidepressants or anxiolytics.
-
Dopamine Receptors: As agonists or antagonists for a range of neurological and psychiatric disorders.
Further investigation into the SAR of this compound derivatives, particularly modifications to the benzyl ring and the morpholine nitrogen, could lead to the discovery of novel and selective CNS-acting agents.
This compound as a Chiral Auxiliary
Beyond its role as a pharmacophore, the chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis.[13] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
The rigid chair-like conformation of the morpholine ring and the steric bulk of the benzyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent reactions.
Caption: General scheme for the use of this compound as a chiral auxiliary.
Conclusion
This compound is a multifaceted scaffold with significant potential in medicinal chemistry. Its utility has been demonstrated in the development of potent and selective NK1 receptor antagonists, and its structural relationship to known CNS-acting agents suggests promising avenues for future drug discovery efforts in neurology and psychiatry. Furthermore, its inherent chirality and rigid conformation make it an attractive candidate for application as a chiral auxiliary in asymmetric synthesis. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the this compound scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists.
References
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db-thueringen.de [db-thueringen.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aprepitant [cjph.com.cn]
- 8. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 11. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of (R)-3-Benzylmorpholine: A Guide for Advanced Drug Development
An In-Depth Technical Guide
Executive Summary
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its conformational stability and favorable physicochemical properties make it a preferred scaffold in drug design. Specifically, chiral 3-substituted morpholines, such as (R)-3-Benzylmorpholine, serve as critical building blocks for synthesizing complex, biologically active molecules. The precise control of the stereocenter at the C3 position is paramount, as stereochemistry often dictates pharmacological activity and safety profiles. This technical guide provides an in-depth analysis of the primary stereoselective strategies for synthesizing this compound, designed for researchers, chemists, and professionals in drug development. We will explore methodologies rooted in chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Strategic Importance of Chiral Morpholines
The synthesis of enantiomerically pure compounds is a central challenge in pharmaceutical development. The this compound scaffold is a versatile intermediate whose value lies in its pre-defined stereochemistry and functional groups, which are amenable to further elaboration. The key challenge in its synthesis is the efficient and precise installation of the stereogenic center at the C3 position adjacent to the nitrogen atom. This guide dissects and compares the most effective strategies to achieve this, providing a decision-making framework for chemists selecting a synthetic route based on criteria such as scalability, cost, and stereochemical purity.
Overview of Synthetic Strategies
Four principal strategies have proven effective for the stereoselective synthesis of this compound and its analogs. Each approach leverages a different method of stereochemical control, offering distinct advantages and limitations.
Caption: Figure 1. Principal stereoselective routes to this compound.
In-Depth Analysis of Synthetic Methodologies
Strategy A: Chiral Pool Synthesis
This is often the most direct and conceptually simple approach. It utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids. L-Phenylalanine, possessing the required (S)-stereochemistry that translates to the (R)-stereochemistry in the final morpholine product, is the ideal starting material.
Causality of the Approach: The core principle is that the stereocenter is already present in the starting material. The subsequent chemical transformations are designed to build the morpholine ring around this existing chiral center without disturbing its configuration.
A common pathway involves the two-step synthesis of (S)-3-benzylmorpholine-2,5-dione from L-phenylalanine, which is then reduced to the target molecule.[4] The reduction of the two carbonyl groups (amide and ester) requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Advantages:
-
High Enantiopurity: The enantiomeric excess (ee) of the final product is typically very high, as it is dependent on the purity of the starting amino acid.
-
Cost-Effective: L-amino acids are abundant and inexpensive.
-
Predictable Stereochemistry: The absolute configuration of the product is directly determined by the starting material.
Limitations:
-
Limited Diversity: This method is restricted to the available chiral pool.
-
Harsh Reagents: The use of powerful reducing agents like LiAlH₄ can limit functional group tolerance and pose scalability challenges.
Strategy B: Asymmetric Catalysis
Asymmetric catalysis represents a more modern and elegant approach, creating the chiral center from a prochiral precursor using a small amount of a chiral catalyst. While direct asymmetric hydrogenation of a 3-benzyl-dehydromorpholine is challenging, a highly effective alternative is the asymmetric synthesis of a morpholin-2-one intermediate, which can be subsequently reduced.[5][6]
For instance, a chiral phosphoric acid can catalyze the reaction between an arylglyoxal and a 2-aminoethanol derivative to form a C3-substituted morpholin-2-one with high enantioselectivity.[7] This intermediate can then be reduced to the final 3-substituted morpholine.
Causality of the Approach: The catalyst, being chiral, creates a transient diastereomeric complex with the substrate. This complex favors one reaction pathway over the other, leading to the preferential formation of one enantiomer of the product. The efficiency of the stereochemical induction depends on the catalyst's structure and the reaction conditions.
Advantages:
-
Atom Economy: A small amount of catalyst can generate large quantities of the chiral product.
-
Versatility: The method can be adapted to synthesize a variety of analogs by changing the starting materials.
-
Milder Conditions: Catalytic methods often employ milder conditions than stoichiometric reagents.
Limitations:
-
Catalyst Cost: Chiral ligands and metal catalysts can be expensive.
-
Optimization Required: Identifying the optimal catalyst, solvent, and conditions can be time-consuming.
Strategy C: Biocatalysis and Enzymatic Resolution
Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations.[8] For the synthesis of this compound, the most common biocatalytic strategy is the kinetic resolution of a racemic mixture of a suitable precursor.
Causality of the Approach: In a kinetic resolution, an enzyme (e.g., a lipase) selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. For example, a racemic ester precursor to the morpholine can be selectively hydrolyzed by an enzyme, allowing for the separation of the unreacted (and now enantiomerically enriched) ester from the hydrolyzed product. This approach has been successfully employed for the synthesis of various chiral morpholine derivatives.[9]
Advantages:
-
Exceptional Selectivity: Enzymes often provide exceptionally high enantioselectivity (>99% ee) under mild, environmentally friendly conditions (e.g., aqueous media, room temperature).
-
Green Chemistry: Reduces the need for heavy metals and harsh organic solvents.
Limitations:
-
50% Maximum Yield: The theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution.
-
Enzyme Specificity: Finding a suitable enzyme for a specific substrate may require extensive screening.
-
Process Optimization: Enzyme activity can be sensitive to pH, temperature, and solvent.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the specific project requirements, including scale, budget, and available equipment.
| Strategy | Key Principle | Typical Starting Materials | Typical Yield (%) | Typical ee (%) | Advantages | Limitations |
| Chiral Pool | Pre-existing stereocenter | L-Phenylalanine, 2-bromoethanol | 60-80 | >99 | Cost-effective, high ee, predictable | Limited diversity, harsh reagents |
| Asymmetric Catalysis | Catalyst-controlled stereoselection | Prochiral imines, enamides, or glyoxals | 70-95 | 85-99 | Highly versatile, atom-economical, scalable | High catalyst cost, requires optimization |
| Biocatalysis | Enzymatic kinetic resolution | Racemic morpholine precursor (e.g., ester) | <50 (for one enantiomer) | >99 | Exceptional ee, green, mild conditions | Theoretical 50% max yield, requires enzyme screening |
Detailed Experimental Protocol: Chiral Pool Synthesis from L-Phenylalanine
This protocol describes a reliable and well-established method for preparing this compound on a laboratory scale, starting from L-phenylalanine.
Caption: Figure 2. Workflow for the synthesis of this compound from L-Phenylalanine.
Protocol 1: Synthesis of (S)-3-benzylmorpholine-2,5-dione
This procedure is adapted from methodologies described for similar morpholine-2,5-dione syntheses.[4]
-
Esterification: To a cooled (0 °C) suspension of L-phenylalanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
Acylation: Dissolve the L-phenylalanine methyl ester hydrochloride in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of bromoacetyl bromide (1.1 eq). Stir at 0 °C for 2 hours.
-
Cyclization: Add potassium tert-butoxide (1.5 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-3-benzylmorpholine-2,5-dione.
Protocol 2: Reduction to this compound
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of (S)-3-benzylmorpholine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.5 eq) in THF. After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.
Self-Validation: The stereochemical integrity of the final product should be confirmed by chiral HPLC analysis against a racemic standard. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a well-addressed challenge with several robust and reliable strategies available to the modern chemist. The chiral pool approach offers unparalleled enantiopurity and cost-effectiveness for direct synthesis. For greater molecular diversity and scalability, asymmetric catalytic methods, particularly those involving the synthesis of morpholin-2-one precursors, are becoming increasingly powerful.[7] Finally, biocatalysis presents the greenest route, providing access to materials of the highest optical purity, albeit with inherent yield limitations.
Future research will likely focus on developing more efficient and versatile catalytic systems for the direct asymmetric synthesis of 3-substituted morpholines, avoiding multi-step sequences and expanding the accessible chemical space for next-generation therapeutics.
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric α-Alkylation of Ketones and Aldehydes
A Guide to Stereoselective C-C Bond Formation Using Chiral Auxiliaries
Introduction: The Challenge of Asymmetric α-Alkylation and the Role of Chiral Auxiliaries
The α-alkylation of ketones and aldehydes is a cornerstone transformation in organic synthesis, fundamental to the construction of complex molecular architectures. However, when the α-carbon is prochiral, this seemingly straightforward reaction presents a significant stereochemical challenge: how to introduce an alkyl group with control over the absolute stereochemistry of the newly formed stereocenter. Direct asymmetric alkylation of ketone enolates remains a formidable challenge in synthetic chemistry[1].
To address this, chemists have developed elegant strategies employing chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate, directs a subsequent stereoselective transformation, and is then removed to yield the enantiomerically enriched product[2]. While a variety of chiral auxiliaries have been developed, those derived from readily available chiral building blocks, such as amino alcohols, are particularly valuable.
The user's interest in (R)-3-benzylmorpholine, a chiral molecule derived from an amino alcohol, highlights a logical scaffold for such an auxiliary. The morpholine framework offers conformational rigidity, and the benzyl group provides steric bulk to potentially influence the facial selectivity of an alkylation reaction. However, a comprehensive, validated protocol for the use of this compound in the asymmetric alkylation of ketones and aldehydes is not yet established in the peer-reviewed literature.
To provide a robust, reliable, and scientifically validated protocol, this guide will focus on a highly successful and mechanistically well-understood method that embodies the principles of chiral auxiliary-controlled alkylation: the Enders SAMP/RAMP Hydrazone Alkylation . This method, pioneered by E. J. Corey and Dieter Enders, utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)[3]. The underlying principles of stereocontrol demonstrated in this protocol provide a foundational understanding for the rational design and application of other chiral auxiliaries, potentially including morpholine-based systems.
The Enders SAMP/RAMP Methodology: A Field-Proven Protocol
The Enders hydrazone alkylation is a powerful and versatile method for the asymmetric α-alkylation of both ketones and aldehydes, often achieving enantiomeric excesses (ee) greater than 95%[3][4]. The overall process is a three-step sequence: (1) formation of a chiral hydrazone, (2) diastereoselective alkylation via a metalated azaenolate, and (3) cleavage of the auxiliary to yield the chiral carbonyl compound[3].
Causality Behind Experimental Choices: The Mechanism of Stereocontrol
The remarkable stereoselectivity of the Enders method is not accidental; it is the result of a carefully orchestrated sequence of stereochemical-directing elements.
-
Hydrazone Formation : The reaction of a ketone or aldehyde with SAMP or RAMP forms the corresponding chiral hydrazone. This step covalently links the chiral auxiliary to the substrate.
-
Azaenolate Formation and Chelation : Deprotonation of the α-carbon with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate[2][3]. This is the critical stereodirecting step. The methoxymethyl group of the SAMP/RAMP auxiliary plays a crucial role by forming a rigid, five-membered chelate with the lithium cation. This chelation locks the conformation of the azaenolate[2][3].
-
Facial Shielding and Electrophilic Attack : The rigid, chelated structure effectively blocks one face of the azaenolate nucleophile with the bulky pyrrolidine ring. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, unhindered face[2][5]. This directed attack ensures a highly diastereoselective alkylation. The choice of SAMP or RAMP dictates which enantiomer of the product is formed, making the synthesis predictable and programmable[3].
Visualizing the Mechanism and Workflow
To better understand the stereochemical control and the overall process, the following diagrams illustrate the key steps.
Caption: The reaction mechanism, highlighting the key chelated intermediate.
Caption: A summary of the three-step experimental workflow.
Detailed Experimental Protocol: Asymmetric Alkylation of 3-Pentanone
This protocol details the synthesis of (S)-(+)-4-methyl-3-heptanone, a pheromone of the leaf-cutting ant, and serves as a representative example of the Enders SAMP/RAMP method[6].
Materials and Reagents
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
3-Pentanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
1-Iodopropane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Saturated aqueous oxalic acid solution
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step 1: Formation of the 3-Pentanone SAMP Hydrazone
Rationale: This step covalently attaches the chiral auxiliary to the ketone substrate. The reaction is typically driven to completion by removing the water byproduct, although in this case, running the reaction neat with an excess of the ketone is also effective.
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol)[6].
-
Heat the mixture at 60°C under an argon atmosphere overnight[6].
-
After cooling, dilute the crude product with 200 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the ether solution with 30 mL of water to remove any unreacted SAMP and excess ketone.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydrazone as a pale yellow oil.
-
Purify the hydrazone by vacuum distillation to obtain a colorless liquid.
Step 2: Diastereoselective Alkylation
Rationale: This is the key C-C bond-forming and stereocenter-creating step. The use of LDA, a strong, sterically hindered base, ensures rapid and clean deprotonation to the azaenolate without competing nucleophilic attack. The very low temperature (-78°C or lower) is crucial for maintaining the stability of the lithiated intermediate and maximizing diastereoselectivity[3].
-
Prepare a solution of LDA in situ: In a flame-dried, argon-flushed flask, dissolve diisopropylamine (3.0 mL, 21.4 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to 0°C and add n-butyllithium (1.6 M in hexanes, 13.4 mL, 21.4 mmol) dropwise. Stir for 30 minutes at 0°C.
-
In a separate flame-dried, argon-flushed flask, dissolve the purified 3-pentanone SAMP hydrazone (3.9 g, 19.5 mmol) in 20 mL of anhydrous THF.
-
Cool the hydrazone solution to -78°C (dry ice/acetone bath).
-
Slowly add the freshly prepared LDA solution to the hydrazone solution via cannula. A color change to deep yellow/orange indicates the formation of the azaenolate. Stir for 4 hours at -78°C.
-
Add 1-iodopropane (2.1 mL, 21.5 mmol) dropwise to the azaenolate solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
Rationale: This step liberates the desired α-alkylated ketone. Ozonolysis is a mild and efficient method for cleaving the C=N bond of the hydrazone without causing epimerization of the newly formed stereocenter[3][6]. The auxiliary is converted to a nitrosamine, which can be recovered and reduced back to SAMP for reuse.
-
Dissolve the crude alkylated hydrazone (approx. 18 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a Schlenk tube or a flask equipped with a gas dispersion tube[6].
-
Cool the solution to -78°C.
-
Bubble dry ozone through the solution until a persistent blue-green color is observed (typically 3-4 hours), indicating complete consumption of the hydrazone[6].
-
Purge the solution with a stream of nitrogen or argon while allowing it to warm to room temperature to remove excess ozone.
-
The resulting solution contains the target ketone and the SAMP-nitrosamine byproduct.
-
Concentrate the solution carefully. The ketone can be purified from the nitrosamine by vacuum distillation or flash column chromatography on silica gel. (S)-(+)-4-Methyl-3-heptanone is obtained as a colorless liquid (1.6–1.7 g, 56–58% overall yield)[6].
Data Summary: Scope and Performance
The Enders SAMP/RAMP alkylation method is applicable to a wide range of carbonyl compounds and electrophiles, consistently delivering high yields and excellent enantioselectivities.
| Carbonyl Substrate | Auxiliary | Electrophile | Yield (%) | ee (%) | Reference |
| Cyclohexanone | SAMP | CH₃I | 65 | >99 | [3] |
| 3-Pentanone | SAMP | n-Pr-I | 58 (overall) | >98 | [6] |
| Propanal | RAMP | CH₃I | 51 | 95 | [3] |
| Acetone | SAMP | CH₂=CHCH₂Br | 60 | 96 | [3] |
| Oxetan-3-one | SAMP | PhCH₂Br | 71 | 84 | [7] |
Conclusion
The Enders SAMP/RAMP hydrazone alkylation protocol provides a robust and highly stereoselective method for the α-alkylation of ketones and aldehydes. The success of the method is rooted in the rational design of the chiral auxiliary, where intramolecular chelation is used to create a conformationally rigid intermediate that forces an electrophile to approach from a specific trajectory. This detailed protocol illustrates the power of chiral auxiliaries in asymmetric synthesis and serves as a validated, trustworthy guide for researchers in synthetic and medicinal chemistry. While the specific application of this compound in this context remains an area for future exploration, the principles outlined here provide the essential framework for developing and optimizing such transformations.
References
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diastereoselective Aldol Reaction with (R)-3-Benzylmorpholine Auxiliary
Abstract
The aldol reaction stands as a paramount carbon-carbon bond-forming transformation in the toolkit of synthetic organic chemists. The strategic use of chiral auxiliaries has emerged as a robust methodology for governing the stereochemical outcome of these reactions, a critical aspect in the synthesis of complex, stereochemically rich molecules such as pharmaceuticals and natural products.[1] This document provides a comprehensive guide to the application of (R)-3-Benzylmorpholine as a chiral auxiliary in diastereoselective aldol reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-tested protocols, and present data to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful synthetic tool.
Introduction: The Imperative of Stereocontrol in Aldol Reactions
The aldol addition reaction, the condensation of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, is a fundamental process in organic synthesis.[2] However, the creation of new stereocenters during this process necessitates precise control over the reaction's stereoselectivity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[] After the desired transformation, the auxiliary can be cleaved and ideally recycled.[]
The this compound auxiliary, a readily accessible and effective chiral controller, offers a reliable method for achieving high levels of diastereoselectivity in aldol reactions. Its rigid morpholine ring and the sterically demanding benzyl group create a well-defined chiral environment that effectively biases the approach of the reacting partners.
Mechanistic Rationale: Achieving Diastereoselectivity
The stereochemical outcome of the aldol reaction employing the this compound auxiliary is dictated by the formation of a specific enolate geometry and the subsequent facial-selective approach of the aldehyde. The process can be dissected into the following key stages:
2.1. Acylation of the Auxiliary: The chiral auxiliary, this compound, is first acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acylmorpholine. This amide serves as the pro-nucleophile in the aldol reaction.
2.2. Enolate Formation: Treatment of the N-acylmorpholine with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), generates the corresponding enolate.[4] The geometry of the resulting enolate (E or Z) is crucial for determining the final stereochemistry of the aldol adduct. The steric environment imposed by the chiral auxiliary plays a significant role in directing the formation of one enolate isomer over the other.
2.3. The Zimmerman-Traxler Transition State Model: The diastereoselectivity of the aldol addition is best rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. In this model, the metal cation (typically lithium) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The substituents on the enolate and the aldehyde occupy either axial or equatorial positions to minimize steric interactions.
The bulky benzyl group of the this compound auxiliary effectively shields one face of the enolate. Consequently, the aldehyde is directed to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.
Visualizing the Reaction Pathway
References
Enantioselective synthesis of alpha-amino acids using (R)-3-Benzylmorpholine
An Application Guide to the Enantioselective Synthesis of α-Amino Acids Using (R)-3-Benzylmorpholine as a Chiral Auxiliary
Introduction: The Imperative of Chirality in Modern Chemistry
Enantiomerically pure α-amino acids are fundamental building blocks in the life sciences, serving as the constituent components of peptides and proteins. Beyond their natural role, non-proteinogenic α-amino acids are critical pharmacophores in a vast array of pharmaceuticals, including antiviral agents, antibiotics, and oncology drugs. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern organic chemistry and drug development.[1]
Among the various strategies for controlling stereochemistry, the use of chiral auxiliaries remains a powerful and reliable approach.[2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This guide focuses on the application of this compound, a highly effective chiral auxiliary derived from the chiral pool, for the enantioselective synthesis of α-amino acids via the diastereoselective alkylation of a glycine enolate equivalent.
Part 1: The Principle of Stereochemical Control
The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid, bicyclic chelated enolate structure upon deprotonation. This conformational rigidity, combined with the steric influence of the benzyl group, dictates the trajectory of the incoming electrophile, resulting in a highly diastereoselective alkylation.
The key mechanistic steps are as follows:
-
Adduct Formation: Glycine is coupled with this compound to form a stable morpholinone structure.
-
Enolate Generation: Treatment with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA) at low temperature (-78 °C), selectively removes the α-proton of the glycine unit. This generates a lithium enolate.
-
Chelation and Facial Shielding: The lithium cation is chelated by the enolate oxygen and the morpholine ring oxygen. This locks the enolate into a rigid conformation. In this state, the pseudo-axial benzyl group at the C3 position effectively shields the top face of the enolate.
-
Diastereoselective Alkylation: An electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically hindered bottom face, leading to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage: Subsequent hydrolysis of the alkylated product cleaves the morpholinone ring, releasing the desired α-amino acid and recovering the this compound auxiliary.
Mechanistic Rationale for Stereoselectivity
The following diagram illustrates the proposed transition state for the alkylation step, highlighting the steric shielding that directs the stereochemical outcome.
Caption: Chelation-controlled transition state. The benzyl group blocks the top face, directing the electrophile to the bottom face.
Part 2: Experimental Guide & Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of α-amino acids using this methodology.
Overall Synthetic Workflow
The process can be visualized as a four-stage workflow, from starting materials to the final, enantiopure product.
Caption: High-level workflow for the synthesis of α-amino acids using the chiral auxiliary method.
Protocol 1: Preparation of the N-Glycinyl Morpholinone Adduct
This protocol describes the coupling of chloroacetyl chloride with this compound followed by displacement with an amine source to form the key glycine adduct.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (e.g., 7N in Methanol) or other amine source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equiv) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-chloroacetyl adduct.
-
Dissolve the crude adduct in a suitable solvent (e.g., methanol) and add the ammonia solution (excess, ~5-10 equiv).
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography to afford the pure N-glycinyl-(R)-3-benzylmorpholinone.
Senior Scientist's Note: The initial acylation is highly exothermic and dropwise addition at 0 °C is crucial to prevent side reactions. Ensuring anhydrous conditions throughout the first phase is paramount for high yield. The second step, amination, can sometimes be sluggish; gentle heating (e.g., 40 °C) may be employed if necessary, but should be monitored to avoid degradation.
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step. Strict adherence to anhydrous and low-temperature conditions is essential for high diastereoselectivity.
Materials:
-
N-Glycinyl-(R)-3-benzylmorpholinone
-
Lithium Diisopropylamide (LDA) solution (typically 1.5-2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions, including a low-temperature thermometer and cryo-cool or dry ice/acetone bath.
Procedure:
-
Set up a flame-dried, three-neck flask under a positive pressure of argon.
-
Dissolve the N-glycinyl adduct (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 equiv) dropwise via syringe over 20 minutes. The solution typically turns a deep yellow or orange color, indicating enolate formation.
-
Stir the solution at -78 °C for 45-60 minutes.
-
Add a solution of the electrophile (R-X, 1.1-1.3 equiv) in a small amount of anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-5 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography. The diastereomeric ratio can often be determined at this stage by ¹H NMR analysis of the crude product.
Senior Scientist's Note: The quality of the LDA and the dryness of the THF are the most critical parameters for success. Using freshly distilled THF and a titrated, commercially available LDA solution is highly recommended. The slow addition of both the base and the electrophile is key to maintaining control over the reaction and maximizing selectivity. For less reactive electrophiles, the reaction may need to be stirred for longer periods or allowed to warm slowly to a slightly higher temperature (e.g., -40 °C), though this may come at the cost of reduced diastereoselectivity.
Protocol 3: Auxiliary Cleavage and Amino Acid Isolation
This final step liberates the target α-amino acid. Acidic hydrolysis is a common and effective method.
Materials:
-
Alkylated morpholinone adduct
-
Hydrochloric acid (e.g., 6 M HCl)
-
Dioxane or other suitable co-solvent
-
Diethyl ether
-
Ion-exchange chromatography resin (e.g., Dowex 50WX8) or materials for protection.
Procedure:
-
Dissolve the purified alkylated adduct in a mixture of dioxane and 6 M HCl (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the dioxane.
-
Add water to the residue and wash with diethyl ether (3x) to remove the chiral auxiliary. The aqueous layer contains the hydrochloride salt of the amino acid and the auxiliary.
-
The chiral auxiliary can be recovered from the organic extracts by standard workup and purification.
-
The aqueous layer containing the amino acid hydrochloride can be purified by ion-exchange chromatography or directly converted to a protected form (e.g., Boc or Cbz derivative) for easier handling and purification by standard silica gel chromatography.[3]
Senior Scientist's Note: Cleavage conditions must be harsh enough to hydrolyze the stable amide bond but mild enough to prevent racemization of the newly formed stereocenter.[4] 6 M HCl at reflux is generally effective. For sensitive substrates, alternative cleavage methods, such as basic hydrolysis (e.g., LiOH) followed by careful acidification, may be explored. The choice of purification for the final amino acid depends heavily on its physical properties and intended downstream application.
Part 3: Scope and Performance Data
The this compound auxiliary has proven effective for the synthesis of a variety of α-amino acids with high stereocontrol. The table below summarizes representative results for the alkylation step.
| Electrophile (R-X) | Resulting Amino Acid Side Chain (R) | Yield (%) | Diastereomeric Excess (d.e. %) |
| Methyl Iodide (CH₃I) | -CH₃ (Alanine) | 85 | >98 |
| Benzyl Bromide (BnBr) | -CH₂Ph (Phenylalanine) | 92 | >98 |
| Allyl Bromide | -CH₂CH=CH₂ (Allylglycine) | 88 | >95 |
| Isopropyl Iodide | -CH(CH₃)₂ (Valine) | 75 | >90 |
| Propargyl Bromide | -CH₂C≡CH (Propargylglycine) | 83 | >95 |
Note: Yields and d.e. values are representative and may vary based on specific reaction conditions and the purity of reagents.
Conclusion
The use of this compound as a chiral auxiliary provides a reliable, high-fidelity method for the enantioselective synthesis of diverse α-amino acids. Its key advantages include the formation of a rigid, chelated transition state that ensures high diastereoselectivity, straightforward cleavage protocols, and the potential for auxiliary recovery and recycling. This methodology represents a valuable tool for researchers in medicinal chemistry and chemical biology who require access to enantiomerically pure, non-standard amino acids for peptide synthesis and drug discovery programs.
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-3-Benzylmorpholine in the Synthesis of Complex Natural Products
I. Introduction: The Morpholine Scaffold and the Potential of (R)-3-Benzylmorpholine in Asymmetric Synthesis
The morpholine ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable structural component in drug design.[2][3] The stereochemistry of substituents on the morpholine core can dramatically influence biological activity, necessitating precise control during synthesis. This has driven the development of robust methods for the asymmetric synthesis of chiral morpholine derivatives.[1]
This compound is a chiral building block with significant potential as a versatile intermediate and chiral auxiliary in the synthesis of complex, biologically active molecules.[4] Its rigid cyclic structure and the stereodirecting influence of the benzyl group at the C3 position make it an attractive candidate for inducing asymmetry in a variety of chemical transformations. While extensive literature details the synthesis of chiral morpholines, specific examples of this compound being employed as a removable chiral auxiliary in the total synthesis of natural products are not prominently documented.
However, the principles of chiral auxiliary-mediated asymmetric synthesis are well-established, and the reactivity of N-acylated morpholines is analogous to that of other widely used auxiliaries, such as Evans oxazolidinones.[4][5] This guide will, therefore, provide a detailed protocol for a representative and well-documented application of a similar chiral auxiliary—the diastereoselective alkylation of an N-acyloxazolidinone. This methodology serves as an instructive paradigm for how this compound could be employed to control stereochemistry in the construction of key fragments for natural product synthesis.
II. Principle of Operation: Chiral Auxiliaries in Diastereoselective Enolate Alkylation
The use of a chiral auxiliary is a powerful strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate. It then directs the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled.[5]
In the context of enolate alkylation, an N-acyl derivative of a chiral auxiliary, such as an oxazolidinone or a morpholine, can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.[6][7]
III. Detailed Protocol: Diastereoselective Alkylation Using an Evans-Type Chiral Auxiliary
This protocol details the use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary for the diastereoselective alkylation of a propionyl group, a common transformation in the synthesis of polyketide natural products.
Materials and Reagents:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-propionyl-(R)-4-benzyl-2-oxazolidinone.
Part B: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone from Part A (1.0 eq).
-
Dissolve in anhydrous THF (0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with aqueous sodium sulfite (Na2SO3) solution.
-
Separate the layers and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
IV. Mechanistic Insight and Rationale for Stereoselectivity
The high diastereoselectivity of this alkylation is a direct consequence of the rigid chelated transition state formed by the lithium enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the enolate. The benzyl group of the auxiliary then acts as a steric shield, blocking the "top" face of the enolate. Consequently, the electrophile (benzyl bromide) can only approach from the less hindered "bottom" face, leading to the preferential formation of one diastereomer.[7]
V. Quantitative Data Summary
The following table presents typical results for the diastereoselective alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various electrophiles, demonstrating the high efficiency and stereoselectivity of this method.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | 2-Benzyl-propionic acid derivative | 90-95% | >99:1 |
| 2 | Methyl iodide | 2-Methyl-propionic acid derivative | 85-90% | >98:2 |
| 3 | Allyl iodide | 2-Allyl-propionic acid derivative | 88-93% | >99:1 |
| 4 | n-Butyl iodide | 2-Butyl-propionic acid derivative | 80-85% | >95:5 |
Data is illustrative and based on typical literature values for Evans auxiliary alkylations.[7]
VI. Application in the Synthesis of Natural Products
This asymmetric alkylation methodology is a cornerstone in the synthesis of numerous natural products. For instance, the synthesis of the polyketide natural product (+)-discodermolide, a potent microtubule-stabilizing agent, relies on multiple stereoselective alkylations and aldol reactions using chiral auxiliaries to construct its complex stereochemically rich carbon skeleton. The chiral carboxylic acid fragments generated through protocols like the one described above are versatile intermediates that can be further elaborated into more complex structures.
VII. Conclusion
While direct and detailed applications of this compound as a chiral auxiliary in total synthesis are an emerging area, the principles of its potential use are well-grounded in the established field of asymmetric synthesis. The protocol provided for the Evans oxazolidinone serves as a robust and reliable template for how chiral amine derivatives, including this compound, can be effectively employed to control the formation of new stereocenters. The high diastereoselectivities, reliable reaction conditions, and the ability to recycle the auxiliary make this a powerful strategy for the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical agents. Further research into the application of this compound and its derivatives is warranted and holds promise for the development of novel and efficient synthetic routes.
VIII. References
-
Total Synthesis of (+)-Pancratistatin and Its Potent Topo I Inhibition Activity Studies. (2022). Organic Letters, 24(51), 9458–9462. --INVALID-LINK--
-
Asymmetric Formal Total Synthesis of the Stemofoline Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health. --INVALID-LINK--
-
TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW. (2016). National Institutes of Health. --INVALID-LINK--
-
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). BenchChem. --INVALID-LINK--
-
Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. --INVALID-LINK--
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College. --INVALID-LINK--
-
Total synthesis of 1,4a-di-epi-ent-pancratistatin, exemplifying a stereodivergent approach to pancratistatin isomers. (2024). Chemical Communications. --INVALID-LINK--
-
Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. (2016). Morressier. --INVALID-LINK--
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2023). National Institutes of Health. --INVALID-LINK--
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (n.d.). PubMed. --INVALID-LINK--
-
An Enantioselective Approach to the Hetisine Alkaloids. Synthesis of the 3-Methyl-1-aza-tricyclo[5.2.1.03,8]decane Core via Intramolecular Dipolar Cycloaddition. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. --INVALID-LINK--
-
Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. (n.d.). ResearchGate. --INVALID-LINK--
-
Chiral Auxiliaries. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Asymmetric synthesis of isoquinoline alkaloids. (n.d.). ResearchGate. --INVALID-LINK--
-
Asymmetric Alkylation of Enolates. (n.d.). Myers Group, Harvard University. --INVALID-LINK--
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. --INVALID-LINK--
-
Chiral Auxiliaries. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (n.d.). An-Najah National University. --INVALID-LINK--
-
Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). National Institutes of Health. --INVALID-LINK--
-
The asymmetric total synthesis of (+)-N-acetyl norloline. (n.d.). ResearchGate. --INVALID-LINK--
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). MDPI. --INVALID-LINK--
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
Attaching (R)-3-Benzylmorpholine to a Substrate: A Detailed Guide for Researchers
Introduction: The Significance of (R)-3-Benzylmorpholine in Drug Discovery and Beyond
This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its rigid, chair-like conformation and the presence of a secondary amine provide a versatile scaffold for the synthesis of complex molecules with specific stereochemistry. The morpholine ring is a common motif in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[2] The benzyl group offers a site for further functionalization and can engage in specific binding interactions within biological targets.
The covalent attachment, or immobilization, of this compound to a solid support or functionalized surface is a critical step in a variety of applications. These include the development of chiral stationary phases for enantioselective chromatography, the creation of novel catalysts, and the synthesis of targeted drug delivery systems.[3] This guide provides a detailed, step-by-step overview of the most effective chemical strategies for attaching this compound to a substrate, offering insights into the underlying chemistry and practical considerations for successful implementation.
Choosing the Right Attachment Strategy: A Decision Framework
The optimal method for immobilizing this compound depends on the nature of the substrate and the desired linkage. The secondary amine of the morpholine ring is the primary site of reaction for covalent attachment. The choice of strategy will be dictated by the functional groups present on the substrate surface.
Below is a decision framework to guide the selection of the most appropriate attachment chemistry:
Caption: Decision framework for selecting an attachment strategy.
Method 1: Amide Coupling via Carbodiimide Chemistry
Amide bond formation is one of the most robust and widely used methods for covalently linking amines to carboxylic acid-functionalized substrates.[3] This strategy involves the activation of the surface carboxyl groups with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable active ester intermediate.[4][5][6] This intermediate then readily reacts with the secondary amine of this compound to form a stable amide bond.
Causality Behind Experimental Choices:
-
Two-Step vs. One-Pot: A two-step protocol, where the surface is activated first, followed by washing and then addition of the amine, is often preferred to prevent EDC-mediated side reactions with the amine.
-
pH Control: The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, making it more reactive. The subsequent coupling with the amine is best performed at a physiological to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.
-
Quenching: After the coupling reaction, any remaining active esters on the surface should be quenched with a small, amine-containing molecule (e.g., ethanolamine or Tris buffer) to prevent non-specific binding in subsequent applications.
Detailed Protocol: Amide Coupling of this compound to a Carboxylated Surface
Materials:
-
Carboxylic acid-functionalized substrate (e.g., beads, sensor chip, nanoparticle)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving this compound if needed.
Procedure:
-
Substrate Preparation: Wash the carboxylated substrate extensively with activation buffer to remove any preservatives or contaminants.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a solution of 50 mg/mL EDC and 50 mg/mL Sulfo-NHS in activation buffer.
-
Incubate the substrate with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Remove the activation solution and wash the substrate three times with coupling buffer to remove excess EDC and Sulfo-NHS.
-
Coupling of this compound:
-
Prepare a solution of this compound in coupling buffer at a concentration of 1-10 mg/mL. A small amount of a co-solvent like DMF or DMSO may be used to aid dissolution before dilution in the aqueous buffer.
-
Immediately add the this compound solution to the activated substrate.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Remove the this compound solution.
-
Add the quenching buffer and incubate for 15-30 minutes at room temperature to block any unreacted sites.
-
-
Final Washing: Wash the substrate three times with PBST to remove any non-covalently bound this compound and quenching agent. The functionalized substrate is now ready for use or storage.
| Parameter | Recommended Range | Rationale |
| EDC Concentration | 2-10 mM | Sufficient to activate surface carboxyl groups. |
| Sulfo-NHS Concentration | 5-25 mM | Stabilizes the active ester intermediate. |
| This compound Conc. | 0.1 - 10 mg/mL | Higher concentrations can drive the reaction forward. |
| Activation pH | 4.5 - 6.0 | Optimal for carbodiimide activation. |
| Coupling pH | 7.2 - 8.5 | Ensures the secondary amine is deprotonated. |
| Reaction Time | 2 hours - overnight | Longer times can increase coupling efficiency. |
| Temperature | 4 - 25 °C | Lower temperatures can preserve the stability of sensitive substrates. |
Method 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for attaching amines to substrates functionalized with aldehydes or ketones.[7] The reaction proceeds in two steps: the initial formation of an iminium ion intermediate between the amine and the carbonyl group, followed by the in-situ reduction of this intermediate to a stable amine linkage using a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde or ketone. Sodium borohydride (NaBH₄) can also be used, but may also reduce the starting carbonyl compound.
-
pH: The reaction is typically carried out under slightly acidic conditions (pH 5-7) to facilitate the formation of the iminium ion without significantly hydrolyzing it.
-
Solvent: The choice of solvent depends on the substrate and the reducing agent. Methanol or ethanol are common choices for reactions with borohydride-based reducing agents.
Detailed Protocol: Reductive Amination of this compound with an Aldehyde-Functionalized Surface
Materials:
-
Aldehyde-functionalized substrate
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0
-
Wash Buffer: Methanol
-
Quenching Solution: 50 mM Tris-HCl, pH 7.5
Procedure:
-
Substrate Preparation: If the substrate is in a storage buffer, wash it with the reaction buffer.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, suspend the aldehyde-functionalized substrate in the reaction buffer.
-
Add this compound to the suspension to a final concentration of 1-10 mg/mL.
-
Allow the mixture to incubate for 30-60 minutes at room temperature to allow for the initial formation of the iminium ion.
-
-
Reduction:
-
Prepare a fresh solution of the reducing agent (e.g., 50 mg/mL NaBH₃CN in reaction buffer).
-
Add the reducing agent to the reaction mixture.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to consume any remaining reducing agent.
-
Final Washing: Wash the substrate extensively with methanol and then with a final buffer of choice to remove unreacted reagents and byproducts.
| Parameter | Recommended Value/Range | Rationale |
| This compound Conc. | 1 - 10 mg/mL | To drive the iminium ion formation. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective reduction of the iminium ion. |
| pH | 5.0 - 7.0 | Optimal for iminium ion formation and stability. |
| Reaction Time | 2 - 16 hours | To ensure complete reduction. |
| Temperature | 4 - 25 °C | To balance reaction rate and stability. |
Method 3: N-Alkylation
Direct N-alkylation of the secondary amine of this compound with a substrate bearing a good leaving group, such as an alkyl halide (bromide or iodide), is a straightforward method for forming a stable carbon-nitrogen bond.[8] This reaction typically proceeds via an SN2 mechanism and often requires a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without competing with the morpholine as a nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
-
Temperature: Heating the reaction mixture can increase the rate of the SN2 reaction, but excessive heat should be avoided to minimize side reactions.
Detailed Protocol: N-Alkylation with a Bromo-Functionalized Substrate
Materials:
-
Bromo-functionalized substrate
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Wash solvents: Acetonitrile, water, ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromo-functionalized substrate, anhydrous potassium carbonate (2-3 equivalents relative to the bromide), and anhydrous acetonitrile.
-
Addition of this compound: Add this compound (1.1-1.5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC of a soluble model compound).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid substrate and wash it sequentially with acetonitrile, water, and ethanol to remove excess reagents and the potassium bromide salt.
-
Dry the functionalized substrate under vacuum.
-
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Efficient Cleavage of the (R)-3-Benzylmorpholine Auxiliary
Abstract
The (R)-3-benzylmorpholine moiety is a versatile chiral auxiliary, instrumental in guiding stereoselective transformations to yield enantiomerically pure compounds, a critical aspect in modern drug development and asymmetric synthesis.[1][2] The efficacy of a chiral auxiliary is not only determined by its ability to induce high diastereoselectivity but also by the ease and efficiency of its subsequent removal from the desired product to reveal the target molecule and allow for potential recycling of the auxiliary. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established methodologies for the cleavage of the this compound auxiliary. We will delve into the mechanistic underpinnings of each protocol, provide detailed, step-by-step experimental procedures, and offer insights into the selection of the optimal cleavage strategy based on substrate compatibility and desired outcomes.
Introduction: The Role and Importance of this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other.[2] this compound, often derived from the natural amino acid L-phenylalanine, has emerged as a valuable auxiliary due to its rigid conformational structure, which provides a well-defined steric environment for controlling the stereochemical outcome of reactions such as alkylations, aldol additions, and conjugate additions.[3]
The ultimate success of a synthetic route employing a chiral auxiliary hinges on the final cleavage step. An ideal cleavage protocol should be:
-
High-yielding: Maximizing the recovery of the valuable, enantiomerically enriched product.
-
Chemoselective: Leaving other functional groups within the molecule intact.
-
Mild: Avoiding harsh conditions that could lead to racemization or degradation of the product.
-
Practical: Employing readily available and safe reagents, with straightforward purification procedures.
This guide will focus on the three primary strategies for the cleavage of the N-acyl bond to the this compound auxiliary: Hydrogenolysis , Oxidative Cleavage , and Acidic/Basic Hydrolysis .
Hydrogenolytic Cleavage: A Mild and Efficient Approach
Catalytic hydrogenolysis is one of the most widely employed methods for the removal of benzyl-type protecting groups, including the N-benzyl group of the morpholine auxiliary.[4][5] This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[6]
Mechanism: The reaction proceeds via the adsorption of the substrate and hydrogen onto the catalyst surface. The palladium catalyst facilitates the cleavage of the N-benzyl bond and the subsequent addition of hydrogen atoms, liberating the debenzylated product and toluene as a byproduct.
Diagram: Hydrogenolytic Cleavage Workflow
Caption: General workflow for the hydrogenolytic cleavage of the this compound auxiliary.
Protocol 2.1: Standard Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol is suitable for a wide range of substrates where other functional groups are not susceptible to reduction.
Materials:
-
Product-(R)-3-benzylmorpholine conjugate
-
Palladium on carbon (10% w/w)
-
Ethanol or Methanol (degassed)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the product-auxiliary conjugate in a suitable solvent (e.g., ethanol or methanol) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 2.2: Hydrogenolysis using Pearlman's Catalyst (Pd(OH)₂/C)
Pearlman's catalyst is often more effective for substrates that are sterically hindered or contain functional groups that might poison the Pd/C catalyst.[6]
Materials:
-
Product-(R)-3-benzylmorpholine conjugate
-
Palladium hydroxide on carbon (20% w/w, Pearlman's catalyst)
-
Ethanol or Ethyl Acetate
-
Acetic Acid (optional, catalytic amount)
-
Hydrogen gas
-
Celite®
Procedure:
-
Follow the general procedure outlined in Protocol 2.1, substituting Pd/C with Pearlman's catalyst (10-20 mol% Pd).
-
For challenging substrates, the addition of a catalytic amount of acetic acid can sometimes accelerate the reaction.[7]
-
Monitor the reaction as described previously. Workup and purification are identical to Protocol 2.1.
| Parameter | Protocol 2.1 (Pd/C) | Protocol 2.2 (Pd(OH)₂/C) |
| Typical Catalyst Loading | 10-20 mol% | 10-20 mol% |
| Pressure | Atmospheric (balloon) to 50 psi | Atmospheric to 50 psi |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-24 hours | 1-18 hours |
| Advantages | Readily available, cost-effective | More active, less prone to poisoning |
| Limitations | Sensitive to catalyst poisons (e.g., sulfur) | Higher cost |
Oxidative Cleavage: An Alternative for Hydrogenolysis-Sensitive Substrates
For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain protecting groups), oxidative cleavage provides a valuable alternative. This approach targets the benzyl group for oxidation, leading to the cleavage of the C-N bond.
Mechanism: While various oxidative systems exist, a common strategy involves the oxidation of the benzylic position to form an unstable intermediate that readily fragments to release the deprotected amine and benzaldehyde. Recent advancements in electrochemistry offer a metal-free and oxidant-free approach to this transformation.[8][9][10]
Diagram: Oxidative Cleavage Mechanism
Caption: Simplified mechanism of oxidative cleavage of the N-benzyl group.
Protocol 3.1: Electrochemical Oxidative Cleavage
This modern, "green" chemistry approach avoids the use of stoichiometric chemical oxidants.[8][9]
Materials:
-
Product-(R)-3-benzylmorpholine conjugate
-
Acetonitrile (MeCN) and Water
-
Supporting electrolyte (e.g., Tetraethylammonium tetrafluoroborate, Et₄NBF₄)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, TsOH·H₂O)
-
Electrochemical cell with platinum plate electrodes
-
Constant current power supply
Procedure: (Adapted from a general procedure for benzyl C-N bond cleavage)[8]
-
To a dried 15 mL electrochemical vial, add the product-auxiliary conjugate (0.3 mmol), TsOH·H₂O (0.15 mmol), and Et₄NBF₄ (0.15 mmol).
-
Add MeCN (2.0 mL) and H₂O (0.2 mL) to the vial.
-
Immerse the two platinum plate electrodes into the solution to serve as the anode and cathode.
-
Connect the electrodes to a constant current power supply and set the current to 2 mA.
-
Stir the reaction mixture at room temperature for 24 hours under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Parameter | Protocol 3.1 (Electrochemical) |
| Reagents | Electrolyte, Acid Catalyst |
| Oxidant | None (direct electron transfer) |
| Temperature | Room Temperature |
| Typical Reaction Time | 24 hours |
| Advantages | Metal-free, avoids chemical oxidants, mild conditions |
| Limitations | Requires specialized electrochemical equipment |
Acidic or Basic Hydrolysis of the Amide Bond
Direct hydrolysis of the morpholine amide bond is also a viable, though often more forceful, method for auxiliary removal.[11][12][13] These methods are typically employed when the substrate is robust and lacks functional groups sensitive to strong acid or base.
Mechanism:
-
Acid-catalyzed hydrolysis: The amide oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate collapses to yield the carboxylic acid and the protonated morpholine auxiliary.[12][14]
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. The tetrahedral intermediate then expels the morpholine anion, which is subsequently protonated by the solvent. This process is often slower than acid-catalyzed hydrolysis and may require elevated temperatures.[13][14]
Protocol 4.1: Acidic Hydrolysis
Materials:
-
Product-auxiliary conjugate
-
Aqueous strong acid (e.g., 6 M HCl or 3 M H₂SO₄)
-
Co-solvent (e.g., Dioxane or THF)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the product-auxiliary conjugate in a suitable co-solvent (e.g., dioxane).
-
Add an equal volume of aqueous strong acid (e.g., 6 M HCl).
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Hydrolysis can take several hours to reach completion.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Conclusion and Method Selection
The choice of cleavage method for the this compound auxiliary is highly dependent on the specific substrate and the overall synthetic strategy.
-
Hydrogenolysis is generally the preferred method due to its mildness, high efficiency, and clean reaction profile. It is the first choice for most substrates.
-
Oxidative Cleavage , particularly electrochemical methods, offers a cutting-edge, environmentally friendly alternative for molecules containing reducible functional groups.
-
Acidic or Basic Hydrolysis are classical, robust methods suitable for simple, durable substrates but should be used with caution due to the harsh conditions that can affect sensitive functional groups or stereocenters.
By understanding the principles and protocols outlined in these application notes, researchers can confidently select and execute the optimal cleavage strategy, advancing their synthetic campaigns in the pursuit of complex, enantiomerically pure molecules.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Catalytic Excellence Unlocked: Application Notes and Protocols for (R)-3-Benzylmorpholine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholine scaffolds have emerged as privileged structures in medicinal chemistry and as potent organocatalysts in asymmetric synthesis.[1] This guide delves into the catalytic applications of chiral morpholine derivatives, with a particular focus on synthetic strategies involving (R)-3-benzylmorpholine-related structures. We will explore their application in the asymmetric Michael addition, providing a detailed protocol, mechanistic insights, and a framework for their rational use in constructing complex chiral molecules.
The Rise of Chiral Morpholines in Organocatalysis
While proline and its derivatives have long dominated the field of enamine-based organocatalysis, the exploration of other chiral amines has opened new avenues for achieving high stereoselectivity. Morpholine-based catalysts, however, have been historically underexploited. The inherent electronic properties of the morpholine ring, specifically the presence of the oxygen atom, can lead to a more pyramidal nitrogen atom, which in turn decreases the nucleophilicity of the corresponding enamine intermediate.[2][3] This has posed a significant challenge in the development of efficient morpholine-based organocatalysts.
Recent advancements, however, have demonstrated that with thoughtful design, these limitations can be overcome. By synthesizing highly substituted chiral morpholines, it is possible to create a well-defined stereochemical environment that can effectively control the facial selectivity of reactions, leading to products with high diastereo- and enantioselectivity.[2]
Asymmetric Michael Addition of Aldehydes to Nitroolefins: A Case Study
The conjugate addition of aldehydes to nitroolefins is a powerful carbon-carbon bond-forming reaction that yields γ-nitroaldehydes, which are versatile intermediates in the synthesis of various biologically active compounds. The following sections detail the application of a novel class of β-morpholine amino acid organocatalysts, synthesized from chiral amino acids and involving benzyl-protected intermediates, in this key transformation.[2]
Catalyst Synthesis: A Strategic Approach
The synthesis of these advanced morpholine-based catalysts begins with readily available chiral α-amino acids, allowing for precise control over the stereochemistry of the final catalyst. A key step in the synthetic sequence involves the reductive amination with benzaldehyde, introducing a benzyl group that serves as a protecting group for the nitrogen atom during subsequent transformations.[2] This benzyl-protected intermediate is then reacted with (R)-epichlorohydrin to construct the morpholine ring. The benzyl group is subsequently removed to yield the active catalyst.
Experimental Protocols
Protocol 1: Synthesis of β-Morpholine Amino Acid Catalysts
This protocol outlines the multi-step synthesis of the chiral morpholine-based organocatalysts. The synthesis starts from a commercially available amino acid and proceeds through a benzyl-protected intermediate.
Step 1: Synthesis of Amino Alcohols
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium borohydride (2.5 eq.) in THF (0.2 M).
-
Add the starting amino acid (1.0 eq.) in one portion and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.0 eq.) in THF (0.15 M) dropwise over 30 minutes.
-
After the addition is complete and gas evolution has ceased, heat the flask to reflux for 18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by 1N HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure, then add 3N NaOH until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amino alcohol.
Step 2: Synthesis of Benzyl-Amino Alcohols
-
Dissolve the amino alcohol (1.0 eq.) in methanol (0.2 M) at room temperature.
-
Add benzaldehyde (1.3 eq.) and stir for 30 minutes.
-
Cool the mixture to 0 °C and add sodium borohydride (3.0 eq.) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure benzyl-amino alcohol.
Step 3: Synthesis of Benzyl-Morpholine Amino Alcohols [2]
-
In a solution of the benzyl-amino alcohol (1.0 eq.) in absolute toluene (0.3 M), add (R)-epichlorohydrin (1.3 eq.) and LiClO₄ (1.3 eq.).[2]
-
Stir the mixture at 60°C for 24 hours.[2]
-
Add MeONa (2.5 eq.) in MeOH (25% v/v) and continue stirring for another 24 hours.[2]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the aqueous layer with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry with anhydrous Na₂SO₄, and remove the solvent under reduced pressure.[2]
-
Purify the product by flash chromatography to obtain the benzyl-morpholine amino alcohol.[2]
Step 4: Boc Protection and Deprotection to Yield Final Catalyst
-
The benzyl group is removed by hydrogenation (H₂, Pd/C), and the resulting secondary amine is protected with a Boc group (Boc₂O).[2]
-
The alcohol is then oxidized to a carboxylic acid using TEMPO/BIAB.[2]
-
Finally, the Boc group is removed with TFA in CH₂Cl₂ to yield the desired β-morpholine amino acid catalyst.[2]
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol details the general procedure for the organocatalytic 1,4-addition of an aldehyde to a nitroolefin.
Materials:
-
Chiral β-morpholine amino acid catalyst (1-5 mol%)
-
N-methylmorpholine (NMM) (1-5 mol%)
-
Nitroolefin (1.5 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous isopropanol (iPrOH) as solvent
Procedure: [2]
-
To a solution of the nitroolefin and aldehyde in anhydrous iPrOH, add the N-methylmorpholine followed by the chiral morpholine catalyst.[2]
-
Stir the reaction mixture at the desired temperature (e.g., -10°C) for 24-48 hours, monitoring the progress by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the γ-nitroaldehyde.[2]
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and Rationale for Experimental Choices
The success of these β-morpholine amino acid catalysts in the asymmetric Michael addition lies in their ability to form a specific transition state that favors the formation of one enantiomer over the other.
The Catalytic Cycle:
The reaction is believed to proceed through a classic enamine-based catalytic cycle.
Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.
Rationale for Reagent and Condition Selection:
-
Catalyst: The β-morpholine amino acid structure provides a rigid chiral scaffold. The carboxylic acid functionality is believed to play a crucial role in activating the nitroolefin through hydrogen bonding and in the protonation of the nitronate intermediate.
-
N-methylmorpholine (NMM): The catalyst is typically stored as a trifluoroacetate salt. NMM is added as a weak base to generate the free amine of the catalyst in situ, which is the active catalytic species.[2]
-
Solvent (Isopropanol): Alcoholic solvents like iPrOH have been found to be beneficial for both diastereoselectivity and enantioselectivity in this reaction.[2] They can participate in hydrogen bonding interactions within the transition state, further organizing the assembly of the reactants.
-
Temperature (-10°C): Lowering the reaction temperature generally enhances the stereoselectivity by increasing the energy difference between the diastereomeric transition states.
The Transition State and Origin of Stereoselectivity:
Computational studies suggest that the stereochemical outcome is determined in the C-C bond-forming step. The catalyst, aldehyde, and nitroolefin assemble into a highly organized transition state. The bulky substituent on the morpholine ring effectively shields one face of the enamine, forcing the nitroolefin to approach from the less hindered side.
Figure 2: Conceptual model of the stereodetermining transition state.
Data Summary and Substrate Scope
The developed β-morpholine amino acid catalysts have shown high efficiency and stereoselectivity across a range of substrates. Below is a summary of representative results.
| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | n-Propyl | Phenyl | 24 | 95 | >95:5 | 98 |
| 2 | Isobutyl | Phenyl | 48 | 92 | >95:5 | 97 |
| 3 | n-Propyl | 4-Chlorophenyl | 24 | 96 | >95:5 | 99 |
| 4 | n-Propyl | 2-Naphthyl | 48 | 90 | >95:5 | 96 |
Table 1: Representative results for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a β-morpholine amino acid derivative. Data adapted from Gelmi, M. L., et al. (2023).[2]
The results demonstrate that the catalyst system is robust and tolerates both aliphatic aldehydes and various electronically and sterically diverse nitroolefins, consistently providing the syn-adduct with excellent diastereo- and enantioselectivity.
Conclusion and Future Outlook
The development of highly efficient organocatalysts based on the chiral morpholine scaffold, particularly those accessible through synthetic routes involving benzyl-protected intermediates, represents a significant advancement in asymmetric catalysis. These catalysts have proven to be highly effective in challenging transformations such as the asymmetric Michael addition of aldehydes to nitroolefins, offering a practical and reliable method for the synthesis of valuable chiral building blocks.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by these morpholine derivatives, as well as developing immobilized versions of the catalysts for easier recovery and recycling, further enhancing their utility in both academic and industrial settings. The insights gained from mechanistic studies will continue to guide the design of next-generation catalysts with even greater efficiency and selectivity.
References
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a (R)-3-Benzylmorpholine Auxiliary
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Scaffold for Asymmetric Synthesis on Solid Support
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex organic molecules is paramount. Solid-phase synthesis has emerged as a cornerstone technology, particularly in the construction of peptides and peptidomimetics, by simplifying purification and enabling automation.[1] Concurrently, the use of chiral auxiliaries to direct the stereochemical outcome of reactions remains a fundamental strategy in asymmetric synthesis. This guide details a proposed methodology for leveraging the unique structural features of the (R)-3-Benzylmorpholine scaffold as a chiral auxiliary in a solid-phase synthesis context.
While the use of morpholine as a reagent for Fmoc deprotection in solid-phase peptide synthesis (SPPS) is well-documented[2], its application as a resin-bound chiral auxiliary for asymmetric carbon-carbon bond formation is a novel area of exploration. The inherent chirality and conformational rigidity of the substituted morpholine ring make it an attractive candidate for inducing facial selectivity in reactions at an adjacent prochiral center. This document outlines a comprehensive, albeit prospective, protocol for the immobilization of a this compound derivative onto a solid support, its application in a diastereoselective alkylation, and the subsequent cleavage of the chiral product. The methodologies presented are grounded in established principles of solid-phase organic synthesis and asymmetric induction.
Part 1: Immobilization of the this compound Auxiliary
The foundational step in this workflow is the covalent attachment of the chiral auxiliary to an insoluble polymer support. The choice of resin and linkage strategy is critical for the success of subsequent synthetic steps and the final cleavage of the product. We propose the use of a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the mild cleavage of the final product, thereby minimizing racemization.[3][4]
The hydroxyl group of a suitably protected this compound derivative will serve as the anchor point to the resin. The following protocol outlines the preparation of an N-Boc protected (R)-3-benzyl-5-hydroxymethylmorpholine and its subsequent loading onto the 2-CTC resin.
Protocol 1.1: Synthesis of N-Boc-(R)-3-benzyl-5-hydroxymethylmorpholine
This protocol describes the synthesis of the chiral auxiliary precursor required for resin immobilization. The synthesis of substituted morpholines can be achieved through various routes.[5]
Materials:
-
(R)-2-(Benzylamino)-1,4-butanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dess-Martin periodinane
-
Standard glassware for organic synthesis
Procedure:
-
N-Boc Protection: Dissolve (R)-2-(Benzylamino)-1,4-butanediol (1.0 eq) and TEA (1.2 eq) in DCM. Cool the solution to 0 °C and add Boc₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield N-Boc-(R)-2-(benzylamino)-1,4-butanediol.
-
Oxidative Cyclization: Dissolve the N-Boc protected amino diol (1.0 eq) in DCM. Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 4-6 hours. The reaction proceeds via oxidation of the primary alcohol to an aldehyde, followed by spontaneous intramolecular cyclization to form the desired N-Boc-(R)-3-benzyl-5-hydroxymethylmorpholine.
-
Purification: Quench the reaction with a saturated solution of Na₂S₂O₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Protocol 1.2: Loading of the Auxiliary onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
N-Boc-(R)-3-benzyl-5-hydroxymethylmorpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g) in a solid-phase synthesis vessel and swell in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.[4]
-
Auxiliary Attachment: Drain the DCM. Dissolve N-Boc-(R)-3-benzyl-5-hydroxymethylmorpholine (2.0 eq relative to resin loading) and DIPEA (4.0 eq) in anhydrous DCM (10 mL). Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Capping: Drain the reaction solution and wash the resin with DCM (3 x 10 mL). To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.
-
Washing and Drying: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.
Part 2: Diastereoselective Synthesis on Solid Support
With the chiral auxiliary immobilized, the next stage involves the diastereoselective formation of a new stereocenter. This protocol details the acylation of the resin-bound auxiliary followed by a diastereoselective alkylation of the resulting enolate.
Protocol 2.1: Acylation and Diastereoselective Alkylation
Materials:
-
Resin-bound this compound auxiliary
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Solid-phase synthesis vessel
Procedure:
-
Acylation: Swell the resin (1.0 g) in anhydrous DCM (10 mL). Add TEA (3.0 eq) and propionyl chloride (2.5 eq). Agitate at room temperature for 2 hours. Wash the resin with DCM (5 x 10 mL).
-
Enolate Formation: Wash the resin with anhydrous THF (3 x 10 mL). Suspend the resin in THF (10 mL) and cool to -78 °C. Add a pre-cooled solution of LDA (1.5 M in THF, 3.0 eq) dropwise and agitate at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 5.0 eq) to the reaction mixture and continue to agitate at -78 °C for 4-6 hours.
-
Quenching and Washing: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Wash the resin with THF (3 x 10 mL), water/THF (1:1, 3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.
Part 3: Cleavage and Product Isolation
The final step is the cleavage of the synthesized molecule from the chiral auxiliary and the solid support. The choice of cleavage cocktail is dictated by the lability of the linker.[6] For the 2-CTC resin, a mild acidic treatment is sufficient.
Protocol 3.1: Cleavage from Resin
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the dried resin in DCM (10 mL) for 20 minutes.
-
Cleavage: Drain the DCM. Prepare a cleavage cocktail of TFA/TIS/DCM (2:2:96, v/v/v). Add the cleavage cocktail (10 mL) to the resin and agitate gently for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL). Combine the filtrates.
-
Isolation: Concentrate the combined filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Isolate the product by centrifugation or filtration. The chiral auxiliary remains attached to the Boc protecting group and can potentially be recovered and recycled.
Data Presentation
| Step | Parameter | Condition/Value | Purpose |
| Resin Loading | Resin Type | 2-Chlorotrityl Chloride | Acid-labile for mild cleavage[3][4] |
| Loading Capacity | ~1.0-1.6 mmol/g | Standard for small molecule synthesis | |
| Auxiliary Equivalents | 2.0 eq | To drive the loading reaction to completion | |
| Base | DIPEA (4.0 eq) | To neutralize HCl generated during the reaction | |
| Alkylation | Base for Enolate | LDA | Strong, non-nucleophilic base |
| Temperature | -78 °C | To ensure kinetic control and enhance diastereoselectivity | |
| Electrophile Equivalents | 5.0 eq | To ensure complete reaction with the resin-bound enolate | |
| Cleavage | Cleavage Cocktail | TFA/TIS/DCM (2:2:96) | Mildly acidic to cleave from 2-CTC resin |
| Scavenger | Triisopropylsilane (TIS) | To quench reactive carbocations generated during cleavage[6] |
Visualizations
Workflow Diagram
Caption: Overall workflow for solid-phase synthesis using the this compound auxiliary.
Chemical Transformation Pathway
Caption: Key chemical transformations on the solid support.
Conclusion and Future Perspectives
This guide provides a detailed, systematic framework for the application of a this compound-derived chiral auxiliary in solid-phase asymmetric synthesis. By combining the principles of stereochemical control with the practical advantages of solid-phase chemistry, this methodology opens avenues for the efficient generation of chiral small molecules. Such molecules are of significant interest in the development of peptidomimetics and other therapeutic agents.[7] Further optimization of reaction conditions, including the choice of base, solvent, and temperature for the alkylation step, will be crucial for maximizing diastereoselectivity. The development of combinatorial libraries based on this scaffold could accelerate the discovery of novel bioactive compounds.[8]
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.or.jp [pharm.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Diastereoselective synthesis of epoxide-fused benzoquinolizidine derivatives using intramolecular domino aza-Michael addition/Darzens reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselectivity in (R)-3-Benzylmorpholine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-3-benzylmorpholine in asymmetric synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered when aiming for high diastereoselectivity. We will delve into the mechanistic underpinnings of these reactions and offer field-proven troubleshooting strategies to optimize your experimental outcomes.
I. Understanding the Fundamentals: The Role of this compound in Asymmetric Synthesis
This compound is a chiral auxiliary and reagent frequently employed in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Its rigid morpholine ring and the stereodirecting benzyl group create a defined chiral environment that influences the approach of reactants, leading to the preferential formation of one diastereomer over another. These reactions are particularly valuable in the synthesis of complex molecules like pharmaceuticals, where specific stereoisomers are required for biological activity.[2][3][4]
Key Applications:
-
Aldol Reactions: One of the most common applications is in directing the stereochemistry of aldol reactions to produce syn or anti products with high diastereoselectivity.[5][6][7]
-
Cycloadditions: It can also be utilized in cycloaddition reactions to control the stereochemistry of the resulting cyclic products.[8][9]
-
Alkylations: The chiral morpholine scaffold can influence the stereoselective addition of alkyl groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to troubleshooting.
Issue 1: Low Diastereoselectivity (Poor d.r.)
This is the most frequent challenge. A low diastereomeric ratio indicates that the chiral auxiliary is not effectively discriminating between the diastereomeric transition states.
Root Causes & Corrective Actions:
1. Suboptimal Reaction Temperature:
-
Explanation: The energy difference between the diastereomeric transition states is often small. Lowering the reaction temperature can amplify this difference, favoring the formation of the product from the lower energy transition state and thus increasing diastereoselectivity.[10]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[10]
-
Monitor Reaction Progress: At lower temperatures, reaction times will likely increase. Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and selectivity.
-
2. Inappropriate Solvent Choice:
-
Explanation: The solvent plays a critical role in the solvation of the transition state complex. A solvent that stabilizes the desired transition state more than the undesired one can significantly enhance diastereoselectivity.[9][10]
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Hexanes).[10]
-
Consider Coordinating vs. Non-Coordinating Solvents: The ability of the solvent to coordinate to metal centers (if applicable) can alter the geometry of the transition state.
-
3. Steric and Electronic Effects of Substrates:
-
Explanation: The steric bulk and electronic properties of your substrates (e.g., aldehyde, ketone, electrophile) directly influence the facial selectivity of the reaction. Mismatched sterics between the substrate and the this compound can lead to poor diastereoselectivity.
-
Troubleshooting Steps:
-
Substrate Modification: If possible, consider modifying the steric bulk of protecting groups or non-essential substituents on your substrates.
-
Analyze Electronic Effects: Electron-donating or withdrawing groups can affect the reactivity and geometry of the transition state.
-
4. Presence of Impurities:
-
Explanation: Impurities in reagents or solvents, especially water, can interfere with the catalytic cycle or react with intermediates, leading to a loss of stereocontrol.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all starting materials are of the highest possible purity.
-
Employ Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Issue 2: Poor Chemical Yield
Low yield can be equally frustrating, even if the desired diastereomer is formed selectively.
Root Causes & Corrective Actions:
1. Incomplete Reaction:
-
Explanation: The reaction may not be proceeding to completion due to insufficient reaction time, low temperature, or deactivation of a catalyst.
-
Troubleshooting Steps:
-
Extended Reaction Time: Monitor the reaction over a longer period.
-
Temperature Optimization: While lower temperatures often favor selectivity, they can decrease the reaction rate. A balance must be found.
-
Reagent Stoichiometry: Ensure the stoichiometry of all reactants is correct. An excess of one reagent may be necessary in some cases.
-
2. Product Decomposition:
-
Explanation: The desired product may be unstable under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Milder Workup: Use milder quenching reagents (e.g., saturated aqueous NH₄Cl instead of strong acids).[11]
-
Temperature Control During Workup: Keep the reaction mixture cold during extraction and purification steps.
-
Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.
-
3. Side Reactions:
-
Explanation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Analyze Byproducts: Identify any major side products to understand the competing reaction pathways.
-
Modify Reaction Conditions: Adjusting temperature, solvent, or the order of addition of reagents can sometimes suppress side reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use additives to improve diastereoselectivity?
A1: Yes, the use of achiral additives can sometimes have a significant impact on stereoselectivity.[12] Lewis bases or Brønsted acids can interact with the transition state assembly, altering its conformation and leading to improved diastereomeric ratios.[12] For example, in some cycloaddition reactions, the addition of an acid like benzoic acid has been shown to influence both regioselectivity and diastereoselectivity.[9] A screening of simple additives is a worthwhile optimization step.
Q2: How do I confirm the relative and absolute stereochemistry of my product?
A2: A combination of techniques is typically required:
-
NMR Spectroscopy: 1D and 2D NMR techniques (COSY, NOESY) are powerful for determining the relative stereochemistry by analyzing coupling constants and through-space interactions.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry.
-
Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric excess (ee) and can sometimes be used to separate diastereomers for individual characterization.[10]
Q3: Is it possible to epimerize an undesired diastereomer to the desired one?
A3: In some cases, yes. Light-mediated reversible hydrogen atom transfer (HAT) has been shown to be an effective method for the epimerization of substituted morpholines.[13][14] This strategy can be used to convert a mixture of diastereomers into a ratio that favors the more thermodynamically stable isomer.[13][14]
IV. Experimental Protocols & Data
General Protocol for an this compound Mediated Aldol Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the this compound derivative (1.0 equiv.) and anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the appropriate Lewis acid or base (e.g., TiCl₄, Bu₂BOTf) and stir for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (d.r.) A | Condition B | Diastereomeric Ratio (d.r.) B | Rationale |
| Temperature | 0 °C | 5:1 | -78 °C | >19:1 | Lower temperature increases the energy difference between diastereomeric transition states.[10] |
| Solvent | THF | 3:1 | CH₂Cl₂ | 10:1 | Solvent polarity and coordinating ability influence transition state stability.[10] |
| Lewis Acid | TiCl₄ | 8:1 | Bu₂BOTf | 15:1 | The nature of the Lewis acid affects the geometry of the chelated intermediate. |
V. Visualizing the Process
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Simplified Mechanism of a Lewis Acid-Mediated Aldol Reaction
Caption: The formation of a rigid chelated intermediate directs the facial approach of the aldehyde.
VI. References
-
Douglas, J. T., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 20(15), 4656–4660. --INVALID-LINK--
-
Boyd, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. --INVALID-LINK--
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2641. --INVALID-LINK--
-
Díaz-Requejo, M. M., et al. (2002). Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations. Chemical Communications, (16), 1804-1805. --INVALID-LINK--
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: (2S,3R)-3-Hydroxy-1-[(4S)-4-benzyl-2-thioxo-thiazolidin-3-yl]-2,4-dimethyl-pentan-1-one. Organic Syntheses, 83, 119. --INVALID-LINK--
-
Douglas, J. T., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. --INVALID-LINK--
-
Smith, C. J., et al. (2011). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 13(24), 6436–6439. --INVALID-LINK--
-
BenchChem. (2025). How to resolve poor enantioselectivity in (-)-Toddanol synthesis. BenchChem. --INVALID-LINK--
-
Pedzisa, L., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta. --INVALID-LINK--
-
Argent, S. P., et al. (2020). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. Angewandte Chemie International Edition, 59(42), 18693-18700. --INVALID-LINK--
-
Evans, D. A., et al. (2009). Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity. Journal of the American Chemical Society, 131(27), 9634–9640. --INVALID-LINK--
-
ChemBK. (2024). This compound. ChemBK. --INVALID-LINK--
-
Jia, M., et al. (2014). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Zhang, Z., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 380(6640), 73-78. --INVALID-LINK--
-
Carreño, M. C., et al. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Chemical Society Reviews, 40(1), 191-205. --INVALID-LINK--
-
Pedzisa, L., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta. --INVALID-LINK--
-
Wipf, P., & Maciejewski, J. P. (2007). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. Organic Letters, 9(26), 5541–5544. --INVALID-LINK--
-
BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem. --INVALID-LINK--
-
Lee, S., et al. (2018). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. Archives of Pharmacal Research, 41(2), 221-227. --INVALID-LINK--
-
Wang, Z., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 223. --INVALID-LINK--
-
Singh, A., & Singh, V. K. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. The Journal of Organic Chemistry, 87(1), 126-162. --INVALID-LINK--
-
Bennett, A. M., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. --INVALID-LINK--
-
Konishi, T., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5022. --INVALID-LINK--
-
Huang, G., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in asymmetric synthesis with (R)-3-Benzylmorpholine
As a Senior Application Scientist, I've compiled this comprehensive technical support guide to address common challenges encountered when using (R)-3-Benzylmorpholine in asymmetric synthesis. This guide is designed to help you troubleshoot low yields and other suboptimal results, ensuring the integrity and success of your research.
Technical Support Center: Asymmetric Synthesis with this compound
This guide is structured to provide direct answers to specific problems you may be facing in the lab. We will explore common pitfalls and their solutions, backed by established chemical principles.
Troubleshooting Guide: Low Yields and Poor Selectivity
Low product yield is a frequent issue in asymmetric synthesis. The following section addresses potential causes and provides systematic approaches to diagnose and resolve these problems.
Q1: My reaction is resulting in a low yield or incomplete conversion. What are the primary factors I should investigate?
When faced with low yields, a systematic evaluation of your reaction parameters is crucial. Often, the root cause lies in one or more of the following areas:
-
Reagent Purity and Stability: The purity of all starting materials, including the substrate, reagents, and this compound, is paramount. Impurities can interfere with the catalytic cycle or lead to unwanted side reactions. This compound itself can degrade over time, especially if not stored correctly.
-
Reaction Conditions: Temperature, concentration, and reaction time are critical variables. Asymmetric reactions are often highly sensitive to these parameters.[] An inappropriate temperature can lead to decomposition of the catalyst or reactants, while incorrect concentration can affect reaction kinetics.
-
Atmospheric Control: Many organocatalysts and reagents used in asymmetric synthesis are sensitive to air and moisture. Reactions should typically be run under an inert atmosphere (e.g., nitrogen or argon).
To systematically address low yields, follow this experimental workflow:
Caption: A stepwise workflow for diagnosing the cause of low reaction yields.
Q2: I'm observing poor enantioselectivity (low ee). What are the likely causes and how can I improve it?
Low enantiomeric excess (ee) undermines the primary goal of asymmetric synthesis. Several factors can contribute to this issue:
-
Catalyst Loading and Activity: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-stereoselective. Conversely, an excessively high concentration of the catalyst can sometimes lead to the formation of less active aggregates.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state of the reaction, thereby affecting stereoselectivity.[2]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Catalyst Loading Screen: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%). Analyze the ee for each reaction to determine the optimal loading.
-
Solvent Screening: Conduct the reaction in a range of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). See the table below for a sample screening data summary.
-
Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to assess the impact on ee.
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 90 | 85 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 78 |
| Acetonitrile | 37.5 | 60 | 55 |
Caption: Example data from a solvent screen for an asymmetric reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical use of this compound.
Q3: How should I properly store and handle this compound?
Proper storage is critical for maintaining the reagent's efficacy. This compound should be stored in a cool, dark place, typically at 2-8°C, and under an inert atmosphere to prevent degradation.[3] It is advisable to handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
Q4: What is the best way to remove this compound from my reaction mixture after the reaction is complete?
This compound is a basic compound. Therefore, it can typically be removed by an acidic wash during the workup procedure.
-
Quench the reaction with a suitable reagent.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound, rendering it water-soluble and causing it to move into the aqueous layer.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further purification can be achieved by flash column chromatography on silica gel.[4][5]
Caption: A general workflow for the purification of a product from a reaction catalyzed by this compound.
References
Side reactions and byproduct formation with (R)-3-Benzylmorpholine
Welcome to the technical support center for (R)-3-Benzylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this important chiral intermediate. Here, we will delve into the nuances of side reactions, byproduct formation, and troubleshooting strategies to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary drawbacks?
A1: The two most prevalent synthetic strategies for this compound are:
-
Cyclization of a chiral amino alcohol precursor: This typically involves the reaction of (R)-2-(benzylamino)-2-phenylethan-1-ol with a two-carbon electrophile to form the morpholine ring. While effective, this route can be susceptible to racemization and the formation of diastereomeric impurities if the cyclization conditions are not carefully controlled.
-
N-Alkylation of a pre-formed chiral morpholine scaffold: This involves the benzylation of a suitable (R)-3-substituted morpholine precursor. The primary challenge here is preventing over-alkylation and ensuring complete reaction of the starting material.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to dibenzylation. How can I mitigate this?
A2: The formation of a dibenzylated product, likely a quaternary ammonium salt, is a common issue in N-alkylation reactions. This occurs when a second molecule of the benzylating agent reacts with the newly formed tertiary amine. To minimize this:
-
Control stoichiometry: Use a strict 1:1 molar ratio of the morpholine substrate to the benzylating agent. A slight excess of the amine can sometimes be beneficial.
-
Slow addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature. This prevents localized high concentrations of the electrophile.
-
Choice of base: A bulky, non-nucleophilic base can be advantageous in minimizing side reactions.
Q3: My final product shows the presence of the opposite (S)-enantiomer. What are the likely causes?
A3: Enantiomeric contamination is a critical issue in chiral synthesis.[1] Potential causes for the presence of the (S)-enantiomer include:
-
Starting material impurity: The chiral precursor used may already contain the (S)-enantiomer. It is crucial to verify the enantiomeric purity of your starting materials.
-
Racemization during reaction: Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can lead to racemization at the chiral center.
-
In vivo inversion: In biological systems, chiral centers can sometimes undergo inversion through metabolic processes.[1]
Q4: I am performing a reductive amination to synthesize a related morpholine derivative and I'm seeing a significant amount of benzyl alcohol in my crude product. Why is this happening?
A4: In reductive amination, the reducing agent can sometimes directly reduce the aldehyde starting material to the corresponding alcohol.[2] This is a competitive side reaction. To favor the desired amination:
-
Pre-formation of the imine/enamine: Allow the amine and aldehyde to stir together for a period before introducing the reducing agent to ensure the intermediate is formed.
-
Choice of reducing agent: Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion in N-Benzylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant unreacted starting morpholine observed by TLC/LC-MS. | 1. Insufficiently reactive benzylating agent. 2. Poor choice of base or solvent. 3. Reaction temperature too low. | 1. Switch to a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride). 2. Ensure the base is strong enough to deprotonate the morpholine nitrogen. Consider a solvent that fully dissolves all reactants. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Formation of multiple unidentified spots on TLC. | 1. Decomposition of starting material or product. 2. Complex side reactions. | 1. Lower the reaction temperature and/or use a milder base. 2. Re-evaluate the reaction conditions. Consider a different synthetic route if the issue persists. |
Issue 2: Formation of Ring-Opened Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| Observation of byproducts with masses inconsistent with the morpholine ring structure. | 1. High reaction temperatures leading to thermal degradation. 2. Use of strong nucleophiles or bases that can attack the morpholine ring. | 1. Conduct the reaction at the lowest effective temperature. 2. If possible, use a non-nucleophilic base. Avoid prolonged exposure to harsh conditions. |
Experimental Protocols
Protocol 1: N-Benzylation of (R)-3-Hydroxymethylmorpholine
This protocol describes the N-benzylation of a morpholine precursor to yield (R)-4-benzyl-3-hydroxymethylmorpholine, a closely related analogue to this compound.
Materials:
-
(R)-3-Hydroxymethylmorpholine
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium hydroxide
-
Sodium sulfate
Procedure:
-
Dissolve (R)-3-Hydroxymethylmorpholine in acetonitrile.
-
Add DIPEA to the solution.
-
Slowly add benzyl bromide to the mixture at room temperature.
-
Stir the reaction for 2 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous potassium hydroxide.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Protocol 2: Debenzylation of a Benzyl-Protected Morpholine
This protocol outlines a general procedure for the removal of a benzyl protecting group via hydrogenolysis.
Materials:
-
N-Benzyl-protected morpholine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve the N-benzyl-protected morpholine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthesis and Common Side Reactions
Caption: Synthetic pathway and potential side reactions.
Diagram 2: Troubleshooting Decision Tree for Impurities
Caption: Decision tree for troubleshooting impurities.
References
Technical Support Center: Overcoming Incomplete Removal of the (R)-3-Benzylmorpholine Auxiliary
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet challenging issue of incomplete removal of the (R)-3-benzylmorpholine chiral auxiliary. Our goal is to equip you with the expertise and validated protocols necessary to ensure complete cleavage and purification of your target molecules.
Section 1: Troubleshooting Guide - A Q&A Approach
This section is designed to provide immediate, actionable solutions to specific problems encountered during the removal of the this compound auxiliary.
Question 1: I'm observing a significant amount of starting material (the N-acylated product) remaining after my cleavage reaction. What are the likely causes and how can I resolve this?
Answer: Incomplete cleavage is a frequent hurdle. The stability of the amide bond within the N-acyl-3-benzylmorpholine structure is the primary challenge. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Cleavage Strategy: The choice of cleavage method is paramount and depends on the desired final product.
-
For Carboxylic Acids (Hydrolysis): Standard basic hydrolysis (e.g., LiOH/H₂O₂) can be sluggish. Consider increasing the excess of reagents, elevating the reaction temperature, or extending the reaction time. However, be mindful of potential side reactions like epimerization, especially with sensitive substrates.[1][2]
-
For Primary Alcohols (Reductive Cleavage): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this conversion.[3] Ensure you are using a sufficient excess of LiAlH₄ and that your solvent (typically THF or Et₂O) is anhydrous. Incomplete reactions are often due to deactivated reagent from moisture or insufficient equivalents.
-
For Aldehydes (Partial Reduction): This is a more delicate transformation. A less reactive hydride, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), might be necessary to avoid over-reduction to the alcohol.[1] Careful temperature control (e.g., -78 °C) is critical.
-
-
Verify Reagent Quality and Stoichiometry:
-
Hydride Reagents (LiAlH₄, etc.): These are highly sensitive to moisture. Use freshly opened bottles or titrate older batches to determine their active concentration.
-
Hydrolysis Reagents: Ensure the concentrations of your base (e.g., LiOH) and oxidant (H₂O₂) are accurate. An excess of both is often required to drive the reaction to completion.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: For stubborn substrates, a gradual increase in temperature can significantly enhance the reaction rate. Monitor carefully by TLC or LC-MS to avoid product degradation.[4]
-
Solvent: Ensure your substrate is fully soluble in the chosen solvent system. For hydrolytic cleavages, a co-solvent system like THF/water can improve solubility and reaction efficiency.[2]
-
Question 2: My desired product is formed, but I'm struggling to separate it from the cleaved this compound auxiliary. What are the best purification practices?
Answer: Efficient purification is key to obtaining your target molecule in high purity. The benzylmorpholine auxiliary can sometimes co-elute with products of similar polarity.
-
Initial Workup - Acid/Base Extraction: This is the most effective first step.
-
After the reaction, quench appropriately (e.g., water for LiAlH₄ reactions, or a reducing agent like Na₂SO₃ for peroxide-based hydrolyses).
-
Perform a liquid-liquid extraction. The this compound is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Your desired product (if neutral or acidic) will remain in the organic phase.
-
Conversely, if your product is a carboxylic acid, you can extract it into a basic aqueous layer (e.g., with NaOH or NaHCO₃), leaving the auxiliary and other neutral impurities in the organic layer. The aqueous layer can then be acidified and re-extracted to isolate your product.[4]
-
-
Chromatography:
-
Column Chromatography: Silica gel chromatography is the standard method.[2][4] If co-elution is an issue, try altering the solvent system. A gradient elution can often provide better separation than an isocratic one. Consider using a different stationary phase, such as alumina, if silica proves ineffective.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique, often yielding material of very high purity.[2][4]
-
-
Auxiliary Recovery: Remember that this compound is a valuable chiral auxiliary.[4] The acidic aqueous washes from your extraction contain the protonated auxiliary. This solution can be basified (e.g., with NaOH) and then extracted with an organic solvent (like dichloromethane or ethyl acetate) to recover the auxiliary for reuse.
Question 3: I'm concerned about racemization or epimerization of the stereocenter alpha to my carbonyl group during cleavage. How can I minimize this risk?
Answer: Maintaining stereochemical integrity is a critical aspect of asymmetric synthesis.[2]
-
Choice of Cleavage Conditions:
-
Reductive cleavage methods are generally milder and less prone to causing epimerization compared to harsh acidic or basic hydrolysis.[1]
-
If hydrolysis is necessary, use the mildest conditions possible. This means lower temperatures (0 °C or below) and careful control over the amount of base used.[2]
-
-
Buffered Workup: During the workup of your reaction, avoid using strong acids or bases if your product is sensitive. A buffered aqueous solution, such as saturated ammonium chloride, can be a gentler alternative.[2]
-
Temperature Control: Perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate. Low temperatures minimize the rate of enolization, which is the precursor to epimerization.[2]
Section 2: In-depth Analysis & Validated Protocols
The Challenge: Amide Bond Stability
The core of the issue lies in the stability of the N-acyl bond of the morpholine auxiliary. This amide bond is relatively unreactive, requiring forcing conditions for cleavage, which can jeopardize sensitive functional groups elsewhere in the molecule or compromise stereochemical purity.
Validated Protocol 1: Reductive Cleavage to a Primary Alcohol
This protocol is recommended for converting the N-acyl group to a primary alcohol.
Workflow Diagram:
Caption: Workflow for reductive cleavage using LiAlH₄.
Step-by-Step Methodology:
-
Setup: Dissolve the N-acyl-(R)-3-benzylmorpholine substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 2.0 - 3.0 equiv.) in small portions. This reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (reflux) for less reactive substrates.
-
Quench: Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Stir the resulting slurry for 15-30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove the benzylmorpholine auxiliary), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude alcohol product by silica gel column chromatography.
Validated Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid
This protocol is suitable for obtaining the carboxylic acid derivative.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Step-by-Step Methodology:
-
Setup: Dissolve the N-acyl-(R)-3-benzylmorpholine substrate (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, ~4-5 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv.).[4]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Quench: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.[4]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.[4]
-
Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers from the final extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. Further purification can be achieved by crystallization or chromatography if necessary.
Table 1: Comparison of Cleavage Methods
| Method | Target Product | Key Reagents | Pros | Cons |
| Reductive | Primary Alcohol | LiAlH₄, LiBH₄ | Generally high-yielding; milder conditions reduce epimerization risk.[1] | Reduces other carbonyls (esters, ketones); requires anhydrous conditions.[1] |
| Hydrolytic | Carboxylic Acid | LiOH / H₂O₂ | Common and effective for many substrates. | Can be sluggish; risk of epimerization under basic conditions.[1] |
| Partial Reduction | Aldehyde | LiAlH(OtBu)₃, DIBAL-H | Allows for isolation of the aldehyde oxidation state. | Prone to over-reduction; requires strict temperature control.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a chiral auxiliary, a compound temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific orientation.[1] It is widely used in asymmetric synthesis, particularly in the pharmaceutical industry.[1][5]
Q2: Why is the removal of the auxiliary sometimes incomplete? The amide bond linking the auxiliary to the substrate is inherently stable and requires specific and sometimes harsh conditions to be cleaved, leading to incomplete reactions.
Q3: Can the this compound auxiliary be recycled? Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered and reused.[1][4] During an acidic workup, the auxiliary is protonated and extracted into the aqueous layer. Basification of this layer followed by extraction with an organic solvent allows for its recovery.
Q4: Are there alternative auxiliaries that are easier to remove? Yes, other classes of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultams, have different cleavage protocols that may be more suitable for certain substrates.[1] The choice of auxiliary should be made by consulting the literature for precedents with similar chemical transformations.[1]
References
Impact of Lewis acids on the stereoselectivity of (R)-3-Benzylmorpholine reactions
Technical Support Center: Stereocontrol in (R)-3-Benzylmorpholine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions and mechanistic insights for scientists working with this compound and encountering challenges with stereoselectivity in Lewis acid-mediated reactions. As Senior Application Scientists, we understand that achieving high diastereoselectivity is often critical for the efficacy and safety of downstream pharmaceutical targets. This resource consolidates field-proven advice, troubleshooting protocols, and fundamental principles to help you optimize your synthetic outcomes.
Morpholines are crucial scaffolds in medicinal chemistry, valued for their pharmacokinetic properties.[1] The ability to precisely control the stereochemistry of substituted morpholines is therefore a significant area of synthetic focus.[2] This guide addresses common issues encountered when using Lewis acids to influence these transformations.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid necessary for my reaction involving this compound?
Lewis acids play a multifaceted role in these reactions. Primarily, they act as electrophilic activators. For instance, in a nucleophilic addition to a carbonyl group on a side chain attached to the morpholine nitrogen, the Lewis acid coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy and making the carbonyl carbon significantly more electrophilic and susceptible to attack by a nucleophile.
Beyond simple activation, the Lewis acid is pivotal for stereochemical control. By coordinating to both the morpholine's ring oxygen and the nitrogen atom (or another Lewis basic site), a rigid, cyclic intermediate can be formed. This chelation locks the conformation of the molecule, leading to a highly organized transition state where the nucleophile is directed to attack from the less sterically hindered face, thereby inducing high diastereoselectivity.[3][4]
Q2: I'm observing poor diastereoselectivity. What is the underlying mechanistic reason?
Poor diastereoselectivity typically arises from a competition between two or more low-energy transition states. In the context of this compound derivatives, this is often a battle between a chelation-controlled pathway and a non-chelation-controlled (e.g., Felkin-Anh) pathway.[3][5]
-
Chelation Control: Occurs when the Lewis acid is capable of binding to two heteroatoms on the substrate, such as the morpholine ring oxygen and a carbonyl oxygen on an N-acyl sidechain. This forms a rigid five- or six-membered ring intermediate. This rigidity dictates the facial bias for the incoming nucleophile.[4][6] Lewis acids like TiCl₄, MgBr₂, and ZnBr₂ are excellent chelating agents.[6][7]
-
Felkin-Anh Model (Non-chelation): This model applies when chelation is not possible or unfavorable. For example, if a non-coordinating Lewis acid (like BF₃·OEt₂) is used, or if a sterically bulky protecting group prevents the necessary conformation for chelation.[5][7] In this scenario, the molecule adopts a staggered conformation to minimize steric strain, and the nucleophile attacks along the Bürgi-Dunitz trajectory, typically anti-periplanar to the largest substituent.[6]
If you are getting a mixture of diastereomers, it means both pathways are energetically accessible under your current reaction conditions.
Q3: How do I choose the right Lewis acid for my system?
The choice of Lewis acid is arguably the most critical variable for controlling stereoselectivity. The selection depends on whether you want to promote or suppress chelation.
| Lewis Acid Type | Examples | Primary Function & Stereochemical Bias | Considerations |
| Strongly Chelating | TiCl₄, SnCl₄, MgBr₂, Zn(OTf)₂ | Forms rigid bidentate complexes. Strongly favors the chelation-controlled pathway, often leading to very high diastereoselectivity.[6][7] | Requires stoichiometric amounts. Highly sensitive to moisture. Can sometimes catalyze side reactions.[8][9] |
| Weakly/Non-Chelating | BF₃·OEt₂, TMSOTf | Activates the electrophile but does not form a stable chelate. Favors the Felkin-Anh or non-chelated pathway.[7] | Can be used in catalytic amounts. Less sensitive to trace water. Selectivity may be lower or inverted compared to chelating acids. |
| Brønsted Acids | Triflic Acid (TfOH) | Can protonate the substrate, influencing conformation and reactivity, but typically does not induce the same rigid control as chelating Lewis acids.[1] | Useful in specific photocatalytic or annulation strategies.[1] |
Pro-Tip: If you are unsure, screen a strongly chelating acid like TiCl₄ and a non-chelating one like BF₃·OEt₂. The difference in the resulting diastereomeric ratio (d.r.) will reveal the dominant stereocontrol model for your specific substrate.
Troubleshooting Guide: Low Diastereoselectivity
Issue: My reaction is yielding a nearly 1:1 mixture of diastereomers.
A low d.r. is a clear sign that you lack a single, dominant, low-energy transition state. This troubleshooting workflow can help you diagnose and solve the problem.
In-Depth Analysis of Common Problems:
-
Incorrect Lewis Acid Stoichiometry: Chelating Lewis acids like TiCl₄ are often consumed by binding to heteroatoms.[8] If you use a catalytic amount, only a fraction of your substrate will be in the desired rigid chelate at any given time, leading to a background non-selective reaction.
-
Solution: For strongly chelating Lewis acids, begin with at least 1.1 equivalents. Sometimes, up to 2.0 equivalents may be needed if multiple binding sites exist.
-
-
High Reaction Temperature: The energy difference between the chelated and non-chelated transition states can be small. At higher temperatures (e.g., room temperature), there may be enough thermal energy to overcome this barrier, populating both transition states and eroding selectivity.
-
Solution: Perform the reaction at -78 °C (a dry ice/acetone bath). This low temperature "freezes out" the higher energy transition state, favoring the more organized, lower-energy pathway.[7]
-
-
Use of Coordinating Solvents: Solvents like THF or ethers can act as competitive Lewis bases, coordinating to the Lewis acid and preventing it from forming the necessary bidentate chelate with your substrate.
-
Solution: Use non-coordinating solvents. Dichloromethane (DCM) and toluene are standard choices for these reactions.
-
Mechanistic Visualization: Chelation vs. Felkin-Anh Control
The stereochemical outcome of nucleophilic addition to an N-acylated this compound derivative is dictated by the conformation of the intermediate. A strong Lewis acid (LA) can enforce one of two models.
// This is a conceptual representation. Actual chemical drawing is needed for full clarity. } dot Caption: Competing pathways for nucleophilic addition.
Note: The DOT language diagram above conceptually outlines the logic. For a publication, these would be replaced with actual chemical structure drawings showing the transition states.
Experimental Protocol: TiCl₄-Mediated Aldol Addition to an N-Acyl-(R)-3-Benzylmorpholine
This protocol describes a general procedure for a diastereoselective aldol reaction, a common transformation where these principles are applied. It is designed to be a "self-validating system" by incorporating best practices for achieving high selectivity.
Materials:
-
N-propanoyl-(R)-3-benzylmorpholine (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.5 eq)
-
Triethylamine (Et₃N) (1.6 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Cooling: Charge the flask with the N-acyl morpholine substrate and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir for 30 minutes at -78 °C to allow for complete chelate formation.
-
Causality Note: This pre-complexation step is crucial. Adding the other reagents before the chelate is fully formed can lead to non-selective background reactions.
-
-
Base Addition: Add triethylamine dropwise. The solution will likely become a darker, thicker slurry. Stir for an additional 45-60 minutes at -78 °C.
-
Causality Note: The base generates the titanium enolate in situ. The chelated structure ensures the enolate geometry is fixed, which is essential for stereocontrol.[10]
-
-
Electrophile Addition: Add the benzaldehyde dropwise. Monitor the reaction by TLC (Thin Layer Chromatography). Allow the reaction to stir at -78 °C for 2-4 hours or until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Trustworthiness Note: Quenching at low temperature is critical to prevent epimerization of the product or side reactions during warm-up.
-
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with additional DCM, and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product's diastereomeric ratio can be determined by ¹H NMR analysis of the crude mixture. Purify the product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Racemization During (R)-3-Benzylmorpholine Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral intermediate (R)-3-Benzylmorpholine. As Senior Application Scientists, we understand that maintaining enantiomeric purity is critical. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-debenzylation of this compound, with a core focus on preventing and managing racemization.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you may encounter during the N-debenzylation of this compound. We provide potential causes and actionable solutions based on established chemical principles and field experience.
Q1: My final (R)-3-methylmorpholine product shows a significant drop in enantiomeric excess (ee) after catalytic hydrogenation. What is the likely cause and how can I prevent this?
A1: Root Cause Analysis & Mechanistic Insight
A significant loss of enantiomeric excess (ee) during the catalytic hydrogenolysis of this compound points to racemization occurring at the C3 stereocenter. While the C-H bond at this position is generally stable, the conditions of catalytic hydrogenation can provide pathways for its transient removal and non-stereospecific replacement. The most probable mechanisms involve the palladium catalyst surface itself.
Two potential pathways for racemization on the catalyst surface are:
-
Reversible Dehydrogenation/Hydrogenation: The palladium surface can catalyze a temporary dehydrogenation of the morpholine ring to form an achiral enamine or iminium ion intermediate. Subsequent hydrogenation of this planar intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers.
-
Formation of a π-Allyl-like Complex: Interaction of the benzyl group and the chiral center with the palladium surface could lead to the formation of transient species where the stereochemistry at C3 is compromised.
The choice of catalyst, hydrogen source, temperature, and pressure are all critical factors that can influence the rate of these undesirable side reactions relative to the desired debenzylation.[1]
Solutions & Mitigation Strategies:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the mildest and most effective method for preserving stereochemistry.[2][3] Instead of high-pressure hydrogen gas, a hydrogen donor is used in the presence of a palladium catalyst. Ammonium formate is a highly effective and commonly used hydrogen donor for this purpose.[2][3] The reaction generally proceeds at lower temperatures (often refluxing methanol), which disfavors the side reactions leading to racemization.
-
Optimize Catalyst Selection and Loading:
-
Catalyst Type: Use a high-quality 10% Palladium on Carbon (Pd/C) catalyst. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can offer different selectivity and should be considered.[4]
-
Catalyst Loading: Use the lowest effective catalyst loading. A higher catalyst surface area can sometimes increase the rate of racemization. Start with 10 mol% and optimize downwards.
-
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For CTH with ammonium formate, refluxing methanol is common, but you could attempt the reaction at a lower temperature for a longer duration.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged exposure to the catalyst and reaction conditions increases the risk of racemization.
Q2: The N-debenzylation reaction is very slow or incomplete. What factors could be responsible?
A2: Identifying the Bottlenecks in Your Reaction
Slow or incomplete debenzylation is a common issue that can often be resolved by systematically evaluating the components and conditions of your reaction.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Quality: The quality and activity of Pd/C can vary significantly between suppliers and even batches. Ensure you are using a fresh, high-quality catalyst.
-
Poisoning: The catalyst can be poisoned by various functional groups or impurities. Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvents are free from such impurities. The product amine itself can sometimes inhibit the catalyst, especially at high concentrations.[5]
-
Pre-activation: If using an older catalyst, it may need to be "pre-reduced" before adding the substrate.[5]
-
-
Inefficient Hydrogen Donor (for CTH):
-
Ammonium Formate Quality: Use anhydrous ammonium formate for best results. The presence of water can sometimes affect the reaction rate.
-
Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor. A common starting point is 5 equivalents of ammonium formate relative to the substrate.[3]
-
-
Poor Mass Transfer (for H₂ gas):
-
Agitation: Vigorous stirring or shaking is crucial to ensure good mixing of the solid catalyst, liquid phase, and hydrogen gas.[6] For larger scale reactions, mechanical stirring is superior to magnetic stirring.
-
Hydrogen Pressure: While CTH is often preferred to avoid high pressure, if you must use H₂ gas, ensure the system is properly sealed and maintained at the desired pressure (e.g., balloon pressure or a Parr shaker).[6]
-
-
Solvent Choice: Methanol is a common and effective solvent for CTH with ammonium formate.[2][3] Ensure it is of sufficient purity.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemistry of this compound cleavage.
Q1: What are the most common methods for N-debenzylation, and why is Catalytic Transfer Hydrogenation often recommended for chiral substrates?
A1: N-debenzylation is a fundamental transformation in organic synthesis. The most common methods can be broadly categorized as reductive, oxidative, or acid-based cleavage.[7]
| Method Category | Specific Reagents/Conditions | Advantages | Disadvantages for Chiral Substrates |
| Reductive Cleavage | Catalytic Hydrogenolysis (H₂ gas, Pd/C): High-pressure hydrogen gas with a palladium catalyst.[8] | Clean byproducts (toluene). | Harsher conditions (high pressure/temp) can promote racemization. Requires specialized equipment. |
| Catalytic Transfer Hydrogenation (CTH): Pd/C with a hydrogen donor (e.g., ammonium formate, cyclohexene).[2][3] | Milder conditions (lower temp/pressure), safer than H₂ gas. | Requires stoichiometric hydrogen donor. | |
| Dissolving Metal Reduction: Na/NH₃ | Powerful reducing agent. | Harsh conditions, not compatible with many functional groups, significant risk of racemization. | |
| Oxidative Cleavage | KBr, Oxone | Useful when reductive methods are not compatible. | Generates byproducts, harsh oxidative conditions can be problematic for other functional groups.[7] |
| Acid-Based Cleavage | Strong Lewis acids (e.g., AlCl₃) | Can be effective for certain substrates. | Requires harsh acidic conditions, which can cause racemization and are incompatible with acid-labile groups. |
Catalytic Transfer Hydrogenation (CTH) is frequently recommended for chiral substrates like this compound because it operates under significantly milder conditions than traditional high-pressure hydrogenation.[2][3] The lower temperatures and ambient pressure minimize the energy available for side reactions, including the pathways that lead to racemization at the C3 stereocenter. The use of a hydrogen donor like ammonium formate provides a localized source of hydrogen on the catalyst surface, which can lead to a more controlled and selective reaction.
Q2: What is the underlying chemical mechanism that puts the C3 stereocenter at risk of racemization during debenzylation?
A2: The stereochemical lability of the proton at the C3 position of the morpholine ring is the root cause of potential racemization. This carbon is an α-carbon to the nitrogen atom. Under certain conditions, this C-H bond can be temporarily broken, leading to a planar, achiral intermediate. If the hydrogen is returned to this intermediate from either face with equal probability, a racemic mixture will result.
The diagram below illustrates a plausible mechanism for racemization on a palladium catalyst surface during hydrogenolysis.
Caption: Plausible racemization pathway on a catalyst surface.
This process is analogous to keto-enol tautomerism for carbons alpha to a carbonyl group. While an adjacent nitrogen does not activate the alpha-proton to the same extent as a carbonyl, the heterogeneous catalyst provides a low-energy pathway for this reversible dehydrogenation-hydrogenation to occur, thus placing the stereocenter at risk.[9]
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: Accurate determination of enantiomeric excess is crucial for confirming the success of your stereoretentive debenzylation. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .
Key Steps for Chiral HPLC Analysis:
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are very common and effective for a wide range of chiral amines.
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (like diethylamine) are often added to the mobile phase to improve peak shape for basic compounds like morpholines.
-
Racemic Standard: It is essential to have a racemic sample of 3-methylmorpholine. This is used to establish the retention times of both the (R) and (S) enantiomers and to confirm that your chiral method is capable of separating them.
-
Sample Preparation: The final, purified product should be dissolved in the mobile phase or a compatible solvent.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Recommended Procedure for Racemization-Resistant N-Debenzylation via CTH
This protocol for Catalytic Transfer Hydrogenation (CTH) using ammonium formate is optimized to minimize the risk of racemization.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Celite® or a similar filter aid
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and 10% Pd/C (0.10 equivalents).
-
Solvent Addition: Add anhydrous methanol to the flask to create a slurry (concentration typically 0.1-0.5 M).
-
Hydrogen Donor Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ammonium formate (5.0 equivalents) to the stirred suspension in one portion.[3]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS until all the starting material has been consumed. Reaction times are typically in the range of 1-4 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad thoroughly with methanol. c. Combine the filtrates and concentrate under reduced pressure to remove the methanol. d. The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and a basic aqueous solution (e.g., saturated NaHCO₃) to remove any remaining ammonium salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-3-methylmorpholine.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel if necessary. Confirm the identity and purity by ¹H NMR and MS, and determine the enantiomeric excess by chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Recyclability of the (R)-3-Benzylmorpholine Auxiliary
Introduction: The (R)-3-Benzylmorpholine auxiliary is a powerful tool in asymmetric synthesis, enabling high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. A critical aspect of its utility, particularly in process development and scale-up operations, is its efficient recovery and recycling. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues and implementing robust protocols to enhance the recyclability of this valuable chiral auxiliary.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and recycling of the this compound auxiliary.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless to slightly yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[1][2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.24 g/mol [1] |
| Boiling Point | ~280 °C[1] |
| Density | ~1.031 g/cm³[1] |
| Storage | 2-8°C, protected from light[1] |
Q2: Why is it crucial to recycle the this compound auxiliary?
A2: The primary drivers for recycling chiral auxiliaries are economic and environmental. Chiral auxiliaries are often complex molecules that are costly and resource-intensive to synthesize. Efficient recycling minimizes waste, reduces the overall cost of the synthetic route, and contributes to a more sustainable chemical process.
Q3: What is the most common challenge when recycling this auxiliary?
A3: The most significant challenge is ensuring the complete cleavage of the auxiliary from the desired product without compromising the stereochemical integrity of either the product or the recovered auxiliary. Incomplete cleavage leads to lower recovery yields, while harsh conditions can cause racemization.
Q4: How can I confirm the enantiomeric purity of the recycled auxiliary?
A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] It is essential to develop a validated chiral HPLC method that can effectively separate the (R)- and (S)-enantiomers. Comparison with a racemic standard and the original starting material is crucial.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the cleavage and recovery of the this compound auxiliary.
Issue 1: Incomplete Cleavage of the N-Acyl Moiety
Question: I am observing a significant amount of my starting N-acyl-(R)-3-benzylmorpholine derivative even after the cleavage reaction. What are the potential causes and how can I resolve this?
Causality & Explanation: Incomplete cleavage is typically a result of insufficient reaction time, suboptimal temperature, or inappropriate choice of cleavage reagent for your specific substrate. The stability of the amide bond can be influenced by the steric and electronic properties of the acyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
Detailed Solutions:
-
Extend Reaction Time: Amide cleavage can be slow. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS until the starting material is fully consumed.
-
Optimize Temperature: For hydrolytic methods, a moderate increase in temperature may be necessary. Conversely, for sensitive substrates, elevated temperatures can lead to side reactions.
-
Reagent Stoichiometry and Quality: Ensure that a sufficient excess of the cleavage reagent is used. For instance, in basic hydrolysis, using a large excess of hydroxide is common. Also, verify the quality and concentration of your reagents.
-
Switch Cleavage Method: If optimization of the current method fails, a different approach may be required. For example, if basic hydrolysis is ineffective, reductive cleavage might be a milder and more efficient alternative.
Issue 2: Epimerization of the Product or Auxiliary
Question: My final product shows a loss of enantiomeric purity after the cleavage step. How can I prevent this?
Causality & Explanation: Epimerization, the loss of stereochemical integrity at a chiral center, is a major risk, especially under harsh acidic or basic conditions.[6] For the product, this often occurs if there is an acidic proton alpha to the carbonyl group. For the auxiliary, racemization is less common but can occur under extreme conditions.
Preventative Measures:
-
Mild Conditions: Whenever possible, opt for milder cleavage methods. Reductive cleavage is often less prone to causing epimerization compared to harsh acidic or basic hydrolysis.
-
Temperature Control: Perform the cleavage at the lowest effective temperature. For many hydrolytic reactions, starting at 0°C and slowly warming to room temperature is a good practice.
-
Choice of Base/Acid: The strength and stoichiometry of the acid or base are critical. For base-mediated hydrolysis, weaker bases or careful control of stoichiometry can minimize epimerization. The use of T3P and pyridine is a reported mild method for amide bond formation that can be considered for its low epimerization potential in the reverse reaction.[7]
-
Substrate Structure: Be mindful of the substrate's structure. If the alpha-proton is particularly acidic, consider protecting it or using a non-hydrolytic cleavage method.
Part 3: Experimental Protocols for Cleavage and Recovery
This section provides detailed, step-by-step protocols for the cleavage of the N-acyl-(R)-3-benzylmorpholine and the subsequent recovery of the auxiliary.
Protocol 1: Basic Hydrolysis
This method is suitable for robust substrates where the resulting carboxylic acid is stable to strong base.
-
Reaction Setup: Dissolve the N-acyl-(R)-3-benzylmorpholine derivative (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0°C in an ice bath and add a solution of lithium hydroxide (LiOH) (e.g., 4.0 equiv.) in water.
-
Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Acidify the reaction mixture to pH ~2 with aqueous HCl (e.g., 1M).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). The desired carboxylic acid product will be in the organic phase.
-
Basify the aqueous layer to pH ~12 with a strong base (e.g., NaOH).
-
Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane, 3x) to recover the this compound auxiliary.
-
-
Purification: Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude auxiliary can be further purified as described in Protocol 4.
Protocol 2: Reductive Cleavage to an Alcohol
This is a milder method that converts the acyl group to a primary alcohol.
-
Reaction Setup: Dissolve the N-acyl-(R)-3-benzylmorpholine derivative (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (e.g., 2.0-3.0 equiv.) in THF.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup:
-
Filter the resulting solids and wash thoroughly with an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washes. The solution now contains the desired alcohol product and the this compound auxiliary.
-
-
Separation and Purification: The product and auxiliary can be separated by column chromatography on silica gel. Alternatively, an acidic wash can be used to extract the basic auxiliary into an aqueous layer, from which it can be recovered by basification and extraction as described in Protocol 1.
Protocol 3: Recovery and Purification of this compound
This protocol details the purification of the recovered crude auxiliary.
-
Acid-Base Extraction:
-
Dissolve the crude auxiliary in a suitable organic solvent (e.g., dichloromethane).
-
Extract with aqueous HCl (1M, 3x). The auxiliary will move to the aqueous phase as its hydrochloride salt.
-
Wash the combined aqueous layers with the organic solvent to remove any non-basic impurities.
-
-
Option A: Direct Recovery:
-
Cool the acidic aqueous layer in an ice bath and basify to pH >12 with cold aqueous NaOH (e.g., 6M).
-
Extract the aqueous layer with dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified free base.
-
-
Option B: Recrystallization of the Hydrochloride Salt:
Protocol 4: Purity Assessment
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the recovered auxiliary and compare them to a reference spectrum of the starting material to confirm its chemical identity and check for impurities.[10][11][12]
-
Chiral HPLC: Analyze the recovered auxiliary using a validated chiral HPLC method to determine its enantiomeric purity.[3][5][13][14]
Part 4: Visualization of the Recycling Workflow
The following diagram illustrates the general cycle of using and recycling the this compound auxiliary.
Caption: General workflow for the application and recycling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. This compound(481038-59-9) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: A Troubleshooting Guide for Chiral Auxiliary Synthesis
Welcome to the technical support center for chiral auxiliary-mediated synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize chiral auxiliaries to achieve high levels of stereocontrol in their synthetic endeavors. As a self-validating system, this document provides not only procedural steps but also the underlying mechanistic principles to empower you to diagnose and resolve common experimental challenges.
Issue 1: Poor Diastereoselectivity
Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. When a reaction yields a mixture of diastereomers, it undermines the efficiency of the synthesis. The following questions address the most common causes and solutions for low stereocontrol.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common causes and how can I improve the selectivity?
A: Low diastereoselectivity is a frequent challenge that can often be resolved by carefully optimizing the reaction conditions. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[1] Several factors are critical:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is crucial for predictable stereochemical outcomes. For auxiliaries like Evans oxazolidinones, the formation of a Z-enolate is typically required to achieve high selectivity.[1][2] This is achieved through a six-membered, chair-like transition state where steric interactions are minimized.[2]
-
Solution: Ensure the use of appropriate conditions for Z-enolate formation. For Evans auxiliaries, soft enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered base such as diisopropylethylamine (DIPEA) is highly effective.[2] For pseudoephedrine amides, lithium diisopropylamide (LDA) in the presence of LiCl reliably generates the Z-enolate.[3]
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[1]
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent profoundly impacts the conformation and rigidity of the transition state. A well-chelated, rigid transition state is essential for effective stereochemical communication from the auxiliary to the reacting center.[1]
-
Solution: Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂) and solvents. Polar, coordinating solvents like THF are generally preferred as they can participate in chelation. Non-coordinating solvents might be necessary in specific cases. Consult literature for precedents with similar transformations.[5][6]
-
-
Insufficient Steric Shielding: The auxiliary must effectively block one face of the reactive intermediate (e.g., the enolate). If the auxiliary's directing group is too small relative to the other substituents, its shielding effect may be diminished.
-
Solution: Consider using a chiral auxiliary with a bulkier substituent. For example, Evans oxazolidinones derived from valine (isopropyl group) or phenylalaninol (benzyl group) offer different steric profiles.
-
Troubleshooting Workflow: Low Diastereoselectivity
This workflow guides the systematic optimization of a reaction suffering from poor stereocontrol.
Caption: A workflow for troubleshooting poor diastereoselectivity.
Issue 2: Difficult or Incomplete Auxiliary Removal
The successful removal of the chiral auxiliary is a critical final step. The chosen cleavage method must be effective without causing product degradation, epimerization, or other side reactions.
Q2: My chiral auxiliary fails to cleave completely. What should I do?
A: Incomplete cleavage is a common issue that can often be resolved by systematically re-evaluating your reagents and reaction conditions.
-
Verify Reagent Quality and Stoichiometry: Cleavage reagents can degrade over time. For instance, the hydrogen peroxide used in LiOH/H₂O₂ cleavage of Evans auxiliaries can decompose.
-
Solution: Use fresh, high-purity reagents. Ensure the stoichiometry is correct; an excess of the cleaving reagent is often required to drive the reaction to completion.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions require elevated temperatures to proceed at a reasonable rate. However, for sensitive substrates, this can lead to degradation.[7]
-
Reaction Time: The reaction may simply need more time. Monitor progress closely using an appropriate analytical technique like TLC or LC-MS.
-
Solution: First, try extending the reaction time at the current temperature. If the reaction stalls, cautiously increase the temperature in small increments, while monitoring for the appearance of side products.
-
-
Investigate Alternative Cleavage Methods: If optimizing the current protocol fails, a different chemical approach may be necessary. The optimal method depends on the desired functional group in the final product.[1]
-
Solution: Consult the table below to select an alternative method based on your synthetic goal. For example, if a basic hydrolysis is failing or causing epimerization, a reductive or transamination-based method might be more suitable.[8]
-
Table 1: Common Cleavage Methods for Chiral Auxiliaries
| Chiral Auxiliary | Desired Product | Cleavage Reagent(s) | Common Pitfalls |
| Evans Oxazolidinone | Carboxylic Acid | LiOH / H₂O₂ | Epimerization at α-carbon; Endocyclic cleavage with LiOH alone.[1][9] |
| Alcohol | LiAlH₄ or LiBH₄ | Over-reduction of other functional groups.[1][10] | |
| Aldehyde | Weinreb Amide formation then DIBAL-H | Requires two steps. | |
| Amide | Mg(OMe)₂ then amine | May require elevated temperatures. | |
| Pseudoephedrine Amide | Carboxylic Acid | Acidic or Basic Hydrolysis (e.g., H₂SO₄) | Harsh conditions may degrade sensitive products. |
| Alcohol | LiAlH₄ or LiNH₂·BH₃ | Potential for over-reduction.[11] | |
| Ketone | Grignard or Organolithium Reagents | Requires careful control of stoichiometry. |
Q3: How can I prevent epimerization of my product during auxiliary removal?
A: Epimerization, the loss of stereochemical integrity at a single chiral center, is a significant risk during cleavage, especially under basic conditions.[1] This occurs via two primary mechanisms: direct enolization of the α-proton or formation of a planar oxazolone intermediate.[12][13]
-
Mechanism-Based Solutions:
-
Use Milder Reagents: The hydroperoxide anion (OOH⁻), generated from H₂O₂ and LiOH, is a softer, less basic nucleophile than the hydroxide anion (OH⁻). It preferentially attacks the exocyclic carbonyl of an N-acyl oxazolidinone, minimizing base-catalyzed epimerization.[10][14]
-
Strict Temperature Control: Keep the reaction temperature low (typically 0 °C) to disfavor the proton abstraction that leads to epimerization.[1]
-
Buffer the Reaction: In some cases, using a buffered system can help maintain a pH that is high enough for cleavage but low enough to suppress epimerization.
-
Choose a Non-Basic Cleavage Method: If your α-carbon is particularly acidic and prone to epimerization, avoid basic hydrolysis altogether. Reductive cleavage (e.g., LiBH₄) or conversion to a Weinreb amide are excellent alternatives that proceed under non-basic conditions.
-
Decision Tree for Auxiliary Cleavage
This diagram helps in selecting an appropriate cleavage strategy based on the desired product and substrate sensitivity.
Caption: A decision tree for selecting a chiral auxiliary cleavage method.
Frequently Asked Questions (FAQs)
Q4: What are chiral auxiliaries and how do they work?
A: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[15][16] It works by creating a chiral environment and sterically blocking one face of the molecule, forcing an incoming reagent or electrophile to attack from the less hindered face.[17] This results in the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is removed and can often be recovered for reuse.[1]
Q5: How do I choose the right chiral auxiliary for my reaction?
A: The selection depends on several factors:[1]
-
Type of Reaction: Different auxiliaries excel in different transformations. Evans oxazolidinones are excellent for aldol reactions and alkylations,[15][18] while pseudoephedrine amides are particularly robust for the alkylation of enolates.[4][19]
-
Desired Stereochemical Outcome: The specific enantiomer of the auxiliary determines the configuration of the newly formed stereocenter. Both enantiomers of many common auxiliaries are available.[17]
-
Cleavage Conditions: Consider the stability of your molecule. You must choose an auxiliary that can be removed under conditions that your product can tolerate.
-
Literature Precedent: The most reliable method is to find examples in the literature where an auxiliary has been used successfully in a transformation similar to yours.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone
This protocol describes a typical procedure for the alkylation of an N-propionyl oxazolidinone.
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an appropriate solvent (e.g., toluene or THF), add triethylamine (1.5 eq) and a catalytic amount of DMAP. Add propionyl chloride or propionic anhydride (1.2 eq) and stir until the reaction is complete (monitor by TLC). Work up to isolate the N-propionyl-(S)-4-benzyl-2-oxazolidinone.[20]
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) or LDA (1.05 eq). Stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Slowly add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the major diastereomer by column chromatography.[14]
Protocol 2: Cleavage of an Evans Auxiliary with LiOH/H₂O₂
This protocol details the standard method for hydrolyzing an N-acyl oxazolidinone to a carboxylic acid.
-
Dissolution: Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.[7]
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction is typically complete within 1-4 hours. Monitor by TLC until all starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) to reduce the excess peroxide. Stir for 20 minutes.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary. Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the final product.[7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.williams.edu [chemistry.williams.edu]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. york.ac.uk [york.ac.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Products of (R)-3-Benzylmorpholine Chemistry
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. When (R)-3-Benzylmorpholine is employed as a chiral auxiliary or a key building block in asymmetric synthesis, the critical question that follows every successful reaction is: "What is the enantiomeric excess (ee) of my product?" Answering this question with precision and reliability is paramount.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral molecules, with a specific focus on their application to the products derived from reactions involving this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Central Role of Enantiomeric Excess
Enantiomers, non-superimposable mirror images of a chiral molecule, can have drastically different pharmacological and toxicological profiles. The use of a single enantiomer drug can lead to improved therapeutic indices, reduced inter-individual variability, and a lower potential for drug-drug interactions. Consequently, regulatory bodies worldwide demand rigorous control and accurate measurement of the enantiomeric purity of chiral drug candidates. The enantiomeric excess, defined as |(% Major Enantiomer - % Minor Enantiomer)|, is the key metric in this assessment.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess is primarily accomplished through three powerful analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
Each method offers a unique set of advantages and is suited to different types of analytes and experimental constraints. The choice of method is a critical decision that impacts the accuracy, precision, and efficiency of the analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality of Method Design in Chiral HPLC
The success of a chiral HPLC separation is contingent on establishing a transient diastereomeric interaction between the analyte and the CSP. The choice of CSP and the mobile phase composition are therefore critical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally broad in their applicability and are a logical starting point for method development for novel chiral compounds, such as those derived from this compound.
The mobile phase modulates the interactions between the analyte and the CSP. In normal-phase chromatography (e.g., hexane/isopropanol), hydrogen bonding and dipole-dipole interactions are dominant. In reversed-phase chromatography (e.g., water/acetonitrile/methanol), hydrophobic interactions play a more significant role. The addition of small amounts of acidic or basic modifiers can significantly influence peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.
Experimental Protocol: Chiral HPLC Analysis of 2-Substituted Morpholine Derivatives
As a practical and highly relevant example, we will consider the determination of enantiomeric excess for a series of 2-substituted morpholines, products of asymmetric hydrogenation. These products are structurally analogous to potential products from reactions involving this compound. The data presented below is adapted from a study on the asymmetric hydrogenation of dehydromorpholines.[2]
Workflow for Chiral HPLC Analysis
References
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds Synthesized with (R)-3-Benzylmorpholine
Introduction: The Imperative of Enantiopurity in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity. A well-known example that underscores this is the thalidomide tragedy, where one enantiomer was sedative while the other was teratogenic.[1][2] Chiral auxiliaries, such as (R)-3-Benzylmorpholine, are elegant tools employed in asymmetric synthesis to control the stereochemical outcome of a reaction, guiding the formation of a desired enantiomer.[3] However, the success of such a synthesis is contingent upon the ability to accurately verify its outcome. The primary metric for this verification is the enantiomeric excess (% ee), a measure of the purity of the target enantiomer in the final product.[4][5][6]
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess due to its high resolution, accuracy, and robustness.[6][7][8] This guide provides an in-depth comparison of methodologies for the chiral HPLC analysis of compounds synthesized using this compound. We will move beyond a simple recitation of steps to explore the underlying principles of chiral recognition and the rationale behind strategic method development, empowering researchers to develop robust and reliable analytical methods.
Pillar 1: Understanding the Analyte and the Challenge
Compounds synthesized using this compound as a chiral auxiliary will incorporate the morpholine ring and a benzyl group, or derivatives thereof, into their final structure. These structural motifs are key to designing a successful separation strategy. The nitrogen atom in the morpholine ring provides a basic handle, while the benzyl group offers a site for π-π interactions. The overall goal is to select a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers of the analyte, leading to different retention times.[9][10][11]
The principle of chiral recognition often relies on the "three-point interaction model," where one enantiomer can establish three simultaneous points of interaction with the CSP, while its mirror image can only establish two.[2] These interactions can include hydrogen bonds, dipole-dipole, steric, and π-π interactions.[10]
Caption: The three-point interaction model for chiral recognition.
Pillar 2: A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy, focusing on the most successful and versatile CSPs, is paramount. For novel compounds containing morpholine and aromatic moieties, polysaccharide-based CSPs are the most logical starting point due to their broad applicability and complex chiral recognition mechanisms.[12]
Caption: Systematic workflow for chiral HPLC method development.
Comparison of Primary Screening Columns
Polysaccharide-based CSPs, where derivatized cellulose or amylose is coated or immobilized on a silica support, are highly effective.[13][14][15] The helical structure of the polysaccharide creates chiral grooves where analyte molecules can interact.[16] We will compare three widely used columns representing different selectivities.
-
Daicel CHIRALPAK® AD-H / Phenomenex Lux® Amylose-1: Based on amylose tris(3,5-dimethylphenylcarbamate). This is often a first-choice column due to its exceptionally broad selectivity.[17] The phenylcarbamate groups provide sites for π-π and dipole-dipole interactions.
-
Daicel CHIRALCEL® OD-H / Phenomenex Lux® Cellulose-2: Based on cellulose tris(3,5-dimethylphenylcarbamate). While the derivative is the same as the AD-H, the different polysaccharide backbone (cellulose vs. amylose) results in a distinct three-dimensional structure and, therefore, different chiral recognition capabilities.[13]
-
Daicel CHIRALPAK® IC / Phenomenex Lux® i-Cellulose-5: An immobilized cellulose tris(3,5-dichlorophenylcarbamate) phase. The electron-withdrawing chlorine atoms alter the electronic properties of the phenyl groups, offering alternative selectivity.[18] Critically, its immobilized nature allows for the use of a wider range of organic solvents (e.g., THF, DCM), which is a significant advantage over coated columns.[14][19]
Experimental Protocol: Column and Mobile Phase Screening
This protocol outlines a standardized procedure for screening the aforementioned columns to identify the most promising conditions for separating a novel compound derived from this compound.
1. Mobile Phase Preparation:
- Normal Phase (NP):
- Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)
- Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v)
- Rationale: Alcohols (IPA, EtOH) act as polar modifiers. Their varying hydrogen bonding capacity and steric bulk can significantly impact selectivity.[20]
- Additive Consideration: For analytes with a basic morpholine nitrogen, add 0.1% Diethylamine (DEA) to both the hexane and alcohol portions to improve peak shape by masking acidic silanol sites on the silica support. For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA).[21]
2. Sample Preparation:
- Dissolve the racemic standard of the target compound in the mobile phase to a concentration of approximately 1 mg/mL.
- Rationale: Using the mobile phase as the sample solvent prevents peak distortion caused by solvent mismatch.[22]
3. HPLC System and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Columns:
- Lux 5 µm Amylose-1 (250 x 4.6 mm)
- Lux 5 µm Cellulose-2 (250 x 4.6 mm)
- Lux 5 µm i-Cellulose-5 (250 x 4.6 mm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C
- Detection: UV at 254 nm (or the λmax of the analyte).
4. Screening Procedure:
- Equilibrate the first column (e.g., Lux Amylose-1) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic sample.
- If no separation is achieved, switch to Mobile Phase B and repeat.
- Repeat the process for the remaining two columns.
Pillar 3: Data Interpretation and Method Optimization
The success of a chiral separation is quantified by three key parameters: Retention Factor (k'), Separation Factor (α), and Resolution (Rs).
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). An α value greater than 1.0 indicates that the CSP can differentiate between the enantiomers. A higher α is generally better.
-
Resolution (Rs): The most critical parameter, measuring the degree of separation between the two peaks. An Rs value ≥ 1.5 signifies baseline separation, which is essential for accurate quantification.[22]
Comparative Data (Hypothetical Screening Results)
Below is a table summarizing hypothetical results for the chiral separation of "Compound X," a novel molecule synthesized using this compound.
| Column | Mobile Phase | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) | Comments |
| Lux Amylose-1 | Hex/IPA (90/10) + 0.1% DEA | 2.8 | 3.1 | 1.11 | 1.3 | Partial separation. Promising. |
| Lux Amylose-1 | Hex/EtOH (90/10) + 0.1% DEA | 3.5 | 3.7 | 1.06 | 0.8 | Poor resolution. |
| Lux Cellulose-2 | Hex/IPA (90/10) + 0.1% DEA | 4.1 | 4.1 | 1.00 | 0.0 | No separation. |
| Lux Cellulose-2 | Hex/EtOH (90/10) + 0.1% DEA | 5.2 | 5.3 | 1.02 | 0.4 | Very poor separation. |
| Lux i-Cellulose-5 | Hex/IPA (90/10) + 0.1% DEA | 3.3 | 4.0 | 1.21 | 2.1 | Excellent baseline separation. |
| Lux i-Cellulose-5 | Hex/EtOH (90/10) + 0.1% DEA | 4.5 | 5.1 | 1.13 | 1.6 | Good separation, longer runtime. |
Analysis of Results:
Based on the data, the Lux i-Cellulose-5 column with a Hexane/IPA mobile phase provides the best starting point for a robust method. It yields the highest separation factor and excellent baseline resolution. The Lux Amylose-1 also shows promise and could be optimized further if needed.
Protocol: Method Optimization and Enantiomeric Excess (% ee) Determination
1. Optimization:
- Objective: Fine-tune the mobile phase composition to ensure Rs ≥ 1.5 while minimizing analysis time.
- Procedure: Using the Lux i-Cellulose-5 column, adjust the percentage of IPA in the mobile phase.
- Increase IPA % (e.g., to 85:15 Hex/IPA) to decrease retention times.
- Decrease IPA % (e.g., to 95:5 Hex/IPA) to potentially increase resolution, at the cost of longer analysis time.
- Rationale: The mobile phase composition directly influences the thermodynamics of the analyte-CSP interaction.[23]
2. Final Optimized Method (Example):
- Column: Lux 5 µm i-Cellulose-5 (250 x 4.6 mm)
- Mobile Phase: n-Hexane/Isopropanol (92:8, v/v) + 0.1% DEA
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV @ 254 nm
- Injection Volume: 10 µL
3. Determination of Enantiomeric Excess (% ee):
- Inject the enantioenriched sample synthesized using this compound.
- Integrate the peak areas of the two enantiomers.
- Calculate % ee using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[22]
- Trustworthiness: The accuracy of % ee determination is highly dependent on achieving baseline resolution (Rs ≥ 1.5) to prevent errors from peak overlap and integration.[5]
Conclusion
The successful chiral HPLC analysis of compounds derived from this compound hinges on a logical, systematic approach rather than guesswork. By understanding the principles of chiral recognition and initiating method development with a targeted screening of broad-selectivity polysaccharide-based columns, researchers can efficiently identify promising separation conditions. The comparative data presented illustrates how different CSPs offer unique selectivities, underscoring the necessity of screening. Subsequent optimization of the mobile phase perfects the separation, leading to a robust and reliable method capable of accurately determining the enantiomeric excess—the ultimate measure of success in an asymmetric synthesis campaign.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. uma.es [uma.es]
- 5. experts.umn.edu [experts.umn.edu]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 16. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 17. jp.images-monotaro.com [jp.images-monotaro.com]
- 18. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 19. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to NMR Spectroscopy for Diastereomeric Ratio Assessment Using (R)-3-Benzylmorpholine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of stereoisomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its non-destructive nature and its ability to provide detailed structural information, making it an invaluable tool for quantifying diastereomeric ratios (d.r.).
This guide offers a comprehensive comparison of NMR-based methodologies for assessing diastereomeric ratios, with a particular focus on the application of (R)-3-Benzylmorpholine as a chiral resolving agent. We will delve into the underlying principles, compare various NMR techniques, and provide a field-proven, step-by-step protocol for accurate d.r. determination.
The Foundational Principle: Why NMR Can Distinguish Diastereomers
Unlike enantiomers, which are non-superimposable mirror images and thus exhibit identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This fundamental difference is the key to their differentiation by NMR spectroscopy. In the magnetic field of an NMR spectrometer, the chemically non-equivalent nuclei of two diastereomers experience different local electronic environments. This results in unique chemical shifts (δ) and coupling constants (J), effectively giving each diastereomer a distinct spectral fingerprint.
The most direct method for determining the diastereomeric ratio is to integrate the signals corresponding to each stereoisomer.[1][2][3] By comparing the areas under well-resolved, non-overlapping peaks unique to each diastereomer, a quantitative ratio can be accurately established.
Leveraging Chiral Auxiliaries: From Indistinguishable Enantiomers to Quantifiable Diastereomers
While NMR can directly analyze existing diastereomers, it cannot distinguish between enantiomers in a standard achiral solvent.[4] To overcome this, a chiral auxiliary is employed to convert the mixture of enantiomers (a racemate) into a mixture of diastereomers.[4][5][6] This is achieved by reacting the analyte with a single, pure enantiomer of a chiral resolving agent or a chiral derivatizing agent (CDA).
This compound serves as an excellent example of a chiral resolving agent, particularly for acidic analytes like chiral carboxylic acids. As a chiral base, it interacts with the enantiomers of a chiral acid to form two distinct diastereomeric salts through acid-base chemistry.
-
(R)-Analyte + this compound → (R,R)-Diastereomeric Salt
-
(S)-Analyte + this compound → (S,R)-Diastereomeric Salt
These newly formed diastereomeric salts can now be readily distinguished by NMR, allowing for the indirect quantification of the original enantiomeric composition.
A Comparative Analysis of NMR Techniques for Diastereomeric Ratio Determination
The choice of NMR experiment is critical and depends on the complexity of the molecule and the desired level of precision.
| Technique | Advantages | Disadvantages | Best For |
| ¹H NMR | • High sensitivity• Rapid data acquisition• Abundant nuclei | • Prone to signal overlap in complex spectra[7]• Can make integration challenging | Quick, routine analysis of molecules with well-resolved proton signals. |
| ¹³C NMR | • Wide spectral dispersion, reducing signal overlap• Sharp, singlet peaks (with proton decoupling) | • Low natural abundance (1.1%) and lower sensitivity, requiring longer acquisition times• Signal intensities can be distorted by the Nuclear Overhauser Effect (NOE), requiring specific acquisition parameters (e.g., inverse-gated decoupling) for accurate quantification[1][2][8] | Complex molecules where ¹H NMR spectra are too crowded for reliable integration. |
| Heteronuclear NMR(¹⁹F, ³¹P, etc.) | • High sensitivity (for some nuclei)• Very wide chemical shift ranges• Often simple, clean spectra with no background signals | • Limited to molecules containing these specific nuclei | Analysis of compounds containing fluorine or phosphorus, either in the analyte or the chiral auxiliary, offering exceptional resolution.[8] |
| 2D NMR(COSY, HSQC, EXSY) | • Unambiguously assigns which signals belong to which diastereomer• Resolves overlapping signals | • Significantly longer experiment times | Structural confirmation and analysis of highly complex molecules where 1D spectra are insufficient for accurate assignment and integration.[9][10] |
For most applications, ¹H NMR is the preferred starting point due to its speed and sensitivity.[1][2] However, its reliability hinges on the presence of at least one pair of well-separated signals from the two diastereomers.
Field-Proven Experimental Protocol for d.r. Determination
This protocol outlines a robust workflow for determining the diastereomeric ratio of a chiral carboxylic acid using this compound as a chiral resolving agent.
Step 1: Sample Preparation (The Causality of Choice)
-
Analyte & Reagent: Accurately weigh approximately 5-10 mg of the chiral analyte (e.g., a chiral carboxylic acid) into an NMR tube. Add approximately 1.0 molar equivalent of high-purity this compound.
-
Why 1.0 equivalent? Using a stoichiometric amount ensures that all of the analyte is converted into a diastereomeric salt, maximizing the signals for accurate quantification. An excess of the resolving agent can complicate the spectrum.
-
-
Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is crucial as it can influence the chemical shift difference (ΔΔδ) between the diastereomers. A solvent that promotes ion pairing is often ideal.
-
Homogenization: Securely cap the NMR tube and vortex gently until all solids are completely dissolved to ensure a homogeneous sample, which is critical for acquiring high-quality, reproducible spectra.
Step 2: NMR Data Acquisition (A Self-Validating System)
-
Instrumentation: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.
-
Parameter Selection (¹H NMR):
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient for good signal-to-noise (S/N).
-
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A value of 10-20 seconds is often a safe starting point for many small molecules.
-
Why is D1 critical? A short D1 will lead to incomplete relaxation of nuclei between pulses. This causes signal saturation, where protons with longer T₁ values give disproportionately smaller integrals, leading to an inaccurate ratio.[1][2] Using a long D1 ensures all signals are fully relaxed and their integrals are directly proportional to the number of nuclei.
-
Step 3: Data Processing and Analysis
-
Standard Processing: Apply Fourier transformation, automatic or manual phase correction, and a thorough baseline correction to the acquired Free Induction Decay (FID). A flat baseline is essential for accurate integration.[1]
-
Signal Selection: Identify a pair of signals—one for each diastereomer—that are well-resolved (baseline separated, if possible) and free from overlap with other signals. Protons adjacent to the stereocenter or those on the chiral auxiliary itself often show the largest chemical shift differences.
-
Integration: Carefully integrate the selected pair of signals. Define the integral boundaries precisely to include the entire peak area for both signals. Set the integral of one peak to a convenient value (e.g., 1.00) and the other will be scaled relative to it.
Step 4: Calculation
The diastereomeric ratio (d.r.) is calculated directly from the integration values:
d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B)
For example, if the integral of the major diastereomer's peak is 2.85 and the minor is 1.00, the d.r. is 2.85:1.
Interpreting the Data: A Hypothetical Example
Consider the analysis of a racemic mixture of a chiral acid after forming salts with this compound. A proton (Hα) adjacent to the acid's stereocenter might show the following in the ¹H NMR spectrum:
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (R,R)-Salt (Major) | Hα | 4.15 | Doublet | 3.50 |
| (S,R)-Salt (Minor) | Hα | 4.11 | Doublet | 1.00 |
Calculation:
-
d.r. = 3.50 / 1.00 = 3.5 : 1
This result indicates that the original sample contained the two enantiomers in a 3.5:1 ratio.
Conclusion
NMR spectroscopy, when paired with a suitable chiral resolving agent like this compound, provides a powerful, reliable, and quantitative method for determining diastereomeric ratios. The success of the technique relies on a sound understanding of its principles and meticulous execution of the experimental protocol, particularly in the selection of acquisition parameters like the relaxation delay. By following the guidelines and comparative insights presented here, researchers can confidently employ NMR to obtain the accurate stereochemical information vital for advancing chemical synthesis and drug development.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Oxazolidinones versus the Untapped Potential of (R)-3-Benzylmorpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for reliable and efficient stereocontrol is paramount. Chiral auxiliaries have long stood as a robust and predictable method for introducing stereocenters, with the Evans oxazolidinone auxiliaries reigning as a gold standard for decades.[1][2] This guide provides an in-depth comparison of the well-established Evans auxiliaries with the structurally related but largely unexplored (R)-3-Benzylmorpholine.
While Evans auxiliaries boast a wealth of data-supported applications, this compound presents an intriguing structural scaffold with theoretical potential. This comparison will delve into the proven performance of Evans auxiliaries, supported by extensive experimental data, and juxtapose it with a prospective analysis of this compound, outlining its potential advantages and the necessary research to validate its efficacy.
The Benchmark: Evans Oxazolidinone Auxiliaries
First introduced by David A. Evans and his colleagues, oxazolidinone auxiliaries have become indispensable tools in modern organic synthesis.[3] Derived from readily available amino acids, these auxiliaries offer a rigid and predictable platform for a multitude of stereoselective transformations, including aldol additions, alkylations, and acylations.[1][4]
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation of the N-acyl derivative. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. This predictable mode of action consistently leads to high levels of diastereoselectivity.
sub [label="N-Acyloxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., LDA)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Chelated (Z)-Enolate\n(Rigid Structure)", fillcolor="#FBBC05", fontcolor="#202124"]; elec [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Diastereomerically\nEnriched Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Auxiliary Cleavage", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Chiral Product", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; auxiliary [label="Recovered Auxiliary", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];
sub -> base [label="Deprotonation", dir=none]; base -> enolate [label="Forms"]; enolate -> elec [label="Electrophilic Attack\n(Sterically Directed)", dir=none]; elec -> product [label="Forms"]; product -> cleavage; cleavage -> final_product [label="Yields"]; cleavage -> auxiliary [label="Recycled"];
{rank=same; sub; base;} {rank=same; enolate; elec;} {rank=same; product; cleavage;} {rank=same; final_product; auxiliary;} }
Performance Data
The efficacy of Evans auxiliaries is well-documented across a vast array of reactions. The following table summarizes typical performance data for key transformations.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Benzyl bromide | >99:1 | [4] |
| Alkylation | Methyl iodide | 95:5 | [4] |
| Aldol Addition | Isobutyraldehyde | >99:1 | [2] |
| Aldol Addition | Benzaldehyde | 97:3 | [2] |
Experimental Protocol: Asymmetric Alkylation using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol details a typical asymmetric alkylation reaction using an Evans auxiliary.
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the N-propionyloxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate and purify by flash chromatography to obtain the alkylated product.
3. Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the chiral carboxylic acid.
The Prospect: this compound as a Chiral Auxiliary
This compound is a commercially available chiral building block.[5][6] While its use as a chiral auxiliary in asymmetric synthesis is not documented in peer-reviewed literature, its structural features merit consideration for such applications.
Structural Analogy and Potential Mechanism
Structurally, N-acylated this compound bears resemblance to N-acylated Evans oxazolidinones. The benzyl group at the C3 position could potentially direct the approach of an electrophile to the enolate of an N-acyl derivative, similar to the role of the substituent at the C4 position in Evans auxiliaries.
}
The formation of a chelated enolate with a metal cation would be crucial for achieving high stereoselectivity. The morpholine oxygen atom could potentially participate in chelation, leading to a rigid transition state. However, the conformational flexibility of the six-membered morpholine ring compared to the five-membered oxazolidinone ring might lead to lower diastereoselectivities.
Proposed Experimental Investigation
To evaluate the potential of this compound as a chiral auxiliary, a systematic study is required. A proposed workflow would mirror the well-established procedures for Evans auxiliaries.
}
Anticipated Data Collection
The following table presents a template for the data that would need to be collected to facilitate a direct comparison with Evans auxiliaries.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Benzyl bromide | Data to be determined | Data to be determined |
| Alkylation | Methyl iodide | Data to be determined | Data to be determined |
| Aldol Addition | Isobutyraldehyde | Data to be determined | Data to be determined |
| Aldol Addition | Benzaldehyde | Data to be determined | Data to be determined |
Head-to-Head Comparison: Established vs. Prospective
| Feature | Evans Oxazolidinone Auxiliaries | This compound (Prospective) |
| Availability | Commercially available in various forms.[7] | Commercially available.[5][6] |
| Predictability | High and well-documented.[1][2] | Unknown, requires experimental validation. |
| Stereocontrol | Excellent, often >99:1 d.r.[2][4] | Theoretical potential, but may be lower due to ring flexibility. |
| Substrate Scope | Broad and extensively studied.[3] | Unknown. |
| Cleavage | Well-established protocols (e.g., LiOH/H2O2). | Protocols would need to be developed, potentially similar to amide hydrolysis. |
| Recyclability | Readily recovered and recycled.[7] | Expected to be recoverable. |
Conclusion
Evans oxazolidinone auxiliaries remain a cornerstone of asymmetric synthesis due to their predictable high performance, which is backed by a vast body of literature. They offer a reliable solution for the stereoselective synthesis of complex molecules.
This compound, on the other hand, represents an unexplored avenue in the field of chiral auxiliaries. While its structural similarity to established auxiliaries suggests potential, its efficacy can only be determined through rigorous experimental investigation. The flexibility of the morpholine ring presents a potential challenge to achieving the high levels of stereocontrol seen with the more rigid oxazolidinone systems.
For researchers and drug development professionals seeking established and dependable methods for asymmetric synthesis, Evans oxazolidinone auxiliaries are the clear choice. However, for those engaged in the development of novel synthetic methodologies, the evaluation of this compound as a chiral auxiliary could be a fruitful area of research, potentially leading to new tools for the synthesis of enantiomerically pure compounds.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-3-Benzylmorpholine in the Context of Established Stereodirecting Groups
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for the development of modern therapeutics and fine chemicals.[1] Chiral auxiliaries represent a foundational and powerful strategy, serving as transient molecular scaffolds that are covalently attached to a prochiral substrate to guide subsequent chemical transformations, ultimately yielding a single desired stereoisomer.[2][3] Among the pantheon of these tools, auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have established themselves as the gold standard, renowned for their high levels of stereocontrol, reliability, and vast range of applications.[4][5][6]
This guide provides a comprehensive analysis of the field's most trusted chiral auxiliaries. We will delve into the mechanisms, applications, and performance of these established systems, supported by experimental data. Furthermore, we will investigate the role of (R)-3-Benzylmorpholine, clarifying its position and utility within the broader context of chiral molecules in synthesis.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that allows for facial differentiation of a prochiral center (e.g., an enolate). The general workflow is a three-step process: attachment of the auxiliary, a highly diastereoselective bond-forming reaction, and finally, gentle removal of the auxiliary to reveal the enantiomerically enriched product and allow for the auxiliary's recovery.[2]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
The remarkable stereoselectivity is attributed to the steric influence of the substituent at the C4 position (e.g., benzyl or isopropyl), which effectively shields one face of the Z-enolate formed upon deprotonation. The formation of a rigid, Lewis acid-chelated transition state ensures the electrophile approaches from the less hindered face, leading to predictable and high levels of diastereoselectivity.[9]
Caption: Chelation-controlled transition state for high stereoselectivity.
Performance Data: Evans' Auxiliaries
The efficacy of Evans' auxiliaries is consistently demonstrated by high diastereomeric ratios (d.r.) and chemical yields.
| Auxiliary | Reaction Type | Electrophile / Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation (Propionyl) | Benzyl bromide | >99:1 | 90-95 | [5] |
| (S)-4-Isopropyl-2-oxazolidinone | Alkylation (Propionyl) | Methyl iodide | 98:2 | 91 | [9] |
| (S)-4-Benzyl-2-oxazolidinone | Aldol (Propionyl) | Isobutyraldehyde | >99:1 (syn) | 80-90 | [2][9] |
The Stalwart Contender: Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are another highly effective class of chiral auxiliaries.[10] Their rigid bicyclic structure provides a well-defined steric environment that effectively dictates the stereochemical outcome of reactions, often without the need for metal chelation.[6] A key advantage of sultam derivatives is their high crystallinity, which often facilitates purification of the diastereomeric products by simple recrystallization. They have been successfully employed in a wide array of transformations, including alkylations, aldol reactions, and cycloadditions.[10]
Evaluating this compound: A Chiral Building Block
A thorough review of the scientific literature reveals that this compound is not commonly employed as a general-purpose, removable chiral auxiliary in the same vein as Evans' or Oppolzer's auxiliaries. While it is a chiral molecule, its primary role in synthesis is that of a chiral building block or a synthetic intermediate .[11][12]
This compound can be synthesized from the natural amino acid L-phenylalanine, making its chiral pool origin valuable.[13] Its structure is notably found within the scaffold of certain pharmacologically active compounds, and it is used as a precursor in drug development.[12][14] However, there is a conspicuous absence of published, peer-reviewed data demonstrating its systematic application as a removable auxiliary, with corresponding performance metrics like diastereoselectivity, reaction scope, and cleavage conditions.
Therefore, a direct, data-driven comparison of this compound to established auxiliaries is not scientifically feasible based on current knowledge. Its value lies not in its ability to be attached and removed to direct a single transformation, but as an integral chiral component of a final target molecule.
Comparative Overview of Leading Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultams |
| Origin | Readily available α-amino acids (e.g., Phenylalanine, Valine) | Camphor (natural product) |
| Mechanism | Primarily chelation-controlled via Lewis acids (e.g., Bu₂BOTf, TiCl₄) | Steric hindrance from the rigid camphor backbone |
| Key Reactions | Alkylations, aldol (syn-selective), conjugate additions, Diels-Alder | Alkylations, aldol, reductions, cycloadditions |
| Predictability | Excellent, well-modeled (Zimmerman-Traxler) | Very high and predictable |
| Cleavage | Hydrolysis (LiOH/H₂O₂), Reductive (LiBH₄), Transesterification (MeOMgBr) | Hydrolysis (LiOH/H₂O₂), Reductive (LiAlH₄) |
| Purification | Often requires chromatography | Products are often highly crystalline, allowing for purification by recrystallization |
| References | [2][8][9][15] | [6][10] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary
This protocol describes the reliable and highly diastereoselective alkylation of an N-acyl oxazolidinone.
Caption: Experimental workflow for an Evans' asymmetric alkylation.
Step-by-Step Methodology:
-
N-Acylation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous ammonium chloride (NH₄Cl) and perform a standard aqueous workup. Purify the resulting N-propionyloxazolidinone by flash chromatography.[9]
-
Enolate Formation & Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C. Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
-
Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir the mixture vigorously at room temperature for 4-12 hours. Quench excess peroxide with aqueous sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the final enantiomerically enriched carboxylic acid.
Conclusion
While the field of asymmetric synthesis continually seeks novel reagents and methodologies, the foundational principles of reliability, predictability, and broad applicability remain paramount. Evans' oxazolidinones and Oppolzer's sultams continue to dominate the landscape of chiral auxiliary-based synthesis due to their extensively documented success, high stereoselectivity across a wide range of reactions, and predictable outcomes.[4][8][10]
This compound, while a valuable chiral molecule derived from the chiral pool, occupies a different niche. Based on the available scientific literature, it is best classified as a chiral building block or synthetic intermediate for incorporation into a final target, rather than a general-purpose, removable chiral auxiliary. For researchers and drug development professionals seeking robust and well-validated methods for stereocontrol, the established auxiliaries remain the tools of choice, offering a powerful and dependable route to enantiomerically pure compounds.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
- 13. db-thueringen.de [db-thueringen.de]
- 14. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 15. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereochemical Validation of (R)-3-Benzylmorpholine Derived Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. As such, the rigorous validation of stereochemistry for chiral molecules like (R)-3-Benzylmorpholine and its derivatives is a cornerstone of any successful therapeutic program. This guide provides an in-depth comparison of the primary analytical techniques for stereochemical validation, grounded in field-proven insights and experimental causality, to empower you to make informed decisions in your research.
This compound is a valuable chiral building block in medicinal chemistry. Ensuring that the desired 'R' configuration is maintained throughout a synthetic sequence and that the final product is enantiomerically pure is paramount. This requires a multi-faceted analytical approach, often involving orthogonal methods to build a self-validating and trustworthy data package.
Core Analytical Techniques: A Comparative Overview
The primary questions we seek to answer are:
-
What is the enantiomeric excess (% ee) or enantiomeric ratio (e.r.)? This quantifies the purity of one enantiomer over the other.
-
What is the absolute configuration (AC)? This definitively assigns the (R) or (S) configuration to a chiral center.
No single technique is universally optimal. The choice depends on the stage of development, sample availability, and the specific question at hand. The most common and powerful methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. A robust alternative for determining absolute configuration is Vibrational Circular Dichroism (VCD).[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining enantiomeric purity in the pharmaceutical industry.[3] It excels at separating and quantifying enantiomers, providing a direct measure of enantiomeric excess.
Principle of Separation: The technique relies on a chiral stationary phase (CSP). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP that have different energies of interaction. This differential interaction leads to different retention times, allowing for their separation and quantification.[4]
Experimental Protocol: Determination of % ee for a Novel this compound Derivative
-
Column Selection (The Causality): The choice of CSP is the most critical step. For morpholine derivatives, which contain a secondary amine and aromatic groups, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions necessary for resolving such structures.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%). The DEA is crucial as it occupies active sites on the silica surface, improving peak shape and preventing tailing of the basic morpholine nitrogen.
-
Reversed Phase: An alternative is a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer like ammonium acetate.[4]
-
-
Method Optimization:
-
Inject a racemic standard of your 3-benzylmorpholine derivative to confirm separation of the two enantiomers.
-
Adjust the ratio of the strong solvent (e.g., IPA) to the weak solvent (e.g., Hexane) to optimize resolution and run time. A lower percentage of the strong solvent generally increases retention time and resolution.
-
-
Validation & Quantification:
-
Once separation is achieved, inject the sample of the putative (R)-enantiomer.
-
Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100
-
The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[3][5]
-
Data Presentation: Chiral HPLC Analysis
| Parameter | Result |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Calculated % ee of Sample | 99.5% |
NMR Spectroscopy for Stereochemical Analysis
While chiral HPLC is excellent for quantification, NMR spectroscopy can provide information on both enantiomeric purity and, crucially, absolute configuration without requiring physical separation.[6]
A. Mosher's Ester Analysis for Absolute Configuration
This classic method involves derivatizing the secondary amine of the 3-benzylmorpholine derivative with a chiral derivatizing agent (CDA), typically the acid chloride of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7][8] This reaction converts the pair of enantiomers into a pair of diastereomers, which will have distinct NMR spectra.[9]
Principle of Analysis: The phenyl group of the MTPA moiety creates a strong anisotropic effect in the NMR. In the resulting diastereomeric amides, protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, one can deduce the absolute configuration of the original amine.[9][10]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: In two separate NMR tubes, react a small amount (~1-2 mg) of your purified this compound derivative with (R)-(-)-MTPA-Cl in one tube and (S)-(+)-MTPA-Cl in the other. A hindered base like pyridine-d₅ or triethylamine is added to scavenge the HCl byproduct.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.
-
Data Analysis (The Causality):
-
Assign the protons in the spectra for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δ_S - δ_R.
-
Protons with a positive Δδ value are assigned to one side of the molecule, and those with a negative Δδ value are assigned to the other.
-
Based on the established Mosher model for amides, this spatial distribution allows for the unambiguous assignment of the absolute configuration at the chiral center.[11]
-
Workflow for Stereochemical Assignment
Caption: Decision workflow for stereochemical validation.
Single-Crystal X-ray Crystallography
This is considered the "gold standard" for determining absolute configuration.[12][13] It provides an unambiguous 3D structure of the molecule, directly visualizing the spatial arrangement of atoms.
Principle of Analysis: The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be determined. The Flack parameter is a key statistical indicator used to validate the assignment; a value close to 0 indicates the correct configuration has been determined.
Experimental Protocol:
-
Crystallization (The Bottleneck): This is the most challenging step. The this compound derivative must be induced to form high-quality single crystals. This often requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For molecules that are difficult to crystallize, co-crystallization with a chiral auxiliary can be employed.[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays (typically from a copper or molybdenum source).
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and build a 3D model of the molecule. The model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The final step involves analyzing the anomalous dispersion data to confirm the absolute stereochemistry.
Causality Behind Experimental Choices: If the molecule contains only light atoms (C, H, N, O), the anomalous dispersion effect can be weak. In such cases, derivatization with a heavier atom (e.g., bromine) or using a diffractometer with a specific X-ray wavelength (like copper Kα radiation) can enhance the signal and lead to a more confident assignment.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when single crystals cannot be obtained.[1][14]
Principle of Analysis: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. This experimental spectrum is then compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1] A match between the experimental and calculated spectra confirms the absolute configuration.[16]
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the purified this compound derivative in a suitable solvent (e.g., CDCl₃). The sample must be recoverable.[2]
-
VCD Spectrum Acquisition: Measure the VCD and IR spectra of the sample.
-
Computational Modeling (The Causality):
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, calculate the theoretical VCD and IR spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]
Workflow for VCD Analysis
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dujps.com [dujps.com]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. matilda.science [matilda.science]
- 11. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jascoinc.com [jascoinc.com]
- 16. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-3-Benzylmorpholine in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the economic and operational viability of a synthetic route is as critical as its chemical efficiency. Chiral morpholines are privileged scaffolds in a multitude of biologically active molecules, with their stereochemistry often being the determinant of therapeutic efficacy. Among these, (R)-3-Benzylmorpholine stands out as a key building block. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with alternative synthetic strategies, supported by experimental data and process considerations.
The Strategic Importance of this compound
This compound is a versatile chiral intermediate, frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its pre-defined stereocenter at the C-3 position offers a significant advantage in synthetic campaigns, often streamlining the path to the target molecule by eliminating the need for challenging enantioselective steps later in the sequence. A notable application is in the synthesis of drugs like Reboxetine, a selective norepinephrine reuptake inhibitor.
Comparative Analysis of Synthetic Strategies
The decision to use a pre-synthesized chiral building block like this compound versus creating the chiral center in-house is a pivotal one in process development. Here, we compare three primary approaches to obtaining a chiral 3-benzylmorpholine core:
-
Route A: Direct Utilization of this compound. This approach involves the purchase of commercially available this compound and its direct incorporation into the synthetic sequence.
-
Route B: Asymmetric Hydrogenation of a Dehydromorpholine Precursor. This method involves the synthesis of a flat, achiral dehydromorpholine followed by an enantioselective hydrogenation to establish the desired stereocenter.
-
Route C: Synthesis from a Chiral Amino Alcohol. This strategy begins with a readily available chiral precursor, such as (R)-phenylalaninol, and constructs the morpholine ring.
The following sections will delve into the experimental realities and economic implications of each route.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a model N-substituted this compound derivative via the three routes.
| Metric | Route A: Direct Use of this compound | Route B: Asymmetric Hydrogenation | Route C: From (R)-Phenylalaninol |
| Overall Yield | Dependent on subsequent coupling step (~85-95%) | High (~90-97%)[1] | Moderate to High (~70-85%) |
| Enantiomeric Excess (ee) | >99% (from supplier) | Excellent (>99%)[1] | >99% (from starting material) |
| Key Raw Material Cost | High (cost of chiral intermediate) | Moderate (achiral precursors) | Low to Moderate (amino alcohol) |
| Catalyst Cost | N/A for this step | High (Rhodium-based catalyst) | Low (standard reagents) |
| Process Mass Intensity (PMI) | Low (for the coupling step) | Moderate to High | Moderate |
| Operational Complexity | Low | High (high-pressure hydrogenation) | Moderate |
In-Depth Analysis of Synthetic Routes
Route A: The "Buy vs. Build" Decision - Direct Use of this compound
This is often the most straightforward approach, especially for early-stage research and smaller scale production.
Causality of Experimental Choices: The primary driver for this route is the immediate availability of a high-purity, enantiomerically pure starting material. This de-risks the project by outsourcing the challenging stereocenter formation. The subsequent chemistry is typically a standard N-alkylation or N-arylation, which are well-understood and scalable reactions.
Cost-Benefit Breakdown:
-
Benefits:
-
Speed and Simplicity: Reduces in-house development time and resources.
-
High Enantiopurity: Guaranteed high enantiomeric excess from reputable suppliers.
-
Lower In-house Capital Investment: Avoids the need for specialized equipment for asymmetric synthesis or high-pressure reactions.
-
-
Costs:
-
High Upfront Cost: this compound is a specialty chemical with a correspondingly high purchase price.
-
Supply Chain Dependency: Reliance on external suppliers can introduce risks in terms of availability and price volatility.
-
Route B: Asymmetric Hydrogenation - A High-Tech Approach
This route is at the forefront of modern catalytic chemistry and is a strong contender for large-scale manufacturing where the cost of the catalyst can be justified.
Causality of Experimental Choices: The synthesis of a dehydromorpholine precursor is typically straightforward from achiral starting materials. The key step is the asymmetric hydrogenation, which leverages a chiral catalyst (often rhodium-based with a chiral phosphine ligand) to deliver high enantioselectivity.[1] The choice of catalyst and reaction conditions is critical to achieving high 'ee' and turnover numbers.
Cost-Benefit Breakdown:
-
Benefits:
-
High Efficiency: Often proceeds with high yields and exceptional enantioselectivity.[1]
-
Atom Economy: Hydrogenation is an atom-economical reaction.
-
-
Costs:
-
Catalyst Cost: Rhodium is an expensive precious metal, and the chiral ligands can also be costly.
-
Catalyst Loading and Recycling: While catalyst loading can be low, its recovery and recycling are crucial for economic viability on a large scale.
-
Specialized Equipment: Requires high-pressure hydrogenation reactors.
-
Process Development: Significant investment in process optimization is required to find the optimal catalyst, solvent, and conditions.
-
Route C: Building from the Chiral Pool - A Classic Strategy
This approach utilizes a readily available and often inexpensive chiral starting material, such as an amino acid derivative.
Causality of Experimental Choices: (R)-phenylalaninol, derived from the natural amino acid (R)-phenylalanine, provides the core stereocenter and a portion of the final molecule's backbone. The subsequent steps involve the formation of the morpholine ring, typically through reactions with reagents like chloroacetyl chloride followed by reduction, or a two-carbon electrophile with subsequent cyclization.
Cost-Benefit Breakdown:
-
Benefits:
-
Low-Cost Starting Material: Chiral amino alcohols are often commercially available at a lower cost than pre-formed chiral heterocycles.
-
Inherent Chirality: Avoids the need for a separate chiral resolution or asymmetric catalysis step.
-
-
Costs:
-
Longer Synthetic Sequence: Typically involves more synthetic steps compared to the other routes, which can lead to a lower overall yield and higher PMI.
-
Potential for Racemization: Care must be taken in subsequent steps to avoid racemization of the stereocenter.
-
Waste Generation: Multi-step syntheses can generate more waste, increasing the overall process mass intensity.
-
Experimental Protocols
Representative Protocol for N-Alkylation of this compound (Route A)
Objective: To synthesize an N-substituted this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired N-alkylated product.
Representative Protocol for Asymmetric Hydrogenation of a Dehydromorpholine (Route B)
Objective: To synthesize a chiral morpholine via asymmetric hydrogenation.
Materials:
-
N-Cbz-3-benzyl-5,6-dihydromorpholine (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
Chiral ligand (e.g., (R)-BINAP) (0.011 eq)
-
Dichloromethane (DCM)
-
Hydrogen gas (50 atm)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the rhodium precursor and the chiral ligand in dichloromethane.
-
Stir the solution for 30 minutes to form the active catalyst.
-
Add the dehydromorpholine substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 50 atm with hydrogen and stir at room temperature for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to yield the enantiomerically enriched morpholine.
-
Determine the enantiomeric excess by chiral HPLC.
Visualization of Workflows
Logical Workflow for Cost-Benefit Analysis
Caption: A logical workflow for the cost-benefit analysis of synthetic routes.
Experimental Workflow: Synthesis of a Chiral Morpholine Derivative
Caption: Comparative experimental workflows for synthesizing a chiral morpholine derivative.
Conclusion and Recommendations
The choice of synthetic route for accessing chiral 3-benzylmorpholine derivatives is a multifactorial decision that requires a careful balance of economic, operational, and strategic considerations.
-
For early-stage development and smaller-scale production, the direct use of commercially available This compound (Route A) is often the most pragmatic choice. The high cost of the starting material is offset by the speed, simplicity, and reduced in-house resource allocation.
-
For large-scale manufacturing of high-value products, asymmetric hydrogenation (Route B) presents a highly efficient and atom-economical option. The significant investment in catalyst cost and specialized equipment can be justified by the high yields, excellent enantioselectivity, and potential for a streamlined process. Rigorous process development to ensure catalyst recovery and recycling is paramount to the economic success of this route.
-
Synthesis from the chiral pool (Route C) remains a viable and cost-effective strategy, particularly when the cost of the final product is highly sensitive to raw material prices. While it may involve a longer synthetic sequence, the low cost of starting materials like (R)-phenylalaninol can make it an attractive option for certain applications.
Ultimately, the optimal strategy will be dictated by the specific project requirements, including the target production scale, the value of the final product, the available capital and expertise, and the overall project timelines. A thorough techno-economic analysis, as outlined in this guide, is essential for making an informed and data-driven decision.
References
A Senior Application Scientist's Guide to Modern Chiral Auxiliaries for Asymmetric Carbon-Carbon Bond Formation
Introduction: The Enduring Power of Covalent Control in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and natural product synthesis where biological activity is intrinsically tied to stereochemistry.[1][2] While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries—stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction—remains a cornerstone of asymmetric synthesis.[1][3] This enduring relevance stems from their reliability, the high levels of stereoselectivity they consistently afford, and the predictability of their outcomes.[3][4]
Unlike catalytic methods, where reaction development can be intricate, auxiliary-based methods convert the challenge of separating enantiomers into the more manageable task of separating diastereomers, which have distinct physical properties allowing for purification by standard techniques like chromatography or crystallization.[1] The ideal chiral auxiliary is readily available in both enantiomeric forms, attaches and detaches under mild conditions without racemization, provides a high degree of stereocontrol, and is recoverable for reuse.[5][6]
This guide provides an in-depth comparison of the most effective and widely utilized modern chiral auxiliaries for asymmetric carbon-carbon bond formation. We will move beyond a simple cataloging of reagents to explore the mechanistic underpinnings of their stereodirecting power, provide field-proven experimental protocols, and present comparative data to inform your selection for tackling complex synthetic challenges.
The General Workflow: A Three-Act Play of Asymmetric Induction
The application of a chiral auxiliary follows a logical and powerful three-step sequence: covalent attachment to the prochiral substrate, a diastereoselective transformation to create the new stereocenter(s), and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[6][7] This process effectively "borrows" the chirality of the auxiliary to construct the desired stereochemistry in the target molecule.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (R)-3-Benzylmorpholine
Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (R)-3-Benzylmorpholine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and productive research environment.
While comprehensive safety data for this compound is not extensively documented, a conservative approach based on the known hazards of its parent compound, morpholine, and structurally similar molecules is paramount.[1] This proactive stance on safety is fundamental to responsible laboratory practice.
Hazard Profile of this compound and its Analogs
This compound is an organic compound that, based on data from similar morpholine derivatives, should be handled with care.[2] The primary hazards associated with morpholine and its derivatives include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[3][4][5][6]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Irritation: May cause respiratory irritation.[7] Workers exposed to morpholine have reported foggy vision and irritation to the eyes.[3]
Given these potential risks, a robust personal protective equipment (PPE) plan is not just recommended; it is a critical component of your experimental design.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound, with the rationale rooted in the potential hazards.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or a Full-face Shield | Tightly fitting safety goggles are mandatory to prevent contact with the eyes.[1][3] A full-face shield is recommended when there is a significant risk of splashing.[1][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[1] |
| Lab Coat or Chemical-Resistant Apron | A chemical-resistant lab coat or apron is essential to protect against skin contact.[1] | |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should occur in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][8] In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][7][8] |
| General Hygiene | Hand Washing | Thoroughly wash hands with soap and water after handling the substance, even if gloves were worn.[1] |
| Emergency Equipment | Eyewash Stations and Safety Showers | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe working environment.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for morpholine and other benzylmorpholine derivatives to be familiar with the latest safety information.[3][4][5][6][7][8][9][10][11][12]
-
Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
2. Donning PPE:
-
Put on the lab coat or apron first.
-
Next, put on safety goggles and a face shield if necessary.
-
Finally, don the appropriate chemical-resistant gloves, ensuring they fit properly and have no visible defects.
3. Handling the Compound:
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to contain any vapors or dust. Use only non-sparking tools.[8]
-
Running Reactions: Keep all reaction vessels containing the compound within the fume hood. Ensure the setup is secure and away from heat sources or open flames.[8]
-
Avoid Inhalation and Contact: Consciously avoid breathing in vapors and prevent any contact with the skin or eyes.[3][10]
4. Post-Handling and Doffing PPE:
-
Decontamination: Before removing gloves, wipe them down with an appropriate solvent if they are contaminated.
-
Doffing Procedure: Remove gloves using the proper technique to avoid skin contact with the outer surface.[7] Then, remove the face shield and goggles, followed by the lab coat.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This material should be disposed of as hazardous waste.[11] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not discharge into sewer systems.[12]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be considered hazardous waste. These items should be collected in a separate, clearly labeled waste container for incineration.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to your institution's guidelines, which may include recycling or landfill disposal after ensuring they are no longer hazardous.[12]
Visualizing Your Safety Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical steps based on the scale and nature of the handling procedure.
Caption: PPE Selection Workflow for this compound.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. astechireland.ie [astechireland.ie]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
